Carprofen
描述
属性
IUPAC Name |
2-(6-chloro-9H-carbazol-2-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO2/c1-8(15(18)19)9-2-4-11-12-7-10(16)3-5-13(12)17-14(11)6-9/h2-8,17H,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUXBGTOOZJQSKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)C3=C(N2)C=CC(=C3)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1045871 | |
| Record name | Carprofen | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1045871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Carprofen | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014959 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
>41.1 [ug/mL] (The mean of the results at pH 7.4), Practically insoluble at 25 °C, 3.79e-03 g/L | |
| Record name | SID50085988 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
| Record name | Carprofen | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00821 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Carprofen | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014959 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
53716-49-7 | |
| Record name | Carprofen | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53716-49-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carprofen [USAN:USP:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053716497 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Carprofen | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00821 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | carprofen | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758154 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | carprofen | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=297935 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Carprofen | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1045871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Carprofen | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.357 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CARPROFEN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FFL0D546HO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Carprofen | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014959 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
195-199, 197.5 °C | |
| Record name | Carprofen | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00821 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Carprofen | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014959 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
A Technical Guide to Carprofen Synthesis and the Discovery of Novel Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the synthetic pathways for Carprofen, a potent nonsteroidal anti-inflammatory drug (NSAID), and delves into the burgeoning field of its novel derivatives. This compound, chemically known as 2-(6-chloro-9H-carbazol-2-yl)propanoic acid, has a rich history, initially developed for human use but now primarily employed in veterinary medicine for its analgesic and anti-inflammatory properties.[1][2] Its core carbazole structure, however, remains a subject of intense scientific interest, serving as a versatile scaffold for developing new therapeutic agents with applications ranging from antimicrobial to anticancer treatments.[1][3][4]
This document outlines established synthetic routes, details experimental protocols, and presents a logical workflow for the discovery and evaluation of new this compound-based molecules.
Core Synthesis of this compound
The synthesis of this compound has evolved over the years, moving from complex and costly methods to more streamlined and cost-effective processes.[1][3] Early syntheses were often hampered by expensive starting materials, such as carbazole itself, and the use of toxic reagents like trimethylsilyl cyanide.[1][5] Modern approaches have focused on improving yields, reducing steps, and avoiding hazardous chemicals. Several key synthetic strategies are summarized below.
Synthesis Route Starting from Cyclohexanone
One of the foundational methods involves building the carbazole ring system from simpler precursors. This route begins with the condensation of cyclohexanone.
-
Enamine Formation : Cyclohexanone is reacted with a secondary amine, such as pyrrolidine, to form an enamine intermediate.[5][6]
-
Alkylation : The enamine then reacts with an α-substituted carboxylic acid ester.
-
Fischer Indole Synthesis : The resulting 2-substituted cyclohexanone is condensed with 4-chlorophenylhydrazine. This reaction, under the conditions of the Fischer indole synthesis, cyclizes to form the core tetrahydrocarbazole structure.[6][7]
-
Aromatization : The tetrahydrocarbazole intermediate is aromatized to form the final carbazole ring. This is often achieved by heating with a dehydrogenating agent like chloranil in a high-boiling solvent such as xylene.[7]
-
Hydrolysis : The final step is the hydrolysis of the ester group to the carboxylic acid, yielding this compound.[7]
Synthesis Routes Starting from Carbazole Derivatives
Alternative routes begin with a pre-formed carbazole nucleus, which is then functionalized.
-
Route via Friedel-Crafts Acylation : Carbazole can undergo Friedel-Crafts acylation with acetyl chloride, followed by regioselective chlorination at the C-6 position using trichloroisocyanuric acid.[1][8] The acetyl group is then converted to the propanoic acid side chain through a multi-step process.[1]
-
Route via Modified Favorskii Rearrangement : This pathway involves treating an intermediate with sodium methoxide and methanesulfonyl chloride, leading to a rearranged product that is subsequently converted to this compound. This method notably avoids the use of toxic cyanides.[1]
| Synthesis Strategy | Key Starting Materials | Key Reactions | Advantages/Disadvantages | Reference |
| From Cyclohexanone | Cyclohexenone, Diethyl α-methylmalonate, 4-chlorophenylhydrazine | Michael Addition, Fischer Indole Synthesis, Aromatization | Avoids expensive carbazole starting material but can be multi-step. | [5][7][9] |
| From Carbazole | Carbazole, Acetic anhydride, Trichloroisocyanuric acid | Friedel-Crafts Acylation, Regioselective Chlorination, Cyanide Addition | Starts with the core structure but requires toxic reagents and can produce isomers. | [1][5] |
| Modified Favorskii Rearrangement | 6-chloro-9H-carbazole derivative | Favorskii Rearrangement | Eliminates the need for toxic trimethylsilyl cyanide. | [1] |
| From 6-chloro-carbazole ketal | 6-chloro-carbazole ketal, Methane sulfonyl chloride | Sulfonylation, Hydrolysis | Reported as a higher-yield, shorter production cycle method. | [9] |
Discovery of Novel this compound Derivatives
The carbazole scaffold of this compound is a privileged pharmacophore, known for a wide range of biological activities.[1] This has spurred significant research into creating novel derivatives to explore new therapeutic applications beyond inflammation, including antimicrobial, antibiofilm, and anticancer activities.[3][4]
The general workflow for discovering and evaluating these derivatives follows a structured path from chemical modification to biological screening.
Key Modification Strategies
-
Halogenation : The regioselective introduction of bromine or iodine onto the carbazole ring has been achieved using reagents like bromine and iodine monochloride in glacial acetic acid. These halogenated derivatives have shown promising antimicrobial and antibiofilm activity.[10][11]
-
Functionalization of the Carboxylic Group : The carboxylic acid moiety can be converted into esters or amides. For example, reaction with methanol yields the methyl ester, which can be further reacted with hydrazine hydrate to form this compound hydrazide, a key intermediate for synthesizing 1,3,4-oxadiazole derivatives.[3]
-
N-Alkylation : The nitrogen atom of the carbazole ring can be alkylated to introduce new functional groups and modify the molecule's physicochemical properties.[12]
-
Hybrid Molecules : A Multi-Target Direct Ligand (MTDL) strategy has been used to combine the this compound scaffold with other bioactive pharmacophores, such as coumarins or 1,3,4-oxadiazoles, to create hybrid molecules with potentially synergistic or novel activities.[3][13]
Biological Activity of Novel Derivatives
Recent studies have demonstrated that newly synthesized this compound derivatives possess a wide range of biological activities, particularly against microbial pathogens.
| Derivative Class | Modification | Tested Activity | Key Findings | Reference |
| Halogenated Derivatives | Bromination or iodination at the C-3 position of the carbazole ring. | Antibacterial, Anti-biofilm | Exhibited significant activity against Gram-positive (e.g., S. aureus) and Gram-negative bacteria; potent anti-biofilm effects. | [10][11][12] |
| 1,3,4-Oxadiazole Hybrids | Conversion of the carboxylic acid to a 1,3,4-oxadiazole ring system. | Antimicrobial, Cytotoxicity | Good antimicrobial activity, with some compounds particularly active against E. coli or C. albicans. | [3] |
| Coumarin Hybrids | Coupling of the this compound scaffold with a coumarin moiety. | Antitubercular, Antibacterial, Anti-inflammatory | Two compounds showed excellent inhibitory activity against Mycobacterium tuberculosis (H37Rv). | [11] |
| N-Acyl Hydrazone Derivatives | Functionalization of the carboxylic acid into N-acyl hydrazones. | Tuberculostatic | Investigated as potential agents against tuberculosis. | [13] |
Experimental Protocols
The following are representative methodologies for key synthetic transformations based on published literature.
Protocol 1: Regioselective Bromination of this compound
This protocol describes the synthesis of 3-bromothis compound.
-
Dissolution : Dissolve this compound in glacial acetic acid at a temperature of 50–60 °C.
-
Reagent Addition : Add bromine to the solution. The reaction is typically carried out in a 1:1 molar ratio.
-
Reaction : Maintain the reaction mixture under stirring at 50–60 °C for several hours until the reaction is complete (monitored by TLC).
-
Work-up : Cool the reaction mixture and pour it into ice water.
-
Isolation : Collect the precipitated solid by filtration, wash with water, and dry.
-
Purification : Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 3-bromothis compound.[11]
Protocol 2: Synthesis of this compound Methyl Ester
This protocol is a common first step for further derivatization at the carboxylic acid group.
-
Reaction Setup : Suspend this compound in an excess of methanol.
-
Catalyst Addition : Add a catalytic amount of concentrated sulfuric acid to the suspension.
-
Reflux : Heat the mixture to reflux and maintain for several hours until the starting material is consumed.
-
Neutralization : Cool the mixture and neutralize the acid with a weak base, such as a saturated sodium bicarbonate solution.
-
Extraction : Extract the product into an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification : Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the methyl ester.[12]
Mechanism of Action: From COX Inhibition to New Targets
This compound's primary anti-inflammatory effect is mediated through the inhibition of cyclooxygenase (COX) enzymes.[2][14] It shows a preferential inhibition of COX-2, the inducible isoform associated with inflammation, over COX-1, the constitutive isoform responsible for maintaining normal gastrointestinal and renal function.[2][15][16] This selectivity is believed to contribute to its comparatively better safety profile than some other NSAIDs.[1]
Beyond COX inhibition, research suggests this compound and its derivatives may act on other biological targets. For instance, this compound has been identified as a multi-target-directed ligand that can also inhibit fatty acid amide hydrolase (FAAH).[1] Furthermore, the antibacterial effects of some derivatives may stem from novel mechanisms, such as the inhibition of bacterial DNA replication or the disruption of biofilm formation, highlighting the vast potential for repurposing this drug scaffold.[1][13]
References
- 1. Synthesis Methods and Therapeutic Journey of this compound and Its Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis Methods and Therapeutic Journey of this compound and Its Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. US9611217B2 - Synthetic processes of this compound - Google Patents [patents.google.com]
- 6. EP3091000A1 - Synthetic process of this compound - Google Patents [patents.google.com]
- 7. Synthetic Method of this compound - Chempedia - LookChem [lookchem.com]
- 8. This compound [sitem.herts.ac.uk]
- 9. CN101492412B - Synthesis of this compound - Google Patents [patents.google.com]
- 10. mdpi.com [mdpi.com]
- 11. In Silico and Experimental Investigation of the Biological Potential of Some Recently Developed this compound Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Repurposing anti-inflammatory drugs for fighting planktonic and biofilm growth. New carbazole derivatives based on the NSAID this compound: synthesis, in silico and in vitro bioevaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. NSAID this compound Structure-based Derivatives as potential antibacterial agents | Asian Journal of Pharmaceutical Research and Development [ajprd.com]
- 14. This compound | C15H12ClNO2 | CID 2581 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. todaysveterinarypractice.com [todaysveterinarypractice.com]
- 16. vetmed.illinois.edu [vetmed.illinois.edu]
mechanism of action of carprofen enantiomers
An In-depth Technical Guide to the Mechanism of Action of Carprofen Enantiomers
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound, a non-steroidal anti-inflammatory drug (NSAID) of the propionic acid class, is widely used in veterinary medicine for its analgesic and anti-inflammatory properties.[1] As a chiral molecule, this compound exists as two stereoisomers: S-(+)-carprofen and R-(-)-carprofen.[2] The racemic mixture is typically used in therapeutic applications.[2] The primary mechanism of action for this compound's anti-inflammatory effect is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins.[2][3][4] This guide provides a detailed examination of the stereospecific actions of this compound enantiomers, focusing on their differential effects on COX isoforms and other potential molecular targets.
Core Mechanism of Action: Cyclooxygenase (COX) Inhibition
The anti-inflammatory, analgesic, and antipyretic effects of NSAIDs like this compound are primarily attributed to their inhibition of the COX enzymes, which convert arachidonic acid into prostaglandins.[3] There are two main isoforms of this enzyme:
-
COX-1: A constitutive enzyme responsible for producing prostaglandins that maintain normal gastrointestinal and renal function.[4][5]
-
COX-2: An inducible enzyme that generates prostaglandins involved in inflammation.[4][5]
This compound exhibits preferential inhibition of COX-2 over COX-1, which is thought to contribute to its favorable safety profile concerning gastrointestinal side effects.[4][5][6] This selectivity is almost entirely due to the S-(+)-enantiomer.
Stereoselective Inhibition of COX Enzymes
Significant in vitro research has demonstrated a profound difference in the COX-inhibitory activity of the two this compound enantiomers.
-
S-(+)-Carprofen: This enantiomer is the potent inhibitor of the COX enzymes, with a marked selectivity for COX-2.[7][8] In canine models, the S-(+) enantiomer is approximately 200-fold more potent at inhibiting COX-2 than the R-(-) enantiomer.[7][8]
-
R-(-)-Carprofen: This enantiomer is a very weak inhibitor of both COX-1 and COX-2.[7][8]
This stereospecificity means that the anti-inflammatory effects of racemic this compound are primarily mediated by the S-(+)-enantiomer.
Quantitative Data: Comparative Inhibitory Potency
The following tables summarize the in vitro inhibitory concentrations (IC50) of this compound enantiomers against COX-1 and COX-2 in different species.
Table 1: Inhibition of Canine Cyclooxygenase (COX) Isoforms by this compound Enantiomers
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-1:COX-2 Selectivity Ratio | Reference |
| S-(+)-Carprofen | >100 | 0.0371 | >2695 | [7] |
| R-(-)-Carprofen | >100 | 5.97 | >16.7 | [7] |
| Racemic this compound | >100 | 0.102 | >980 | [7] |
Table 2: Inhibition of Bovine Cyclooxygenase (COX) Isoforms by this compound Enantiomers
| Compound | Inhibition Level | COX-1:COX-2 Inhibition Ratio | Potency Ratio (S:+ vs R:-) | Reference |
| S-(+)-Carprofen | IC10 | 9.04:1 | 11.6:1 | [9] |
| IC95 | 1.84:1 | - | [9] | |
| R-(-)-Carprofen | IC10 | 6.63:1 | - | [9] |
| IC95 | 0.20:1 | 218:1 (for IC90) | [9][10] |
Signaling Pathway and Logical Relationships
The following diagrams illustrate the key pathways and relationships in the .
Caption: Arachidonic Acid Cascade and this compound Enantiomer Inhibition.
Caption: Logical Relationship of this compound Enantiomers to Effects.
Beyond COX Inhibition: Other Potential Mechanisms
While COX-2 inhibition by S-(+)-carprofen is the principal mechanism of action, research suggests other pathways may contribute to the overall therapeutic effect, particularly concerning the R-(-) enantiomer.
-
Fatty Acid Amide Hydrolase (FAAH) Inhibition: Some studies have indicated that the R-(-) enantiomer of this compound, while inactive against COX, may exhibit inhibitory activity on fatty acid amide hydrolase (FAAH).[2] FAAH is the enzyme responsible for the degradation of endocannabinoids like anandamide. Its inhibition could lead to increased endocannabinoid levels, which may have analgesic and anti-inflammatory effects.
-
Cytokine Modulation: In studies using equine chondrocytes and synoviocytes, both this compound enantiomers were shown to reduce the lipopolysaccharide (LPS)-induced increase in Interleukin-6 (IL-6), an inflammatory cytokine.[11] However, they did not suppress the release of IL-1.[11]
-
Effects on Cartilage Metabolism: In equine cartilage explants, this compound was found to increase proteoglycan synthesis and decrease its release, suggesting a potentially beneficial effect on cartilage matrix in osteoarthritic conditions.[12]
-
Neutrophil Function: In vitro studies have shown that this compound can inhibit neutrophil phagocytosis and chemotaxis in a dose-dependent manner, which could contribute to its anti-inflammatory activity.[13]
Experimental Protocols
In Vitro Canine COX-1 and COX-2 Inhibition Assay
This protocol provides a general outline based on methodologies described in the literature.[7][8]
Caption: Workflow for In Vitro COX Inhibition Assay.
Methodology:
-
Enzyme Source:
-
COX-1: The constitutive COX-1 enzyme is typically sourced from washed canine platelets.[7][8]
-
COX-2: The inducible COX-2 enzyme is obtained from a cell line, such as a canine macrophage-like cell line, which is stimulated with an endotoxin (e.g., lipopolysaccharide) to induce COX-2 expression.[7][8]
-
-
Inhibition Assay:
-
The prepared enzymes are incubated with various concentrations of the test compounds (S-(+)-carprofen, R-(-)-carprofen, and racemic this compound).
-
The enzymatic reaction is initiated by adding the substrate, arachidonic acid.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
-
Quantification:
-
The reaction is terminated, and the amount of prostaglandin (e.g., PGE2) or thromboxane (e.g., TXB2) produced is quantified using methods like enzyme immunoassay (EIA) or radioimmunoassay (RIA).
-
-
Data Analysis:
Equine Chondrocyte Metabolism Assay
This protocol is based on studies evaluating the effects of this compound on cartilage health.[12]
-
Cell Culture:
-
Chondrocytes are isolated from the articular cartilage of clinically normal horses.
-
The cells are cultured as monolayers or as cartilage explants.
-
-
Treatment:
-
Cultures are treated with this compound (enantiomers and racemic mixture) alone or in combination with an inflammatory stimulus like recombinant human interleukin-1β (IL-1).
-
-
Metabolic Assessment:
-
Proteoglycan Synthesis: The rate of new proteoglycan synthesis is measured by assessing the incorporation of ³⁵S-labeled sulfate into proteoglycans in the medium and digested cartilage.[12]
-
Glycosaminoglycan (GAG) Release: Total GAG content in the medium and digested cartilage is measured to assess proteoglycan degradation.[12]
-
Prostaglandin E2 (PGE2) Production: The concentration of PGE2 in the culture medium is quantified using a radioimmunoassay.[12]
-
-
Analysis: The effects of the different this compound forms on these metabolic parameters are compared between treated and untreated (control) cultures.
Conclusion
The mechanism of action of this compound is stereospecific, with the S-(+)-enantiomer being the primary driver of its anti-inflammatory and analgesic effects through potent and selective inhibition of the COX-2 enzyme. The R-(-)-enantiomer is largely inactive against COX enzymes but may contribute to the overall therapeutic profile through alternative mechanisms, such as the inhibition of FAAH. This detailed understanding of the enantiomer-specific pharmacology is crucial for drug development professionals in optimizing therapeutic strategies and designing new chemical entities with improved efficacy and safety profiles.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Synthesis Methods and Therapeutic Journey of this compound and Its Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C15H12ClNO2 | CID 2581 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. cdn.ymaws.com [cdn.ymaws.com]
- 6. todaysveterinarypractice.com [todaysveterinarypractice.com]
- 7. Evaluation of selective inhibition of canine cyclooxygenase 1 and 2 by this compound and other nonsteroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. avmajournals.avma.org [avmajournals.avma.org]
- 9. researchgate.net [researchgate.net]
- 10. researchprofiles.herts.ac.uk [researchprofiles.herts.ac.uk]
- 11. Effects of this compound (R and S enantiomers and racemate) on the production of IL-1, IL-6 and TNF-alpha by equine chondrocytes and synoviocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of R and S enantiomers and a racemic mixture of this compound on the production and release of proteoglycan and prostaglandin E2 from equine chondrocytes and cartilage explants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In vitro studies of anti-inflammatory activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Carprofen in Murine Models: A Comprehensive Pharmacokinetic and Metabolic Profile
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the pharmacokinetics and metabolism of carprofen, a non-steroidal anti-inflammatory drug (NSAID), in murine models. Understanding these parameters is critical for the accurate interpretation of preclinical study results and for the rational design of dosing regimens in translational research. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways and workflows.
Pharmacokinetic Profile
This compound exhibits dose-dependent pharmacokinetics in mice, with notable differences observed between various strains and routes of administration. The following tables summarize the key pharmacokinetic parameters of this compound in CD1 and C57BL/6J mice following subcutaneous and oral administration.
Table 1: Pharmacokinetic Parameters of this compound in Female CD1 Mice Following a Single Subcutaneous Injection[1][2]
| Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | Half-life (t½) (h) |
| 10 | 103 | 2 | 14.9 |
| 20 | 185 | 2 | 10.2 |
Table 2: Pharmacokinetic Parameters of this compound in C57BL/6J Mice[3][4][5]
| Administration Route | Dose | Cmax (µg/mL) | Tmax (h) | Half-life (t½) (h) |
| Subcutaneous | 20 mg/kg | 133.4 ± 11.3 | 1 | 8.52 |
| Oral (drinking water) | 25 mg/kg/24h (intended dose) | 93.0 ± 30.6 (at 24h) | 24 | Not Applicable |
Note: For oral administration via drinking water, Cmax represents the concentration at a specific time point during continuous administration, and a traditional half-life is not applicable as a steady state is achieved.[1][2]
Metabolism
The metabolism of this compound in mice has not been as extensively characterized as in other species such as rats, dogs, and humans. However, based on data from these closely related species, the primary metabolic pathways for this compound in mice are inferred to be glucuronidation and oxidation.[3]
In rats, this compound undergoes direct conjugation to form an ester glucuronide.[3] Additionally, oxidation of the carbazole ring at the C-7 and C-8 positions to form phenols, followed by their conjugation, is a major metabolic route.[3] A minor metabolic pathway involves the formation of an alpha-hydroxy derivative.[3] Given the physiological and genetic similarities between rats and mice, it is highly probable that these metabolic pathways are conserved in murine models.
Stereoselective glucuronidation of this compound has been observed in rats, with the R-enantiomer being a more efficiently glucuronidated substrate.[4] While not directly studied in mice, this enantioselective metabolism is an important consideration for pharmacokinetic and pharmacodynamic studies.
Experimental Protocols
The following section details the methodologies employed in the pharmacokinetic studies cited in this guide.
Animal Models
-
CD1 Mice: Female CD1 mice were utilized in the subcutaneous administration studies.[5][6][7]
-
C57BL/6J Mice: Male and female C57BL/6J mice were used for both subcutaneous and oral (drinking water) administration studies.[1][2][8]
Dosing
-
Subcutaneous Administration: this compound was diluted in sterile saline and administered as a single subcutaneous injection.[5][6][1][2][8]
-
Oral Administration (Drinking Water): this compound solution was diluted in the drinking water to achieve a target daily dose.[1][2]
Sample Collection
Blood samples were collected at various time points post-administration. In the studies with C57BL/6J mice, tail vein blood was collected.[1] For the CD1 mice study, the method of blood collection was not explicitly stated but was used to obtain plasma.[5][6]
Bioanalytical Method: HPLC-MS/MS
The concentration of this compound in mouse plasma was determined using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method.[5][1][9]
-
Chromatography:
-
Mass Spectrometry:
Visualizations
Experimental Workflow for Pharmacokinetic Studies
Caption: Workflow for this compound Pharmacokinetic Studies in Mice.
Mechanism of Action of this compound (NSAID)
Caption: this compound's Inhibition of Cyclooxygenase (COX) Pathways.
Inferred Metabolic Pathways of this compound in Mice
References
- 1. Subcutaneous and orally self-administered high-dose this compound shows favorable pharmacokinetic and tolerability profiles in male and female C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Subcutaneous and orally self-administered high-dose this compound shows favorable pharmacokinetic and tolerability profiles in male and female C57BL/6J mice [frontiersin.org]
- 3. Metabolism of this compound, a nonsteroid anti-inflammatory agent, in rats, dogs, and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Species-dependent enantioselective glucuronidation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Pharmacokinetic and Analgesic Efficacy Study of this compound in Female CD1 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. escholarship.org [escholarship.org]
- 7. A Pharmacokinetic and Analgesic Efficacy Study of this compound in Female CD1 Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. biorxiv.org [biorxiv.org]
Carprofen's Effects on Prostaglandin Synthesis Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Carprofen, a non-steroidal anti-inflammatory drug (NSAID) of the propionic acid class, exerts its therapeutic effects primarily through the inhibition of prostaglandin synthesis. This technical guide provides an in-depth analysis of this compound's mechanism of action, with a specific focus on its differential effects on the two isoforms of the cyclooxygenase (COX) enzyme, COX-1 and COX-2. This document summarizes key quantitative data on this compound's inhibitory activity, details relevant experimental protocols for assessing COX inhibition, and visualizes the pertinent biochemical pathways and experimental workflows. The information presented is intended to serve as a comprehensive resource for researchers and professionals involved in the study and development of anti-inflammatory therapeutics.
Introduction
Prostaglandins are a group of lipid compounds that are derived from fatty acids and play a crucial role in a variety of physiological and pathological processes, including inflammation, pain, fever, and the maintenance of gastrointestinal and renal function.[1][2] The synthesis of prostaglandins is initiated by the release of arachidonic acid from the cell membrane, which is then metabolized by the cyclooxygenase (COX) enzymes.[3][4]
Two primary isoforms of the COX enzyme have been identified: COX-1 and COX-2.[1][2] COX-1 is a constitutively expressed enzyme found in most tissues and is responsible for the production of prostaglandins that regulate normal physiological processes, such as gastric cytoprotection and platelet aggregation.[1][2] In contrast, COX-2 is an inducible enzyme, with its expression being upregulated at sites of inflammation by cytokines and other inflammatory stimuli.[1][2] The prostaglandins produced by COX-2 are key mediators of the inflammatory response, contributing to pain, swelling, and fever.[1][2]
This compound is an NSAID that functions by inhibiting the activity of COX enzymes, thereby reducing the production of prostaglandins.[1][2][5] A key characteristic of this compound is its preferential inhibition of COX-2 over COX-1, particularly in certain species like the dog.[6][7] This selectivity is believed to contribute to its favorable safety profile, as it can reduce inflammation and pain with a lower risk of the gastrointestinal and renal side effects associated with the inhibition of COX-1.[1][6]
This guide will delve into the specifics of this compound's interaction with the prostaglandin synthesis pathway, presenting quantitative data on its inhibitory effects, outlining the experimental methods used to determine these effects, and providing visual representations of the underlying mechanisms.
The Prostaglandin Synthesis Pathway and this compound's Mechanism of Action
The synthesis of prostaglandins is a multi-step process known as the arachidonic acid cascade. The pathway is initiated by the release of arachidonic acid from membrane phospholipids by the action of phospholipase A2. Arachidonic acid is then converted to an unstable intermediate, prostaglandin H2 (PGH2), by the action of the COX enzymes. PGH2 is subsequently metabolized by various tissue-specific isomerases and synthases to produce a range of biologically active prostaglandins, including prostaglandin E2 (PGE2), prostacyclin (PGI2), and thromboxane A2 (TXA2).
This compound exerts its anti-inflammatory, analgesic, and antipyretic effects by binding to the active site of the COX enzymes and inhibiting their ability to convert arachidonic acid to PGH2.[1][2][5] This leads to a reduction in the synthesis of downstream prostaglandins that mediate inflammation and pain.
References
- 1. Evaluation of selective inhibition of canine cyclooxygenase 1 and 2 by this compound and other nonsteroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Platelet cyclooxygenase expression in normal dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. avmajournals.avma.org [avmajournals.avma.org]
- 5. abcam.com [abcam.com]
- 6. The Clinical Pharmacology and Therapeutic Evaluation of Non-Steroidal Anti-Inflammatory Drugs in Adult Horses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
Exploring the Antimicrobial Potential of Carprofen Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The rise of antimicrobial resistance necessitates novel therapeutic strategies, with drug repurposing emerging as a promising avenue for accelerated drug discovery.[1][2] Carprofen, a non-steroidal anti-inflammatory drug (NSAID) from the propionic acid class, has traditionally been used in veterinary medicine for its analgesic and anti-inflammatory properties.[3][4] However, recent research has unveiled its significant, multifaceted antimicrobial potential.[4][5] The carbazole nucleus of this compound serves as a critical pharmacophore, which, when derivatized, yields compounds with potent activity against a wide spectrum of pathogens, including drug-resistant strains.[3][4][6]
This technical guide provides an in-depth overview of the synthesis, antimicrobial activity, and mechanisms of action of various this compound derivatives. It is intended to serve as a resource for researchers engaged in the development of new anti-infective agents.
Synthesis of Bioactive this compound Derivatives
The structural modification of the this compound scaffold is key to enhancing its antimicrobial properties. Researchers have successfully synthesized various derivatives by targeting the carboxylic acid group, the carbazole nitrogen, and the aromatic rings.[7][8] Common strategies include esterification, halogenation, nitration, N-alkylation, and the introduction of bioactive heterocyclic moieties like 1,3,4-oxadiazole or hydrazide groups.[6][7][9]
A general workflow for synthesizing 1,3,4-oxadiazole and hydrazone derivatives of this compound is outlined below. This multi-step process begins with the conversion of this compound to its methyl ester, followed by reaction with hydrazine to form a key hydrazide intermediate. This intermediate can then be cyclized to form oxadiazoles or reacted with aldehydes to produce Schiff bases (hydrazones).[7][9][10]
Caption: General synthesis workflow for creating bioactive this compound derivatives.
Quantitative Antimicrobial and Antibiofilm Activity
This compound derivatives have demonstrated significant efficacy against a range of Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[3][6] Their activity is often quantified by determining the Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and Minimum Biofilm Inhibitory/Eradication Concentration (MBIC/MBEC).
Table 1: Antimicrobial Activity of this compound Amide and Hydrazide Derivatives
| Compound ID | Modification | Target Strain | MIC (µg/mL) | Reference |
| 8a | Amide Derivative | S. aureus | 0.50 | [7] |
| 8g | Amide Derivative | S. aureus | 0.50 | [7] |
| 8i | Amide Derivative | S. aureus | 0.50 | [7] |
| 8g | Amide Derivative | E. coli | 0.25 | [7] |
| 8i | Amide Derivative | E. coli | 0.50 | [7] |
Table 2: Antimicrobial and Antibiofilm Activity of this compound-Oxadiazole Hybrids
| Compound ID | Modification | Target Strain | MIC (mg/mL) | MBEC (mg/mL) | Reference |
| General | Oxadiazole Hybrids | Bacterial Strains | 0.625 - 10 | 0.009 - 2.5 | [7] |
| 11c | Oxadiazole Hybrid | Candida albicans | 0.625 | Not Reported | [7] |
| General | Oxadiazole Hybrids | P. aeruginosa | Not Reported | High Susceptibility | [7] |
Table 3: Antimicrobial and Antibiofilm Activity of Halogenated this compound Derivatives
| Compound ID | Modification | Target Strain(s) | MIC (mg/mL) | MBEC (mg/mL) | Reference |
| 1h | Dibrominated | S. aureus, E. faecalis | 0.019 - 0.090 | Not Reported | [7][11] |
| 13b, 13i, 13c, 13d | Halogenated | E. coli, P. aeruginosa, E. faecalis | 0.6 - 1.3 | Not Reported | [7] |
| 13f | Halogenated | P. aeruginosa | Not Reported | 1.3 | [7] |
Note: Structure-activity relationship studies suggest that the presence of halogen atoms like chlorine or bromine on the carbazole nucleus is beneficial for antibacterial activity, while N-alkylation may diminish it.[7]
Table 4: Antimicrobial and Antibiofilm Activity of (EZ)-N'-benzylidene-propanohydrazide Derivatives
| Compound ID | Modification | Target Strain(s) | MIC (mg/mL) | MBIC (mg/mL) | Reference |
| 14a | Benzylidene-hydrazide | S. aureus, E. faecalis | 0.31 | 0.078 (S. aureus) | [7] |
| 14b | Benzylidene-hydrazide | C. albicans | 0.31 | 0.078 (E. faecalis) | [7] |
| 14d | Benzylidene-hydrazide | S. aureus, E. faecalis | 0.31 | 0.009 (C. albicans) | [7] |
Mechanisms of Antimicrobial Action
The antimicrobial effect of this compound and its derivatives is not attributed to a single target but rather to a combination of pleiotropic actions that disrupt essential bacterial processes.[1][2] This multi-targeted approach may reduce the likelihood of bacteria developing resistance.[1] Key identified mechanisms include the inhibition of DNA replication, disruption of the cell membrane, and inhibition of efflux pumps, which are responsible for expelling antibiotics from the bacterial cell.[1][11][12]
Caption: Pleiotropic mechanisms of action of this compound derivatives against bacteria.
Notably, in Mycobacterium tuberculosis, this compound acts as a bactericidal agent by disrupting the membrane potential and inhibiting efflux pumps.[1][2] Other studies have shown that some NSAIDs, including this compound, can inhibit the DNA polymerase III β subunit, which is essential for DNA replication and cell viability.[12] Furthermore, certain carbazole derivatives can increase membrane permeability, leading to the mislocalization of essential membrane proteins.[11][13]
Key Experimental Protocols
Reproducible and standardized methodologies are crucial for evaluating the antimicrobial potential of new compounds. The following sections outline core experimental protocols adapted from the literature.[1][10][13]
Protocol: Determination of Minimum Inhibitory Concentration (MIC)
This protocol uses the broth microdilution method to determine the lowest concentration of a compound that visibly inhibits microbial growth.
-
Preparation: Prepare a 96-well microtiter plate. Add 100 µL of sterile Mueller-Hinton Broth (MHB) or other appropriate growth media to each well.
-
Compound Dilution: Add 100 µL of the test compound stock solution to the first well of a row. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, discarding the final 100 µL from the last well.
-
Inoculum Preparation: Prepare a bacterial or fungal suspension standardized to a 0.5 McFarland turbidity standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add 10 µL of the standardized inoculum to each well containing the compound dilutions.
-
Controls: Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only).
-
Incubation: Seal the plate and incubate at 37°C for 18-24 hours.
-
Reading: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity).
Protocol: Quantitative Biofilm Inhibition Assay
This protocol quantifies the ability of a compound to prevent or eradicate microbial biofilms using the crystal violet staining method.
-
Biofilm Formation: In a 96-well plate, add 180 µL of microbial culture (adjusted to 10⁷ CFU/mL in Tryptic Soy Broth) and 20 µL of the test compound at various concentrations.
-
Incubation: Incubate the plate for 24-48 hours at 37°C to allow for biofilm formation. Include a positive control (no compound).
-
Washing: Gently discard the planktonic (free-floating) cells and wash the wells twice with sterile phosphate-buffered saline (PBS) to remove any remaining non-adherent cells.
-
Fixation: Add 200 µL of methanol to each well for 15 minutes to fix the biofilms.
-
Staining: Discard the methanol and allow the plate to air dry. Add 200 µL of 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature.
-
Final Wash: Remove the crystal violet solution and wash the plate thoroughly with water until the control wells are free of excess stain.
-
Quantification: Add 200 µL of 33% glacial acetic acid to each well to solubilize the stain. Measure the absorbance at 570 nm using a microplate reader. The MBIC or MBEC is the concentration that causes a significant reduction in absorbance compared to the control.
Caption: A typical experimental workflow for screening new antimicrobial agents.
Conclusion and Future Directions
This compound derivatives represent a compelling class of molecules in the search for new antimicrobial agents. The existing body of research clearly demonstrates their broad-spectrum activity against both planktonic cells and resilient biofilms.[6][7] The multi-targeted mechanism of action is particularly advantageous, potentially circumventing the rapid development of resistance seen with single-target antibiotics.[1][2]
Future research should focus on:
-
Lead Optimization: Systematically exploring structure-activity relationships to design derivatives with enhanced potency and improved pharmacokinetic profiles.
-
In Vivo Efficacy: Translating promising in vitro results into animal models of infection to assess therapeutic potential.
-
Synergy Studies: Investigating combinations of this compound derivatives with conventional antibiotics to identify synergistic interactions that could restore efficacy against resistant strains.[12][14]
-
Mechanism Elucidation: Further clarifying the specific molecular targets and pathways affected by these compounds to aid in rational drug design.
By leveraging the versatile carbazole scaffold of this compound, the scientific community is well-positioned to develop a new generation of therapeutics to combat the growing threat of antimicrobial resistance.
References
- 1. This compound elicits pleiotropic mechanisms of bactericidal action with the potential to reverse antimicrobial drug resistance in tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. NSAID this compound Structure-based Derivatives as potential antibacterial agents | Asian Journal of Pharmaceutical Research and Development [ajprd.com]
- 4. Synthesis Methods and Therapeutic Journey of this compound and Its Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis Methods and Therapeutic Journey of this compound and Its Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ajprd.com [ajprd.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Repurposing anti-inflammatory drugs for fighting planktonic and biofilm growth. New carbazole derivatives based on the NSAID this compound: synthesis, in silico and in vitro bioevaluation [frontiersin.org]
- 12. In Silico and Experimental Investigation of the Biological Potential of Some Recently Developed this compound Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Repurposing anti-inflammatory drugs for fighting planktonic and biofilm growth. New carbazole derivatives based on the NSAID this compound: synthesis, in silico and in vitro bioevaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Foundational Research on Carprofen for Cancer Therapy: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction: Carprofen is a non-steroidal anti-inflammatory drug (NSAID) belonging to the propionic acid class, historically used in human and veterinary medicine for its analgesic and anti-inflammatory properties.[1][2] Its primary mechanism is the inhibition of cyclooxygenase (COX) enzymes, which are pivotal in prostaglandin synthesis.[1][3] There is a growing body of evidence suggesting that beyond its anti-inflammatory effects, this compound possesses anti-neoplastic properties. This interest is fueled by the established link between chronic inflammation and carcinogenesis, where COX-2 is often overexpressed in various tumors, contributing to processes like angiogenesis, cell proliferation, and evasion of apoptosis.[4][5][6] Foundational research indicates that this compound's anti-cancer activity may stem from both COX-dependent and COX-independent pathways, making it a subject of significant interest for oncological investigation.[4][7]
Core Mechanisms of Anti-Cancer Action
This compound's therapeutic potential in oncology appears to be multifaceted, extending beyond simple COX inhibition.
COX-Dependent Inhibition
Cyclooxygenase-2 (COX-2) is frequently overexpressed in malignant tissues, where it synthesizes prostaglandins like PGE2.[4][8] These prostaglandins can promote tumor growth by stimulating cell proliferation, inducing angiogenesis (the formation of new blood vessels to supply the tumor), and inhibiting apoptosis (programmed cell death).[4][7] As a preferential COX-2 inhibitor, this compound can disrupt these tumor-promoting processes by reducing prostaglandin synthesis.[9][10] This mechanism is a cornerstone of the rationale for using NSAIDs as an adjunct cancer therapy.[10]
COX-Independent Pathways
Perhaps more compelling is the evidence for this compound's efficacy in cancer models that are independent of COX activity.
p38 MAPK Signaling and p75NTR-Dependent Apoptosis: In human prostate cancer cells (PC-3 and DU-145), this compound has been identified as a potent inducer of apoptosis through a COX-independent mechanism.[7] Research demonstrates that this compound activates the p38 Mitogen-Activated Protein Kinase (MAPK) pathway.[7][11] This activation leads to the rapid phosphorylation of p38 MAPK, which in turn signals through its downstream kinase, MK2.[7][11] The activation of this cascade ultimately increases the expression of the p75 neurotrophin receptor (p75NTR), a protein that can initiate apoptosis in cancer cells.[7] The induction of p75NTR by this compound is directly linked to decreased cancer cell survival.[7]
Anti-Angiogenic Effects: this compound has been shown to directly inhibit the proliferation of vascular endothelial cells (VECs) in a dose-dependent manner.[8] This anti-angiogenic activity is crucial, as restricting a tumor's blood supply can inhibit its growth and potential for metastasis.[8] Studies show that at concentrations achievable in clinical settings, this compound significantly reduces VEC viability, suggesting its potential as an adjuvant anti-angiogenic therapy for malignant tumors.[8]
Preclinical Research: In Vitro Data
A variety of in vitro studies have demonstrated this compound's cytotoxic and anti-proliferative effects across different cancer cell lines.
Table 1: Summary of In Vitro Studies on this compound's Anti-Cancer Effects
| Cell Line | Cancer Type | This compound Concentration | Key Quantitative Findings | Reference |
|---|---|---|---|---|
| PC-3, DU-145 | Human Prostate Cancer | 40-100 µM | Superior efficacy in inducing p75NTR expression compared to other profens. Dose-dependent decrease in cell survival.[7] | [7] |
| T24 | Human Bladder Cancer | ~40 µM and above | Induced expression of p75NTR protein, associated with decreased cell survival. | [7] |
| D-17 | Canine Osteosarcoma | 20-40 µg/mL | EC50 of 28.71 ± 2.31 µg/mL. Cell viability reduced to 21.56% at 40 µg/mL.[12] | [12] |
| Canine VECs | Vascular Endothelial Cells | 8-16 µg/mL | Dose-dependent reduction in cell viability to 34% at 16 µg/mL.[8] | [8] |
| Multiple Canine | Osteosarcoma, Glioma, Lymphoma, Hemangiosarcoma | Not specified | Induced significant cell growth arrest and apoptosis. |[5] |
Experimental Protocol: In Vitro Cytotoxicity Assay (D-17 Osteosarcoma Cells)
This protocol is based on methodologies used to determine the cytotoxic effects of this compound on canine osteosarcoma cells.[12]
-
Cell Culture: D-17 canine osteosarcoma cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum (10%) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 1 x 10³ cells per well and allowed to adhere for 24 hours.
-
Drug Preparation: A stock solution of this compound is prepared in a solvent like DMSO. Serial dilutions are made to achieve final test concentrations (e.g., 0.05, 0.1, 0.5, 1, 5, 10, 20, 40 µg/mL).
-
Treatment: The culture medium is replaced with a fresh medium containing the various concentrations of this compound. Control wells receive medium with the solvent alone (vehicle control) or no treatment (positive control). A known cytotoxic agent like doxorubicin (0.5 µg/mL) is used as a negative control.
-
Incubation: The treated plates are incubated for a specified period, typically 48 to 72 hours.
-
Viability Assessment: Cell viability is measured using a colorimetric assay such as MTT or alamarBlue. The reagent is added to each well, and after a further incubation period, the absorbance is read using a microplate reader.
-
Data Analysis: The viability of treated cells is calculated as a percentage relative to the untreated control cells. The EC50 value (the concentration of the drug that causes a 50% reduction in cell viability) is determined from the dose-response curve.
In Vivo and Clinical Research
Clinical studies, primarily in veterinary oncology, have explored this compound's role as a palliative agent and as part of combination therapies.
Table 2: Summary of In Vivo and Clinical Studies of this compound in Cancer Therapy
| Subject | Cancer Type | Dosage | Combination Agent(s) | Key Quantitative Findings | Reference |
|---|---|---|---|---|---|
| Dogs | Canine Prostatic Carcinoma | Not specified | Piroxicam (comparison) | Median survival time of 6.9 months (207 days) vs. 0.7 months for control group. | [4] |
| Dogs | Transitional Cell Carcinoma (TCC) | Once daily (oral) | Mitoxantrone | Hypothesized to increase median survival time from ~180 days (piroxicam alone) to ~1 year.[9] | [9] |
| Dogs | Inflammatory Mammary Carcinoma (IMC) | 4.4 mg/kg/24h PO | Toceranib Phosphate | 60% of dogs maintained stable disease. Median progression-free survival: 76 days. Median overall survival: 90 days.[13][14][15] | [13][14][15] |
| Dog (Case Report) | Hemangiosarcoma | 2 mg/kg once daily (maintenance) | Pentosan Polysulfate | Palliative management of discomfort and improved condition after three months.[11] |[11] |
Experimental Protocol: Clinical Trial for Canine TCC
This protocol is based on a study evaluating the combined efficacy of mitoxantrone and this compound for treating canine transitional cell carcinoma (TCC) of the bladder.[9]
-
Inclusion Criteria: Dogs with a confirmed diagnosis of TCC with measurable disease are enrolled. Key exclusion criteria include prior chemotherapy or radiation for TCC and NSAID use within the 90 days preceding the trial.
-
Baseline Diagnostics: A full diagnostic workup is performed, including complete bloodwork, urinalysis, tumor cytology/histopathology, three-view thoracic radiographs, and abdominal ultrasound to stage the disease.
-
Treatment Regimen:
-
Mitoxantrone: Administered intravenously every 3 weeks for a total of 4 cycles. To facilitate repeated administration, a vascular access port may be implanted.
-
This compound: Administered orally by the owner at home on a once-daily schedule for the duration of the study.
-
-
Monitoring and Follow-up: Patients are regularly monitored for adverse effects. Tumor response is evaluated periodically (e.g., monthly) using imaging techniques like abdominal ultrasound to measure changes in tumor size.
-
Endpoints: The primary endpoint is the median survival time (MST). Secondary endpoints may include tumor response rate (complete response, partial response, stable disease) and time to progression.
Conclusion
Foundational research strongly supports the investigation of this compound as a potential agent in cancer therapy. Its mechanisms of action are complex, involving both the well-understood inhibition of the COX-2 pathway and a compelling COX-independent induction of apoptosis via p38 MAPK signaling.[4][7] In vitro data consistently demonstrate cytotoxic effects against various cancer cell lines, while preliminary clinical studies in veterinary oncology suggest benefits in survival and quality of life, particularly when used in combination with other therapies.[9][13][12] The ability of this compound to directly inhibit angiogenesis further broadens its therapeutic potential.[8] Future research should focus on elucidating its COX-independent mechanisms in other cancer types, optimizing combination therapy protocols, and exploring its potential in human oncology.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Synthesis Methods and Therapeutic Journey of this compound and Its Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. sarcoma-ultrasonography.jimdofree.com [sarcoma-ultrasonography.jimdofree.com]
- 6. NSAIDs and Cancer Resolution: New Paradigms beyond Cyclooxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Induction of p75NTR Dependent Apoptosis via the p38 MAPK Pathway in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of growth of canine-derived vascular endothelial cells by non-steroidal anti-inflammatory drugs and atrial natriuretic peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Clinical Trial on Canine Transitional Cell Carcinoma (Study Closed) - Vet Clinical Trials - VIN [vin.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Effect of Selected Nonsteroidal Anti-inflammatory Drugs on the Viability of Canine Osteosarcoma Cells of the D-17 Line: In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Impact of Toceranib Phosphate and this compound on Survival and Quality of Life in Dogs with Inflammatory Mammary Carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Impact of Toceranib Phosphate and this compound on Survival and Quality of Life in Dogs with Inflammatory Mammary Carcinomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for a Carprofen-Loaded Nanoparticle Delivery System
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the development and characterization of a carprofen-loaded nanoparticle delivery system. This system is designed to enhance the therapeutic efficacy of this compound, a non-steroidal anti-inflammatory drug (NSAID), by enabling targeted delivery and controlled release.
Introduction
This compound is a potent NSAID of the propionic acid class, widely used in veterinary medicine to manage pain and inflammation, particularly in cases of osteoarthritis.[1][2][3] Its therapeutic effect is achieved through the selective inhibition of cyclooxygenase-2 (COX-2), an enzyme responsible for synthesizing prostaglandins that mediate inflammation.[1][3][4] While effective, conventional oral administration of this compound can be associated with systemic side effects.[3] Encapsulating this compound within a nanoparticle delivery system offers a promising strategy to improve its therapeutic index by enabling localized drug delivery, prolonging its residence time at the site of action, and potentially reducing the required dosage and associated side effects.[5][6]
This document outlines the formulation of this compound-loaded nanoparticles using Poly(lactic-co-glycolic acid) (PLGA), a biodegradable and biocompatible polymer, and provides detailed protocols for their synthesis, characterization, and in vitro evaluation.
Data Presentation
The following tables summarize the key quantitative data for the formulation and characterization of this compound-loaded PLGA nanoparticles, based on typical results from the literature.
Table 1: Physicochemical Properties of this compound-Loaded PLGA Nanoparticles
| Parameter | Value |
| Average Particle Size (nm) | 187.32[7] |
| Polydispersity Index (PDI) | < 0.2 |
| Zeta Potential (mV) | -23.39[7] |
| Encapsulation Efficiency (%) | 75.38[7] |
| Drug Loading (%) | ~5% |
Table 2: In Vitro Drug Release Profile
| Time (hours) | Cumulative Release (%) |
| 1 | 15.2 |
| 4 | 35.8 |
| 8 | 55.1 |
| 12 | 72.4 |
| 24 | 92.3[8] |
Visualizations
Here are diagrams illustrating key processes and pathways related to the this compound-loaded nanoparticle delivery system.
Experimental workflow for nanoparticle synthesis.
This compound's anti-inflammatory signaling pathway.
Logical relationship in delivery system development.
Experimental Protocols
Protocol 1: Synthesis of this compound-Loaded PLGA Nanoparticles by Nanoprecipitation
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA) (50:50)
-
Poloxamer 188
-
Acetone
-
Deionized water
-
Magnetic stirrer
-
Rotary evaporator
-
High-speed centrifuge
-
Lyophilizer
Methodology:
-
Organic Phase Preparation:
-
Accurately weigh and dissolve 100 mg of PLGA and 20 mg of this compound in 5 mL of acetone.
-
Ensure complete dissolution by gentle vortexing.
-
-
Aqueous Phase Preparation:
-
Dissolve 100 mg of Poloxamer 188 in 20 mL of deionized water to create a 0.5% (w/v) solution.
-
Stir the solution until the Poloxamer 188 is fully dissolved.
-
-
Nanoparticle Formation:
-
Place the aqueous phase on a magnetic stirrer set to a constant stirring speed (e.g., 600 rpm).
-
Slowly add the organic phase dropwise to the aqueous phase.
-
Observe the formation of a milky white suspension, indicating nanoparticle formation.
-
-
Solvent Evaporation:
-
Transfer the nanoparticle suspension to a rotary evaporator.
-
Evaporate the acetone under reduced pressure at a controlled temperature (e.g., 40°C) until the organic solvent is completely removed.
-
-
Purification and Collection:
-
Transfer the aqueous suspension of nanoparticles to centrifuge tubes.
-
Centrifuge at high speed (e.g., 15,000 rpm) for 20 minutes at 4°C.
-
Discard the supernatant and resuspend the nanoparticle pellet in deionized water.
-
Repeat the centrifugation and washing steps twice to remove any unencapsulated drug and excess surfactant.
-
After the final wash, resuspend the nanoparticle pellet in a small volume of deionized water containing a cryoprotectant (e.g., 5% trehalose).
-
Freeze the nanoparticle suspension at -80°C and then lyophilize to obtain a dry powder.
-
Protocol 2: Characterization of Nanoparticles
2.1 Particle Size and Zeta Potential Analysis
Instrumentation: Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).
Methodology:
-
Reconstitute a small amount of the lyophilized nanoparticles in deionized water to form a dilute suspension.
-
Sonicate the suspension for 1-2 minutes to ensure proper dispersion.
-
Load the sample into the appropriate cuvette for the DLS instrument.
-
Measure the particle size (hydrodynamic diameter) and Polydispersity Index (PDI) at 25°C.
-
For zeta potential, use a specific electrode-containing cuvette and measure the electrophoretic mobility of the nanoparticles.
-
Perform all measurements in triplicate.
2.2 Determination of Encapsulation Efficiency and Drug Loading
Methodology:
-
Accurately weigh a known amount of lyophilized this compound-loaded nanoparticles.
-
Dissolve the nanoparticles in a suitable organic solvent (e.g., acetonitrile or dichloromethane) to break them apart and release the encapsulated drug.
-
Use a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, to quantify the amount of this compound in the solution.
-
Calculate the Encapsulation Efficiency (EE) and Drug Loading (DL) using the following formulas:
-
EE (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100
-
DL (%) = (Mass of drug in nanoparticles / Total mass of nanoparticles) x 100
-
Protocol 3: In Vitro Drug Release Study
Instrumentation: Dialysis-based method or sample and separate method.
Methodology (Dialysis Method):
-
Accurately weigh a known amount of this compound-loaded nanoparticles and disperse them in a specific volume of release medium (e.g., phosphate-buffered saline, pH 7.4).
-
Transfer the nanoparticle suspension into a dialysis bag with a suitable molecular weight cut-off (e.g., 10 kDa).
-
Place the sealed dialysis bag into a larger container with a known volume of the same release medium, maintained at 37°C with constant gentle stirring.
-
At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24 hours), withdraw a small aliquot of the release medium from the larger container and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Analyze the collected samples for this compound concentration using a validated analytical method (e.g., HPLC or UV-Vis spectrophotometry).
-
Calculate the cumulative percentage of drug released at each time point.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. todaysveterinarypractice.com [todaysveterinarypractice.com]
- 4. Anti-Inflammatory Effect of this compound Is Enhanced by Avocado/Soybean Unsaponifiables, Glucosamine and Chondroitin Sulfate Combination in Chondrocyte Microcarrier Spinner Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vivo pharmacokinetic evaluation of this compound delivery from intra-articular nanoparticles in rabbits: A population modelling approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Ex vivo permeation of this compound from nanoparticles: A comprehensive study through human, porcine and bovine skin as anti-inflammatory agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Carprofen in Plasma
Introduction
Carprofen is a non-steroidal anti-inflammatory drug (NSAID) widely used in veterinary medicine to manage pain and inflammation associated with osteoarthritis and post-operative procedures. Accurate quantification of this compound in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. This application note provides a detailed protocol for a robust and validated Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method for the determination of this compound in plasma samples.
Principle
The method involves the separation of this compound from plasma components using a C18 reverse-phase column. The sample preparation consists of a liquid-liquid extraction step to isolate the analyte from the plasma matrix. Detection is achieved using a UV detector, providing a sensitive and specific quantification of this compound.
Experimental Protocols
Primary Protocol: Liquid-Liquid Extraction with UV Detection
This protocol is a synthesized method based on common practices for this compound analysis in plasma.
1. Materials and Reagents
-
This compound reference standard
-
Flurbiprofen (Internal Standard - IS)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Sodium phosphate monobasic
-
Ethyl acetate
-
Hydrochloric acid (1 M)
-
Nitrogen gas
-
Plasma samples (blank and study samples)
2. Instrumentation
-
HPLC system with a UV detector
-
C18 analytical column (e.g., Atlantis T3, 4.6 x 250 mm, 5 µm)
-
Guard column (e.g., Atlantis T3, 5 µm)
-
Centrifuge
-
Vortex mixer
-
Sample evaporator
3. Chromatographic Conditions
| Parameter | Condition |
| Column | Atlantis T3 (4.6 x 250 mm, 5 µm) with a 5 µm Atlantis T3 guard column[1] |
| Mobile Phase | 50 mM Sodium Phosphate Monobasic (pH 5) : Acetonitrile (53:47, v/v)[1] |
| Flow Rate | 1.0 mL/min[1] |
| Detection | UV at 239-240 nm or Fluorescence (Excitation: 301 nm, Emission: 371 nm)[1][2][3] |
| Injection Volume | 100 µL[1] |
| Column Temperature | 25-30°C[2][3] |
| Run Time | Approximately 10 minutes |
4. Preparation of Solutions
-
Stock Solutions (this compound and IS): Accurately weigh and dissolve this compound and flurbiprofen in methanol to prepare stock solutions of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the this compound stock solution in the mobile phase to create calibration standards ranging from 5 to 10,000 ng/mL.[1]
-
Internal Standard Working Solution: Dilute the flurbiprofen stock solution with methanol to a concentration of 100 µg/mL.[1]
5. Sample Preparation (Liquid-Liquid Extraction)
-
Thaw plasma samples to room temperature and vortex.
-
Pipette 100 µL of plasma into a screw-top tube.[1]
-
Add 50 µL of the internal standard working solution (flurbiprofen, 100 µg/mL).[1]
-
Add 100 µL of 1 M HCl.[1]
-
Add 1 mL of ethyl acetate.[1]
-
Cap the tubes and rock for 10 minutes.[1]
-
Centrifuge at 1070 x g for 20 minutes.[1]
-
Transfer the organic (upper) layer to a clean glass tube.[1]
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 250 µL of the mobile phase.[1]
-
Inject 100 µL of the reconstituted sample into the HPLC system.[1]
6. Data Analysis
-
Identify and integrate the peaks for this compound and the internal standard.
-
Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration of the calibration standards.
-
Determine the concentration of this compound in the plasma samples from the calibration curve using linear regression analysis.
Quantitative Data Summary
The following tables summarize key quantitative parameters from various validated HPLC methods for this compound quantification.
Table 1: Chromatographic and Detection Parameters
| Method Ref. | Column | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Retention Time (min) |
| [2] | Inertsil C8 (10 x 4.6mm, 3µ) | Water: Acetonitrile: Methanol: Glacial Acetic Acid (40:40:20:0.2 v/v) | 1.0 | 240 | ~5 |
| [3] | YMC C18 (150 mm x 4.6 mm, 5 µm) | Acetonitrile: 100 mM Ammonium Acetate (pH 6.7) (40:60 v/v) | 1.2 | 239 | 2.9 |
| [4] | Cosmosil 5C18-AR (4.6 x 250 mm) | CH3CN:H2O:AcOH (50:49:1, v/v/v) | 1.0 | 260 | Not Specified |
| [1] | Atlantis T3 (4.6 x 250 mm, 5 µm) | 50 mM Sodium Phosphate Monobasic (pH 5): Acetonitrile (53:47, v/v) | 1.0 | Ex: 301, Em: 371 | Not Specified |
Table 2: Method Validation Parameters
| Method Ref. | Linearity Range (µg/mL) | LOD (µg/mL) | LOQ (µg/mL) | Recovery (%) |
| [2] | 50 - 250 (ppm) | Not Specified | Not Specified | Not Specified |
| [3] | 0.5 - 60 | 0.066 | 0.20 | Not Specified |
| [1] | 0.005 - 10 | Not Specified | 0.005 | 89 |
| [5] | Not Specified | Not Specified | 0.02 | 92 - 102 |
Visualizations
Experimental Workflow
Caption: Workflow for this compound Quantification in Plasma.
Logical Relationship of Method Components
Caption: Key Components of the HPLC Analytical Method.
References
- 1. Effect of storage duration on this compound concentration measurements in dog plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijcrt.org [ijcrt.org]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacokinetics and Bioavailability of this compound in Rainbow Trout (Oncorhynchus mykiss) Broodstock - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Culture Viability Assays with Carprofen Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carprofen, a non-steroidal anti-inflammatory drug (NSAID), has demonstrated cytotoxic and pro-apoptotic effects in various cancer cell lines, in addition to its anti-inflammatory properties.[1][2] Accurate assessment of cell viability and proliferation is crucial for elucidating the mechanisms of action of this compound and for its potential development as a therapeutic agent. These application notes provide detailed protocols for commonly used cell viability assays, a summary of quantitative data from this compound treatment on various cell lines, and a diagram of the implicated signaling pathway.
Data Presentation: Quantitative Effects of this compound on Cell Viability
The following tables summarize the dose-dependent effects of this compound on the viability of various cell lines as determined by MTT and other viability assays.
Table 1: Effect of this compound on Canine Cell Viability
| Cell Line | Assay | This compound Concentration (µg/mL) | Incubation Time | % Cell Viability | EC50 (µg/mL) | Reference |
| D-17 (Osteosarcoma) | MTT | 20 | Not Specified | 71.98 ± 1.16 | 28.71 ± 2.31 | [1] |
| 40 | 21.56 ± 3.33 | [1] | ||||
| Cranial Cruciate Ligament (CCL) | Cell Proliferation Assay | 10 (with SNP) | 2 hr pre-incubation | Improved viability by >100% | Not Applicable | [3] |
| Caudal Cruciate Ligament (CaCL) | Cell Proliferation Assay | 10 (with SNP) | 2 hr pre-incubation | Improved viability by >100% | Not Applicable | [3] |
| Articular Chondrocytes | Not Specified | 160 (IC20) | Not Specified | ~80% | Not Determined | [4] |
Table 2: Effect of this compound on Human and Murine Cell Viability
| Cell Line | Cell Type | Assay | This compound Concentration (µM) | Incubation Time | % Cell Survival (approx.) | Reference |
| PC-3 | Human Prostate Cancer | Not Specified | 40 | 48 hr | 80 | [5] |
| 100 | 50 | [5] | ||||
| DU-145 | Human Prostate Cancer | Not Specified | 40 | 48 hr | 85 | [5] |
| 100 | 60 | [5] | ||||
| T24 | Human Bladder Cancer | Not Specified | 40 | 48 hr | 90 | [5] |
| 100 | 70 | [5] | ||||
| MCF-7 | Human Breast Cancer | Not Specified | 100 | 48 hr | >95 | [5] |
| 3T3 | Murine Fibroblast | Not Specified | 100 | 48 hr | >95 | [5] |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert MTT into a purple formazan product.[1]
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
96-well plates
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
This compound Treatment: The following day, remove the medium and add fresh medium containing various concentrations of this compound. Include vehicle-treated (solvent only) and untreated control wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, carefully remove the medium and add 100 µL of fresh serum-free medium and 10 µL of MTT solution to each well.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized to formazan crystals.
-
Solubilization: Carefully remove the MTT solution and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.
Trypan Blue Exclusion Assay
This assay is based on the principle that viable cells have intact cell membranes that exclude the trypan blue dye, while non-viable cells take up the dye and appear blue.[6][7]
Materials:
-
Cells of interest treated with this compound
-
Trypan Blue solution (0.4% in PBS)
-
Hemocytometer or automated cell counter
-
Microscope
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Harvesting: Following this compound treatment, detach adherent cells using trypsin and resuspend in complete medium. For suspension cells, gently pellet and resuspend in fresh medium.
-
Cell Staining: Mix a small aliquot of the cell suspension with an equal volume of 0.4% Trypan Blue solution (1:1 dilution). For example, mix 20 µL of cell suspension with 20 µL of Trypan Blue.[6]
-
Incubation: Allow the mixture to incubate at room temperature for 1-3 minutes. Avoid prolonged incubation as it can lead to the staining of viable cells.[7]
-
Cell Counting:
-
Load 10 µL of the cell suspension-Trypan Blue mixture into a hemocytometer.
-
Under a microscope, count the number of viable (clear) and non-viable (blue) cells in the central grid of the hemocytometer.
-
Alternatively, use an automated cell counter for a more high-throughput analysis.
-
-
Data Analysis: Calculate the percentage of viable cells using the following formula: % Viability = (Number of viable cells / Total number of cells) x 100
Mandatory Visualizations
Experimental Workflow for Cell Viability Assays
Caption: Workflow for assessing cell viability after this compound treatment.
This compound-Induced Apoptosis Signaling Pathway
This compound has been shown to induce apoptosis in prostate cancer cells through the activation of the p38 MAPK signaling pathway, leading to the upregulation of the p75 neurotrophin receptor (p75NTR).[5][8]
Caption: this compound-induced p38 MAPK signaling pathway leading to apoptosis.
References
- 1. Effect of Selected Nonsteroidal Anti-inflammatory Drugs on the Viability of Canine Osteosarcoma Cells of the D-17 Line: In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. avmajournals.avma.org [avmajournals.avma.org]
- 4. Post-treatment of hyaluronan to decrease the apoptotic effects of this compound in canine articular chondrocyte culture - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Induction of p75NTR Dependent Apoptosis via the p38 MAPK Pathway in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. brd.nci.nih.gov [brd.nci.nih.gov]
- 7. Trypan Blue Exclusion Test of Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound induction of p75NTR-dependent apoptosis via the p38 mitogen-activated protein kinase pathway in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Efficacy Testing of Carprofen
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to designing and conducting in vivo experiments to evaluate the efficacy of carprofen, a non-steroidal anti-inflammatory drug (NSAID). The protocols detailed below focus on established rodent models of acute and chronic inflammation and pain.
Introduction to this compound
This compound is a propionic acid-derived NSAID with potent analgesic and anti-inflammatory properties.[1][2] Its primary mechanism of action is the selective inhibition of cyclooxygenase-2 (COX-2), an enzyme responsible for synthesizing prostaglandins that mediate inflammation and pain.[2][3][4] Inhibition of COX-1, which is involved in gastrointestinal and renal homeostasis, is significantly less pronounced, suggesting a favorable safety profile compared to non-selective NSAIDs.[3][5] this compound is widely used in veterinary medicine to manage pain and inflammation associated with osteoarthritis and surgery in dogs.[4][6][7]
Preclinical In Vivo Models for Efficacy Testing
The selection of an appropriate animal model is critical for evaluating the anti-inflammatory and analgesic efficacy of this compound. Rodent models are well-established and widely used for this purpose.
Carrageenan-Induced Paw Edema (Acute Inflammation Model)
This model is a standard and highly reproducible method for inducing acute inflammation and evaluating the efficacy of anti-inflammatory agents.[8][9][10]
Principle: Subplantar injection of carrageenan, a sulfated polysaccharide, into the rodent's hind paw elicits a localized inflammatory response characterized by edema, hyperalgesia, and erythema. The inflammatory response is biphasic, with an early phase mediated by histamine and serotonin, followed by a late phase (3-5 hours) primarily driven by prostaglandin synthesis. This compound's efficacy is most evident in the late phase.
Complete Freund's Adjuvant (CFA)-Induced Arthritis (Chronic Inflammation and Pain Model)
This model mimics the chronic inflammatory conditions of rheumatoid arthritis in humans.[11][12][13][14]
Principle: A single intradermal or subcutaneous injection of CFA, a suspension of heat-killed Mycobacterium tuberculosis in mineral oil, induces a robust and sustained inflammatory response.[11][13] This results in polyarthritis characterized by joint swelling, cartilage degradation, and bone erosion, accompanied by chronic pain behaviors.
Experimental Protocols
Animals
-
Species: Male Sprague-Dawley or Wistar rats are commonly used for both models.[15] C57BL/6J mice are also frequently used.[16]
-
Weight: Rats: 180-220 g; Mice: 20-25 g.
-
Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and free access to food and water. Acclimatize animals for at least one week before the experiment. All procedures should be approved by an Institutional Animal Care and Use Committee (IACUC).
This compound Dosing and Administration
This compound is practically insoluble in water but soluble in alcohol.[2] For oral administration, it can be suspended in a vehicle such as 0.5% carboxymethylcellulose (CMC). For subcutaneous or intraperitoneal injection, it can be dissolved in a suitable solvent.
Recommended Dose Ranges (Rodents): The optimal dose of this compound can vary depending on the animal model and the specific scientific question. Recent studies suggest that higher doses may be required for adequate analgesia in mice.[16][17]
| Species | Route of Administration | Recommended Dose Range | Reference(s) |
| Rat | Oral (gavage) | 2-5 mg/kg, twice daily | [15] |
| Mouse | Subcutaneous | 10-20 mg/kg, once or twice daily | [16][17] |
| Mouse | Oral (in drinking water) | 25 mg/kg/day | [16][18] |
Note: A pilot dose-response study is recommended to determine the optimal effective dose for a specific experimental setup.
Protocol 1: Carrageenan-Induced Paw Edema in Rats
Materials:
-
1% (w/v) Carrageenan suspension in sterile saline
-
Plethysmometer or digital calipers
-
This compound
-
Vehicle control (e.g., 0.5% CMC)
-
Positive control (e.g., Indomethacin, 10 mg/kg)[19]
Procedure:
-
Grouping: Randomly assign animals to different groups (n=6-8 per group):
-
Vehicle Control
-
This compound (different dose levels)
-
Positive Control
-
-
Baseline Measurement: Measure the initial volume of the left hind paw of each rat using a plethysmometer.
-
Drug Administration: Administer this compound, vehicle, or positive control orally 1 hour before carrageenan injection.[9]
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan suspension into the subplantar surface of the left hind paw.[8][20]
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.[9][19] The peak edema is typically observed around 5 hours.[8]
-
Pain Assessment (Optional): Assess mechanical hyperalgesia using von Frey filaments at baseline and at regular intervals after carrageenan injection.
Data Analysis:
-
Calculate the percentage of edema inhibition for each group compared to the vehicle control group.
-
Analyze the data using one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's).
Protocol 2: Complete Freund's Adjuvant (CFA)-Induced Arthritis in Rats
Materials:
-
Complete Freund's Adjuvant (containing 10 mg/mL heat-killed M. tuberculosis)[11][13]
-
Digital calipers
-
Von Frey filaments or Randall-Selitto analgesy meter
-
This compound
-
Vehicle control
-
Positive control (e.g., Methotrexate, 0.1 mg/kg)[12]
Procedure:
-
Grouping: Randomly assign animals to different groups (n=8-10 per group):
-
Naive (no CFA, no treatment)
-
CFA + Vehicle
-
CFA + this compound (different dose levels)
-
CFA + Positive Control
-
-
Induction of Arthritis: On day 0, anesthetize the rats and inject 0.1 mL of CFA intradermally at the base of the tail.[12][14]
-
Treatment: Begin daily administration of this compound, vehicle, or positive control from day 0 or after the onset of arthritis (prophylactic vs. therapeutic regimen) and continue for a specified duration (e.g., 21-28 days).
-
Assessment of Arthritis:
-
Paw Thickness: Measure the thickness of both hind paws using digital calipers every 2-3 days.
-
Arthritis Score: Score the severity of arthritis in all four paws based on a scale (e.g., 0-4, where 0=normal, 1=mild swelling and erythema, 2=moderate swelling and erythema, 3=severe swelling and erythema, 4=joint deformity and ankylosis).
-
Body Weight: Monitor body weight every 2-3 days as an indicator of general health.
-
-
Pain Assessment:
-
Mechanical Hyperalgesia: Measure the paw withdrawal threshold to mechanical stimuli using von Frey filaments or a Randall-Selitto test at baseline and at regular intervals throughout the study.[21][22]
-
Thermal Hyperalgesia (Optional): Assess the paw withdrawal latency to a thermal stimulus using a hot plate or Hargreaves test.[21]
-
Data Analysis:
-
Analyze changes in paw thickness, arthritis score, and pain thresholds over time using two-way repeated measures ANOVA.
-
Compare endpoint data between groups using one-way ANOVA.
Data Presentation
Quantitative data should be summarized in tables for clear comparison between treatment groups.
Table 1: Effect of this compound on Carrageenan-Induced Paw Edema in Rats
| Treatment Group | Dose (mg/kg) | Paw Volume (mL) at 3h (Mean ± SEM) | Paw Volume (mL) at 5h (Mean ± SEM) | % Inhibition of Edema at 5h |
| Vehicle Control | - | 2.5 ± 0.2 | 3.1 ± 0.3 | - |
| This compound | 5 | 1.8 ± 0.1 | 2.0 ± 0.2 | 35.5 |
| This compound | 10 | 1.5 ± 0.1 | 1.6 ± 0.1 | 48.4 |
| Indomethacin | 10 | 1.4 ± 0.1 | 1.5 ± 0.1 | 51.6 |
*p<0.05, **p<0.01 compared to Vehicle Control. Data are hypothetical.
Table 2: Effect of this compound on CFA-Induced Arthritis in Rats (Day 21)
| Treatment Group | Dose (mg/kg/day) | Change in Paw Thickness (mm) (Mean ± SEM) | Arthritis Score (Mean ± SEM) | Paw Withdrawal Threshold (g) (Mean ± SEM) |
| Naive | - | 0.1 ± 0.05 | 0.0 ± 0.0 | 15.2 ± 0.8 |
| CFA + Vehicle | - | 3.2 ± 0.3 | 10.5 ± 0.8 | 4.5 ± 0.5 |
| CFA + this compound | 5 | 2.1 ± 0.2 | 6.8 ± 0.6 | 8.9 ± 0.7* |
| CFA + this compound | 10 | 1.5 ± 0.2 | 4.2 ± 0.5 | 11.5 ± 0.9 |
| CFA + Methotrexate | 0.1 | 1.3 ± 0.1 | 3.5 ± 0.4 | 12.1 ± 1.0 |
*p<0.05, **p<0.01 compared to CFA + Vehicle. Data are hypothetical.
Visualizations
Signaling Pathway of this compound's Action
Caption: this compound selectively inhibits COX-2, reducing inflammatory prostaglandins.
Experimental Workflow for Carrageenan-Induced Paw Edema Model
Caption: Workflow for the carrageenan-induced paw edema experiment.
Logical Relationship of CFA-Induced Arthritis Assessment
Caption: Assessment parameters for the CFA-induced arthritis model.
References
- 1. This compound | C15H12ClNO2 | CID 2581 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. vetmed.illinois.edu [vetmed.illinois.edu]
- 3. go.drugbank.com [go.drugbank.com]
- 4. todaysveterinarypractice.com [todaysveterinarypractice.com]
- 5. [Pharmacological studies on this compound, a new non-steroidal anti-inflammatory drug, in animals (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis Methods and Therapeutic Journey of this compound and Its Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Carrageenan-Induced Paw Edema [bio-protocol.org]
- 10. inotiv.com [inotiv.com]
- 11. chondrex.com [chondrex.com]
- 12. pubcompare.ai [pubcompare.ai]
- 13. Adjuvant-Induced Arthritis Model [chondrex.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Frontiers | Subcutaneous and orally self-administered high-dose this compound shows favorable pharmacokinetic and tolerability profiles in male and female C57BL/6J mice [frontiersin.org]
- 17. A Pharmacokinetic and Analgesic Efficacy Study of this compound in Female CD1 Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Subcutaneous and orally self-administered high-dose this compound shows favorable pharmacokinetic and tolerability profiles in male and female C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. 5. Carrageenan-induced paw edema [bio-protocol.org]
- 20. 2.2. Carrageenan-Induced Paw Edema [bio-protocol.org]
- 21. Frontiers | Methods Used to Evaluate Pain Behaviors in Rodents [frontiersin.org]
- 22. Methods Used to Evaluate Pain Behaviors in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
Application of Carprofen in Equine Synovitis Research Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of carprofen, a non-steroidal anti-inflammatory drug (NSAID), in established equine synovitis research models. This document includes detailed experimental protocols, a summary of quantitative data from relevant studies, and visualizations of key biological pathways and experimental workflows.
Introduction
Equine synovitis, the inflammation of the synovial membrane, is a common cause of lameness in horses and a key feature of osteoarthritis. Research models of synovitis are crucial for understanding the pathophysiology of the disease and for evaluating the efficacy of therapeutic agents like this compound. This compound exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins that mediate inflammation and pain.[1][2] It may exhibit some preferential inhibition of COX-2.[3]
Mechanism of Action in Synovitis
This compound's primary mechanism of action involves the inhibition of the COX enzymes, thereby reducing the production of inflammatory prostaglandins such as prostaglandin E2 (PGE2).[1] In the context of synovitis, this leads to a reduction in inflammation and pain. Additionally, in vitro studies on equine synoviocytes have shown that this compound can attenuate the lipopolysaccharide (LPS)-induced increase in interleukin-6 (IL-6), another key inflammatory cytokine.[4][5][6] However, it does not appear to affect the release of interleukin-1 (IL-1) in these models.[4][5][6]
Signaling Pathway in LPS-Induced Synovitis and this compound Intervention
Caption: this compound's mechanism in LPS-induced synovitis.
Experimental Protocols
Lipopolysaccharide (LPS)-Induced Synovitis Model
This is a widely used model to induce acute, transient synovitis and lameness.[7][8]
Objective: To induce a controlled inflammatory response in the equine joint to evaluate the efficacy of anti-inflammatory drugs.
Materials:
-
Healthy adult horses, free from lameness and joint disease.
-
Lipopolysaccharide (E. coli O55:B5 endotoxin).
-
Sterile saline for injection.
-
This compound for intravenous or oral administration.
-
Materials for aseptic joint injection and synovial fluid aspiration.
Procedure:
-
Acclimatization: Horses should be acclimated to the study environment and handling procedures.
-
Baseline Measurements: Collect baseline data including lameness evaluation (e.g., using the AAEP lameness scale), joint circumference, and synovial fluid analysis (total protein, nucleated cell count, PGE2, and other biomarkers).
-
Induction of Synovitis:
-
This compound Administration:
-
Post-Induction Monitoring:
-
Perform serial lameness evaluations at predetermined time points (e.g., 2, 4, 6, 8, 12, 24, 48 hours post-induction).
-
Measure joint circumference to assess effusion.
-
Collect synovial fluid samples at specified intervals for analysis of inflammatory mediators and cellular infiltration.
-
Experimental Workflow: LPS-Induced Synovitis Model
Caption: Workflow for this compound efficacy in synovitis model.
Quantitative Data
The following tables summarize quantitative data from studies evaluating this compound in equine models.
Table 1: Pharmacokinetic Parameters of this compound in Horses
| Parameter | Intravenous (0.7 mg/kg) | Reference |
| Elimination Half-life (t½) | ~18.1 - 20 hours | [1][11] |
| Volume of Distribution (Vd) | ~0.25 L/kg | [1] |
| Clearance | ~58.9 ml/min | [1] |
Note: The R(-) enantiomer is the predominant form in plasma and inflammatory exudate.[3]
Table 2: Effects of this compound on Inflammatory Markers in LPS-Induced Synovitis
| Parameter | Control (LPS only) | This compound Treated | % Reduction | Reference |
| Synovial Fluid WBC Count (cells/µL) | Increased | Significantly Reduced | - | [4] |
| Synovial Fluid PGE2 (ng/mL) | Increased | Significantly Reduced | - | [4][8] |
| Synovial Fluid IL-6 | Increased | Attenuated | - | [4][5] |
Note: Specific quantitative values vary between studies depending on the model and assays used.
Data Interpretation and Considerations
-
Dosage: The standard intravenous dose for this compound in horses is 0.7 mg/kg.[10] Higher doses (e.g., 4.0 mg/kg) have been used in experimental settings to investigate dose-dependent effects.[3]
-
Enantiomers: this compound is a racemic mixture of R(-) and S(+) enantiomers. The R(-) enantiomer has a longer half-life and is the predominant form found in plasma and synovial fluid.[1][11]
-
Protein Binding: this compound is highly protein-bound (greater than 99%), which can limit its initial diffusion into the synovial fluid.[10][11] However, it accumulates in inflammatory exudate over time.[1][7]
-
Clinical Relevance: The LPS-induced synovitis model is an acute model. While useful for studying the mechanisms of inflammation and the effects of anti-inflammatory drugs, it may not fully represent the chronic nature of diseases like osteoarthritis.
Conclusion
This compound is an effective NSAID for mitigating the inflammatory response in equine synovitis research models. Its well-documented effects on prostaglandins and inflammatory cytokines make it a valuable tool for studying joint inflammation. The provided protocols and data serve as a guide for researchers designing studies to investigate the pathophysiology of synovitis and to evaluate novel therapeutic interventions.
References
- 1. madbarn.com [madbarn.com]
- 2. vetmed.illinois.edu [vetmed.illinois.edu]
- 3. researchgate.net [researchgate.net]
- 4. Non‐steroidal anti‐inflammatory drugs in equine orthopaedics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of this compound (R and S enantiomers and racemate) on the production of IL-1, IL-6 and TNF-alpha by equine chondrocytes and synoviocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. madbarn.com [madbarn.com]
- 7. The Clinical Pharmacology and Therapeutic Evaluation of Non-Steroidal Anti-Inflammatory Drugs in Adult Horses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The lipopolysaccharide model for the experimental induction of transient lameness and synovitis in Standardbred horses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ema.europa.eu [ema.europa.eu]
- 11. Pharmacokinetics of this compound enantiomers in equine plasma and synovial fluid - a comparison with ketoprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Carprofen as a Tool for Cyclooxygenase Inhibition Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction Carprofen is a non-steroidal anti-inflammatory drug (NSAID) belonging to the propionic acid class, which also includes ibuprofen and naproxen.[1][2] While previously used in human medicine, it is now primarily utilized in veterinary medicine for its analgesic, anti-inflammatory, and antipyretic properties.[2][3][4] The mechanism of action for this compound, like other NSAIDs, is the inhibition of cyclooxygenase (COX) enzymes.[1][2][5] This activity makes this compound a valuable tool for researchers studying the roles of different COX isoforms in physiological and pathological processes.
Background: The Cyclooxygenase (COX) Pathway Cyclooxygenase enzymes are central to the synthesis of prostanoids, a class of lipid mediators including prostaglandins and thromboxanes. This pathway begins with the release of arachidonic acid from membrane phospholipids by phospholipase A2.[6] COX enzymes then catalyze the conversion of arachidonic acid into the unstable intermediate Prostaglandin H2 (PGH2).[7][8] PGH2 is subsequently converted by various tissue-specific synthases into different prostanoids (PGE2, PGD2, PGF2α, PGI2, and Thromboxane A2).[7][8][9]
Two primary isoforms of COX have been identified:
-
COX-1: This is a constitutive enzyme, meaning it is expressed in most tissues under normal conditions.[1][7] It is responsible for producing prostaglandins that regulate essential physiological functions, such as maintaining the integrity of the gastrointestinal lining and influencing renal blood flow.[1][10]
-
COX-2: This isoform is typically undetectable in most tissues but is rapidly induced by inflammatory stimuli, such as cytokines and endotoxins.[1][7][11] The prostaglandins generated by COX-2 are key mediators of inflammation, pain, and fever.[1][10]
The differential roles of these isoforms are the basis for developing selective COX-2 inhibitors, which aim to provide anti-inflammatory benefits while minimizing the adverse gastrointestinal and renal side effects associated with COX-1 inhibition.[1]
Caption: The Cyclooxygenase (COX) signaling pathway and the inhibitory action of this compound.
This compound as a Selective COX-2 Inhibitor
This compound is a useful research tool because it demonstrates preferential inhibition of COX-2 over COX-1.[1][5] However, this selectivity is not absolute and varies significantly between species.[3] For example, in canine cell cultures, this compound is a potent inhibitor of COX-2, with a potency more than 100-fold greater than for COX-1.[12][13] In contrast, its selectivity in horses and its equipotency in some other models show that species-specific validation is crucial.[14][15]
This compound is a racemic mixture, containing both S(+) and R(-) enantiomers.[12] Research has shown that the S(+) enantiomer is primarily responsible for the potent inhibition of COX-2, being approximately 200-fold more potent than the R(-) enantiomer in canine models.[12][13]
Data Presentation: this compound Inhibition
The inhibitory activity of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit 50% of the target enzyme's activity. The ratio of IC50 values (COX-1/COX-2) is used to determine the drug's selectivity for COX-2.
Table 1: IC50 Values of this compound for COX-1 and COX-2 in Canine Models
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Ratio (COX-1/COX-2) | Reference |
|---|---|---|---|---|
| This compound (Racemic) | >10 | 0.102 | >100 | [12][13] |
| This compound (S enantiomer) | - | 0.0371 | - | [12][13] |
| This compound (R enantiomer) | - | 5.97 | - | [12][13] |
| This compound | - | - | 1.75 | [15] |
| this compound | - | - | 16.8 |[16] |
Note: IC50 values and selectivity can vary based on the specific assay conditions and biological system used.
Table 2: Comparison of COX Selectivity Ratios for Various NSAIDs in Canine Models
| NSAID | Selectivity Ratio (COX-1 IC50 / COX-2 IC50) | Reference |
|---|---|---|
| This compound | >100 | [12][13] |
| Nimesulide | 38 | [12] |
| Tolfenamic Acid | 15 | [12] |
| Meclofenamic Acid | 15 | [12] |
| Meloxicam | 12 | [15] |
| Ketoprofen | ~0.5 (Slightly COX-1 selective) |[15] |
Protocols for Studying COX Inhibition Using this compound
Below are detailed protocols for in vitro assays commonly used to determine the potency and selectivity of this compound as a COX inhibitor.
Protocol 1: In Vitro Whole Blood Assay for COX-1 and COX-2 Inhibition
This ex vivo/in vitro model is highly relevant as it assesses drug activity in a physiological environment. It measures the products of COX-1 (Thromboxane B2) and COX-2 (Prostaglandin E2) activity directly in whole blood.[16][17]
Objective: To determine the IC50 values of this compound for COX-1 and COX-2 in whole blood samples from a target species (e.g., canine).
Principle:
-
COX-1 Activity: Measured by the synthesis of Thromboxane B2 (TxB2) in whole blood allowed to clot, a process dependent on platelet COX-1.
-
COX-2 Activity: Measured by the synthesis of Prostaglandin E2 (PGE2) in heparinized whole blood after stimulation with lipopolysaccharide (LPS), which induces COX-2 expression in monocytes.
Materials:
-
Freshly collected whole blood from healthy, non-medicated subjects.
-
This compound (and its enantiomers, if desired).
-
Vehicle for dissolving this compound (e.g., DMSO).
-
Heparin sodium solution.
-
Lipopolysaccharide (LPS) from E. coli.
-
Phosphate-Buffered Saline (PBS).
-
Enzyme immunoassay (EIA) or ELISA kits for TxB2 and PGE2.
-
Incubator, centrifuge, and standard laboratory plasticware.
Procedure:
-
Preparation of this compound Solutions:
-
Prepare a high-concentration stock solution of this compound in DMSO.
-
Perform serial dilutions in PBS to create a range of working concentrations (e.g., 0.01 µM to 100 µM). The final DMSO concentration in the blood should be kept low (<0.1%) and consistent across all samples, including the vehicle control.
-
-
COX-1 Activity Assay (TxB2 Measurement):
-
Aliquot 1 mL of fresh, non-anticoagulated whole blood into a series of tubes.
-
Add a small volume (e.g., 10 µL) of each this compound dilution or vehicle control to the tubes.
-
Gently mix and incubate the tubes at 37°C for 1 hour to allow for blood clotting.
-
Centrifuge the tubes at 2,000 x g for 15 minutes at 4°C to separate the serum.
-
Collect the serum and store it at -80°C until analysis.
-
Measure the TxB2 concentration in the serum using an appropriate EIA/ELISA kit according to the manufacturer's instructions.
-
-
COX-2 Activity Assay (PGE2 Measurement):
-
Collect a separate sample of blood into tubes containing heparin.
-
Aliquot 1 mL of heparinized whole blood into a series of tubes.
-
Add 10 µL of each this compound dilution or vehicle control. Pre-incubate at 37°C for 15-30 minutes.
-
Add LPS to each tube to a final concentration of 10-100 µg/mL to induce COX-2 expression.
-
Incubate the tubes at 37°C for 24 hours.
-
Centrifuge the tubes at 2,000 x g for 15 minutes at 4°C to separate the plasma.
-
Collect the plasma and store it at -80°C until analysis.
-
Measure the PGE2 concentration in the plasma using an appropriate EIA/ELISA kit.
-
-
Data Analysis:
-
For both COX-1 and COX-2 assays, calculate the percentage inhibition of prostanoid synthesis for each this compound concentration relative to the vehicle control.
-
Plot the percentage inhibition against the logarithm of the this compound concentration.
-
Use non-linear regression analysis to fit a dose-response curve and determine the IC50 value.
-
Calculate the COX-2 selectivity ratio by dividing the IC50 for COX-1 by the IC50 for COX-2.
-
Caption: Experimental workflow for the whole blood COX-1 and COX-2 inhibition assay.
Protocol 2: In Vitro Assay with Isolated Enzymes or Cell Lines
This method allows for a more direct assessment of this compound's interaction with each COX isoform without the complexity of the whole blood matrix.
Objective: To evaluate the inhibitory activity of this compound against purified COX-1 and COX-2 enzymes or in cell-based models.
Principle: Constitutive COX-1 can be obtained from sources like washed platelets, while COX-2 can be sourced from a cell line (e.g., canine macrophage-like cells) induced with endotoxin.[12][13] The activity is measured by quantifying the conversion of exogenously supplied arachidonic acid to prostaglandins.
Materials:
-
Source of COX-1 (e.g., washed canine platelets, purified ovine COX-1).
-
Source of COX-2 (e.g., LPS-induced canine macrophage cell line, recombinant human COX-2).
-
This compound.
-
Arachidonic acid substrate solution.
-
Assay buffer (e.g., Tris-HCl buffer, pH 8.0).
-
Cofactors (e.g., heme, glutathione).
-
Reaction termination solution (e.g., a solution of formic acid or other acid).
-
Detection system: EIA/ELISA kits for PGE2, or a fluorometric/colorimetric COX activity assay kit.[18][19][20]
Procedure:
-
Enzyme/Cell Lysate Preparation:
-
Prepare the COX-1 and COX-2 sources. For cell lines, this involves culturing, inducing with LPS (for COX-2), harvesting, and preparing a cell lysate via sonication or chemical lysis. For purified enzymes, dilute to the desired concentration in assay buffer.
-
-
Assay Reaction:
-
In a 96-well plate or microcentrifuge tubes, add the assay buffer, cofactors, and the enzyme/lysate preparation.
-
Add a small volume of the this compound dilutions or vehicle control to each well.
-
Pre-incubate the mixture at room temperature or 37°C for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Initiation and Termination:
-
Initiate the enzymatic reaction by adding the arachidonic acid substrate to all wells simultaneously.
-
Allow the reaction to proceed for a specific time (e.g., 2-10 minutes) at 37°C. The reaction time should be within the linear range of product formation.
-
Terminate the reaction by adding the stop solution.
-
-
Product Measurement:
-
Quantify the amount of prostaglandin (e.g., PGE2) produced using an appropriate detection method like EIA/ELISA.
-
-
Data Analysis:
-
As described in Protocol 1, calculate the percentage inhibition, generate dose-response curves, determine IC50 values, and calculate the selectivity ratio.
-
This compound serves as an effective and informative pharmacological tool for investigating the differential roles of COX-1 and COX-2. Its species-dependent COX-2 selectivity underscores the importance of using appropriate models and assay systems when studying cyclooxygenase inhibition. The protocols provided offer robust frameworks for characterizing the inhibitory profile of this compound and other NSAIDs, aiding researchers in the fields of inflammation, pain pharmacology, and drug development.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound | C15H12ClNO2 | CID 2581 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. drugs.com [drugs.com]
- 5. Synthesis Methods and Therapeutic Journey of this compound and Its Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bio.libretexts.org [bio.libretexts.org]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. Prostaglandin - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. todaysveterinarypractice.com [todaysveterinarypractice.com]
- 11. researchgate.net [researchgate.net]
- 12. Evaluation of selective inhibition of canine cyclooxygenase 1 and 2 by this compound and other nonsteroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. avmajournals.avma.org [avmajournals.avma.org]
- 14. Wirkstoff: this compound - Pharmakologie [vetpharm.uzh.ch]
- 15. In vitro effects of nonsteroidal anti-inflammatory drugs on cyclooxygenase activity in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. avmajournals.avma.org [avmajournals.avma.org]
- 17. Development of in vitro assays for the evaluation of cyclooxygenase inhibitors and predicting selectivity of nonsteroidal anti-inflammatory drugs in cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. assaygenie.com [assaygenie.com]
- 19. 2.7. Measurement of cyclooxygenase activity [bio-protocol.org]
- 20. cdn.caymanchem.com [cdn.caymanchem.com]
Application Notes and Protocols for the Synthesis of Novel Carprofen-Based Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of established and innovative methodologies for the synthesis of carprofen and its novel derivatives. The protocols detailed below are intended to serve as a guide for researchers in the fields of medicinal chemistry and drug development. This compound, a non-steroidal anti-inflammatory drug (NSAID), has a rich scaffold for chemical modification, leading to the discovery of new therapeutic agents with potential applications beyond inflammation, including antimicrobial and anticancer activities.[1][2]
Overview of Synthetic Strategies
The synthesis of the this compound scaffold, 2-(6-chloro-9H-carbazol-2-yl)propanoic acid, and its analogs can be achieved through several strategic pathways.[3] Historically, the complexity and cost of synthesis were significant hurdles for its use in human medicine.[2][3] However, recent advancements have introduced more efficient and cost-effective methods.[1][2] Key approaches include:
-
Classical Synthesis from Cyclohexanone Derivatives: This approach involves the construction of the carbazole ring system from a cyclohexanone precursor.[3][4]
-
Synthesis from Carbazole: Utilizing carbazole as the starting material and introducing the required functional groups through reactions like Friedel-Crafts acylation.[3]
-
Modern Cross-Coupling Strategies: Employing palladium-catalyzed reactions such as the Suzuki-Miyaura cross-coupling to build the biphenyl backbone, followed by cyclization to form the carbazole core.[3]
-
Derivatization of the this compound Scaffold: Modification of the parent this compound molecule to explore new biological activities. This includes esterification, amidation, halogenation, and the introduction of heterocyclic moieties.[5][6][7]
-
Bioisosteric Replacement: A rational drug design approach where key functional groups are replaced with others that have similar physical or chemical properties to enhance potency, selectivity, or pharmacokinetic profiles.[3][8]
Experimental Protocols
Protocol 1: Synthesis of this compound via Fisher Indole Synthesis
This protocol outlines a common method for synthesizing the this compound backbone starting from cyclohexanone.[3][9]
Experimental Workflow:
Caption: Workflow for this compound Synthesis via Fisher Indole Synthesis.
Methodology:
-
Enamine Formation: Cyclohexanone and pyrrolidine are heated with a catalytic amount of toluene sulfonic acid in an organic solvent (e.g., toluene) to form 1-(cyclohex-1-en-1-yl)pyrrolidine.[3][9]
-
Alkylation: The resulting enamine is reacted with an α-substituted carboxylic acid ester (e.g., methyl 2-chloropropanoate) in a solvent like acetonitrile, often with a catalyst such as sodium iodide, to yield an alkyl 2-(2-(pyrrolidin-1-yl)cyclohex-2-en-1-yl)propanoate after basic workup.[3]
-
Hydrazone Formation: The 2-substituted cyclohexanone derivative is reacted with a substituted phenyldiazonium salt, prepared from 4-chloroaniline and sodium nitrite in hydrochloric acid.[3]
-
Fisher Indole Synthesis and Aromatization: The resulting hydrazone is heated in the presence of a strong acid (e.g., hydrochloric acid or polyphosphoric acid) to induce cyclization to the tetrahydrocarbazole intermediate. Subsequent heating with pyridinium hydrochloride yields this compound.[3]
Protocol 2: Synthesis of this compound Derivatives via Modification of the Carboxylic Acid Group
This protocol details the synthesis of novel 1,3,4-oxadiazole derivatives of this compound, which have shown promising antimicrobial activity.[1][5]
Experimental Workflow:
Caption: Synthesis of 1,3,4-Oxadiazole Derivatives of this compound.
Methodology:
-
Esterification: this compound is dissolved in absolute methanol with a catalytic amount of concentrated sulfuric acid and stirred at room temperature to yield methyl (2RS)-2-(6-chloro-9H-carbazol-2-yl)propanoate.[5]
-
Hydrazide Formation: The this compound methyl ester is refluxed with hydrazine hydrate in ethanol to produce (2RS)-2-(6-chloro-9H-carbazol-2-yl)propane hydrazide.[5]
-
N,N'-Disubstituted Hydrazine Synthesis: The this compound hydrazide is stirred with a desired acyl chloride at room temperature in anhydrous pyridine.[5]
-
Oxadiazole Ring Formation: The resulting N,N'-disubstituted hydrazine is treated with a dehydrating agent like phosphorus oxychloride to yield the final 2,5-disubstituted 1,3,4-oxadiazole derivative.[1]
Protocol 3: Synthesis of Halogenated this compound Derivatives
This protocol describes the direct halogenation of the this compound scaffold to introduce bromine or iodine atoms, which can modulate biological activity.[7]
Methodology:
-
Bromination: To a solution of this compound in glacial acetic acid at 50°C, a solution of bromine in glacial acetic acid is added dropwise. The reaction mixture is maintained at 50°C for 30 minutes. After cooling, the precipitate is filtered and washed to yield 2-(3,8-dibromo-6-chloro-9H-carbazol-2-yl)propanoic acid.[7]
-
Iodination: To a solution of an N-alkylated this compound derivative (e.g., methyl 2-(6-chloro-9-methyl-9H-carbazol-2-yl)propanoate) in glacial acetic acid at 40°C, anhydrous sodium acetate and then iodine monochloride in glacial acetic acid are added. The mixture is stirred at 40°C for 4 hours to yield the iodinated product.[7]
Data Presentation
The following tables summarize quantitative data from representative synthetic procedures found in the literature.
Table 1: Summary of Yields for this compound Synthesis and Derivatization
| Step/Reaction | Starting Material | Product | Reagents and Conditions | Yield (%) | Reference |
| Esterification | This compound | This compound Methyl Ester | Methanol, H₂SO₄ (cat.), RT, 8h | - | [5] |
| N-methylation | This compound Methyl Ester | Methyl 2-(6-chloro-9-methyl-9H-carbazol-2-yl)propanoate | MeI, Cs₂CO₃, MeCN, reflux, 12h | 91 | [7] |
| Nitration | This compound Methyl Ester | Methyl 2-(6-chloro-3-nitro-9H-carbazol-2-yl)propionate | HNO₃, Glacial AcOH, 40-50°C, 10h | 79 | [7] |
| Dibromination | This compound | 2-(3,8-Dibromo-6-chloro-9H-carbazol-2-yl)propanoic acid | Br₂, Glacial AcOH, 50°C, 30 min | 78 | [7] |
| Iodination | Methyl 2-(6-chloro-9-methyl-9H-carbazol-2-yl)propanoate | Methyl 2-(3-iodo-6-chloro-9-methyl-9H-carbazol-2-yl)propanoate | ICl, NaOAc, Glacial AcOH, 40°C, 4h | 76 | [7] |
Signaling Pathways and Logical Relationships
The primary mechanism of action for this compound and other NSAIDs involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins.
Caption: Simplified COX Signaling Pathway and NSAID Inhibition.
This compound exhibits selectivity for COX-2 over COX-1.[3] This selectivity is a key consideration in the design of novel derivatives, as COX-2 is primarily involved in the inflammatory response, while COX-1 has important physiological functions, including gastrointestinal protection.
Conclusion
The synthetic methodologies presented provide a robust foundation for the creation and exploration of novel this compound-based compounds. The versatility of the carbazole scaffold allows for a wide range of chemical modifications, opening avenues for the development of new therapeutic agents with tailored biological activities. Researchers are encouraged to utilize these protocols as a starting point for their own investigations into this promising class of molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis Methods and Therapeutic Journey of this compound and Its Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis Methods and Therapeutic Journey of this compound and Its Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Design, Synthesis and In Vitro Characterization of Novel Antimicrobial Agents Based on 6-Chloro-9H-carbazol Derivatives and 1,3,4-Oxadiazole Scaffolds [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Repurposing anti-inflammatory drugs for fighting planktonic and biofilm growth. New carbazole derivatives based on the NSAID this compound: synthesis, in silico and in vitro bioevaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel [1,2,4]triazino[2,3-c]quinazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. EP3091000A1 - Synthetic process of this compound - Google Patents [patents.google.com]
Application Notes and Protocols for Carprofen Dosage Calculation in Preclinical Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carprofen is a non-steroidal anti-inflammatory drug (NSAID) widely utilized in veterinary medicine for its analgesic and anti-inflammatory properties.[1][2] In preclinical research, this compound is a valuable tool for managing pain in rodent models, particularly post-operative pain, thereby ensuring animal welfare and enhancing the reliability of scientific data.[1][3] this compound selectively inhibits COX-2, which mediates pain and inflammation, while showing weaker inhibition of COX-1, which is involved in gastrointestinal and renal homeostasis.[4] This selectivity profile contributes to a more favorable safety margin compared to less selective NSAIDs.[4] These application notes provide a comprehensive guide to calculating this compound dosages for preclinical studies in rats and mice, along with detailed protocols for its preparation and administration.
Dosage Calculation
The accurate calculation of drug dosages is critical to ensure the efficacy of the treatment and the safety of the animals. The fundamental formula for calculating the volume of a drug solution to administer is:
Volume to Administer (mL) = (Animal's Body Weight (kg) x Dosage (mg/kg)) / Concentration of Drug Solution (mg/mL)
Step-by-Step Calculation Example:
-
Determine the Animal's Body Weight: Weigh the animal accurately using a calibrated scale. For example, a mouse weighs 25 grams (0.025 kg).
-
Select the Desired Dosage: Based on the experimental requirements and literature, choose the appropriate dosage in mg/kg. For instance, a 10 mg/kg subcutaneous dose for the mouse.
-
Identify the Drug Concentration: Use the concentration of the prepared this compound solution. If you have diluted the stock solution, use the final concentration of the diluted solution. Let's assume a diluted concentration of 1 mg/mL.
-
Calculate the Volume to Administer:
-
Volume (mL) = (0.025 kg * 10 mg/kg) / 1 mg/mL
-
Volume (mL) = 0.25 mg / 1 mg/mL
-
Volume (mL) = 0.25 mL
-
Recommended Dosages
The following tables summarize recommended this compound dosages for mice and rats from various sources. It is crucial to note that the optimal dose can vary depending on the specific strain, sex, age of the animal, and the nature of the experimental procedure.[5] Therefore, these recommendations should be considered as a starting point, and adjustments may be necessary.
Table 1: Recommended this compound Dosages for Mice
| Administration Route | Dosage Range (mg/kg) | Dosing Frequency | Notes |
| Subcutaneous (SC) | 5 - 20 mg/kg | Every 12-24 hours | The lower end of the range is often used in multimodal analgesic regimens, while the higher end may be used for more invasive procedures.[6] A cumulative daily dose should not exceed 20 mg/kg.[5] |
| Oral (PO) - Drinking Water | 10 - 25 mg/kg/day | Continuous | This compound is stable in water for at least 7 days. This method allows for less stressful administration.[1][7] |
| Oral (PO) - Medicated Gel/Tablets | Varies | Daily | Commercially available flavored tablets and gels can facilitate oral administration.[8] |
Table 2: Recommended this compound Dosages for Rats
| Administration Route | Dosage Range (mg/kg) | Dosing Frequency | Notes |
| Subcutaneous (SC) | 2.5 - 5 mg/kg | Every 12-24 hours | A common recommendation is 5 mg/kg every 24 hours.[6] Some studies suggest that twice-daily administration of 5 mg/kg may lead to adverse effects.[3] |
| Oral (PO) | 2 - 5 mg/kg | Every 12-24 hours | [4] |
| Intramuscular (IM) | 2 - 5 mg/kg | Every 12-24 hours | [4] |
| Intravenous (IV) | 2 - 5 mg/kg | Every 12-24 hours | [4] |
Experimental Protocols
Protocol 1: Preparation of Injectable this compound Solution from Concentrate
This protocol describes the dilution of a commercially available this compound injectable solution (typically 50 mg/mL) for administration to mice and rats.
Materials:
-
This compound injectable solution (50 mg/mL)
-
Sterile 0.9% sodium chloride (saline) or sterile water for injection
-
Sterile vials or tubes
-
Syringes and needles of appropriate sizes (e.g., 23-27 gauge)[6]
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Procedure for Dilution for Mice (to 1 mg/mL): [6]
-
Aseptically withdraw 0.2 mL of the 50 mg/mL this compound solution.
-
Add the 0.2 mL of this compound to 9.8 mL of sterile saline in a sterile vial.
-
This results in a total volume of 10 mL with a final this compound concentration of 1 mg/mL.
-
Label the vial with the drug name, final concentration, date of preparation, and expiration date (typically 60 days from mixing).[6]
Procedure for Dilution for Rats (to 10 mg/mL): [6]
-
Aseptically withdraw 0.5 mL of the 50 mg/mL this compound solution.
-
Add the 0.5 mL of this compound to 2.0 mL of sterile saline in a sterile vial.
-
This results in a total volume of 2.5 mL with a final this compound concentration of 10 mg/mL.[6]
-
Label the vial with the drug name, final concentration, date of preparation, and expiration date (typically 60 days from mixing).[6]
Protocol 2: Subcutaneous (SC) Administration of this compound
Procedure:
-
Gently restrain the rodent. For mice, the scruff of the neck can be gently grasped to lift the skin. For rats, the skin over the shoulders can be tented.
-
Insert a sterile needle (23-25 gauge for mice, 25-27 gauge for rats) into the tented skin, parallel to the body.[6]
-
Aspirate briefly to ensure the needle is not in a blood vessel.
-
Inject the calculated volume of the diluted this compound solution.
-
Withdraw the needle and gently massage the injection site.
-
Return the animal to its cage and monitor for any adverse reactions.
Protocol 3: Preparation and Administration of this compound in Drinking Water
This protocol is suitable for providing continuous analgesia with minimal handling stress.
Procedure:
-
Calculate the Total Daily this compound Dose:
-
Determine the average daily water consumption per animal (can be measured over a few days prior to the study).
-
Calculate the total body weight of all animals in the cage.
-
Calculate the total daily dose of this compound required for all animals in the cage (e.g., total body weight in kg x desired mg/kg/day dose).
-
-
Calculate the this compound Concentration for the Drinking Water:
-
Divide the total daily this compound dose (in mg) by the total daily water consumption (in mL) to get the required concentration in mg/mL.
-
-
Prepare the Medicated Water:
-
Based on the calculated concentration, add the appropriate volume of the 50 mg/mL this compound injectable solution to the drinking water.
-
For example, to achieve a target dose of 25 mg/kg/24h for group-housed mice, the calculation would be based on the mean water consumption and mean body weight of the mice.[7]
-
-
Administration:
Post-Administration Monitoring and Considerations
-
Monitoring for Efficacy: Observe the animals for signs of pain, such as changes in posture, activity, grooming, and food/water intake. The use of validated pain scoring systems, like the mouse grimace scale, is recommended.[1]
-
Monitoring for Adverse Effects: Be vigilant for potential side effects, including lethargy, loss of appetite, diarrhea, or signs of gastrointestinal distress.[4] Prolonged use of NSAIDs may be associated with renal or gastrointestinal adverse effects.[5] In rats, higher frequency dosing has been associated with peritonitis-like symptoms.[3]
-
Hydration: Ensure animals remain well-hydrated, as dehydration can exacerbate potential renal side effects of NSAIDs.[4][5]
-
Multimodal Analgesia: For more painful procedures, consider a multimodal approach by combining this compound with other classes of analgesics, such as opioids, to enhance pain relief.[2]
-
Drug Interactions: Be aware of potential drug interactions. NSAIDs should not be used concurrently with corticosteroids.[4]
Visualizations
Caption: Workflow for this compound dosage calculation and administration in rodents.
Caption: Factors influencing the determination of the optimal this compound dosage.
References
- 1. Frontiers | Subcutaneous and orally self-administered high-dose this compound shows favorable pharmacokinetic and tolerability profiles in male and female C57BL/6J mice [frontiersin.org]
- 2. Clinical Management of Pain in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Retrospective Report of this compound Administration as Post-Operative Analgesia Reveals Negative Effects of Recommended Doses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound – Rat Guide [ratguide.com]
- 5. louisville.edu [louisville.edu]
- 6. campusvet.wsu.edu [campusvet.wsu.edu]
- 7. Subcutaneous and orally self-administered high-dose this compound shows favorable pharmacokinetic and tolerability profiles in male and female C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analgesic Efficacy of Oral this compound-Treated Gel and Tablets for an Incisional Pain Model in NSG Mice - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Carprofen Solubility Issues for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to carprofen solubility in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for dissolving this compound for in vitro assays?
A1: this compound is practically insoluble in water and aqueous buffers alone.[1][2] The recommended method is to first dissolve this compound in an organic solvent. Dimethyl sulfoxide (DMSO) is the most common and effective solvent, with a solubility of approximately 30 mg/mL to 55 mg/mL.[3][4] Other suitable organic solvents include ethanol (solubility of ~20-55 mg/mL) and dimethylformamide (DMF) (solubility of ~20 mg/mL).[3][4] For most cell culture applications, preparing a concentrated stock solution in DMSO is the standard practice.
Q2: I've dissolved this compound in DMSO, but it precipitates when I add it to my cell culture medium. What should I do?
A2: This is a common issue due to the poor aqueous solubility of this compound. Here are several troubleshooting steps:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, ideally below 0.5%, as high concentrations can be toxic to cells.[5]
-
Dilution Method: Add the this compound-DMSO stock solution to the medium drop-wise while vortexing or gently swirling the medium. This helps to disperse the drug quickly and can prevent localized high concentrations that lead to precipitation.
-
Pre-warming Medium: Pre-warming the cell culture medium to 37°C before adding the this compound stock can sometimes improve solubility.
-
Sonication: For persistent precipitation, briefly sonicating the final solution in an ultrasonic bath can help to redissolve the precipitate.[6][7]
-
pH Adjustment: The solubility of this compound, being a weak acid, can be influenced by pH. While altering the pH of cell culture media is generally not recommended, for non-cell-based assays, adjusting the pH of the buffer might be an option.
Q3: Can I prepare a large batch of this compound stock solution and store it?
A3: Yes, you can prepare a concentrated stock solution of this compound in DMSO and store it for future use. Stock solutions in DMSO can be stored at -20°C for several months or even up to a year at -80°C.[6][8] It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound and introduce moisture, potentially reducing solubility.[4][8] Aqueous solutions of this compound are not recommended for storage for more than one day.[3]
Q4: What is the maximum concentration of this compound I can use in my cell culture without seeing precipitation?
A4: The maximum achievable concentration of this compound in aqueous solutions, even with an initial DMSO dissolution step, is relatively low. For example, in a 1:1 solution of DMSO:PBS (pH 7.2), the solubility is approximately 0.5 mg/mL.[3] The final concentration in your cell culture medium will depend on the final DMSO concentration and the specific components of your medium. It is advisable to perform a small-scale pilot experiment to determine the maximum soluble concentration for your specific conditions before proceeding with a large-scale experiment.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| This compound powder will not dissolve in the initial solvent (e.g., DMSO). | Insufficient solvent volume. | Increase the volume of the solvent. Refer to the solubility data table below for guidance. |
| Low-quality solvent. | Use fresh, anhydrous, high-purity DMSO. Moisture-absorbing DMSO can reduce solubility.[4] | |
| Temperature. | Gently warm the solution to 37°C and/or briefly sonicate in an ultrasonic bath to aid dissolution.[6][7] | |
| Precipitate forms immediately upon adding the DMSO stock to the aqueous medium. | High concentration of this compound in the final solution. | Decrease the final concentration of this compound in your assay. |
| High final DMSO concentration. | While counterintuitive, a higher DMSO concentration in the final medium can sometimes maintain solubility. However, this must be balanced with potential cellular toxicity. Aim for the lowest effective DMSO concentration. | |
| Improper mixing technique. | Add the DMSO stock solution slowly to the vortexing or swirling medium to ensure rapid and even dispersion. | |
| A fine, crystalline precipitate appears in the culture wells after incubation. | Evaporation of the medium. | Ensure proper humidification in the incubator. Use sealed culture plates or flasks to minimize evaporation.[9][10] |
| Interaction with media components. | Some components of serum-free media can interact with the compound. Consider testing different media formulations. | |
| Temperature fluctuations. | Avoid repeated temperature changes of the culture plates. | |
| Inconsistent results between experiments. | Instability of the this compound solution. | Prepare fresh dilutions from a frozen stock for each experiment. Avoid using aqueous solutions that have been stored for more than a day.[3] |
| Incomplete dissolution of the stock solution. | Ensure your stock solution is fully dissolved before making dilutions. Visually inspect for any particulate matter. |
Quantitative Data Summary
Table 1: Solubility of this compound in Common Solvents
| Solvent | Approximate Solubility | Reference(s) |
| Dimethyl Sulfoxide (DMSO) | 30 - 55 mg/mL | [3][4] |
| Ethanol | 20 - 55 mg/mL | [3][4] |
| Dimethylformamide (DMF) | ~20 mg/mL | [3] |
| Water | Practically Insoluble | [1][11] |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | [3] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (MW: 273.7 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh out 2.74 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the tube vigorously for 1-2 minutes until the this compound is completely dissolved. A clear solution should be obtained.
-
If the powder does not fully dissolve, gently warm the tube to 37°C for 5-10 minutes and vortex again. Brief sonication can also be used to aid dissolution.[6][7]
-
Once fully dissolved, aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C for long-term storage.
Protocol 2: Preparation of Working Concentrations in Cell Culture Medium
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) cell culture medium
-
Sterile conical tubes
Procedure:
-
Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.
-
Determine the final desired concentration of this compound in your experiment. For example, to prepare a 10 µM working solution in 10 mL of medium:
-
Pipette 10 mL of pre-warmed cell culture medium into a sterile conical tube.
-
While gently vortexing or swirling the medium, add 10 µL of the 10 mM this compound stock solution drop-wise to the medium.
-
Continue to mix for a few seconds to ensure homogeneity.
-
Visually inspect the solution for any signs of precipitation. If a precipitate is observed, refer to the troubleshooting guide.
-
Use the freshly prepared working solution immediately for your in vitro assay. Do not store aqueous dilutions.[3]
Visualizations
Caption: Experimental workflow for preparing this compound solutions for in vitro assays.
References
- 1. drugs.com [drugs.com]
- 2. Synthesis Methods and Therapeutic Journey of this compound and Its Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. glpbio.com [glpbio.com]
- 7. apexbt.com [apexbt.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. 細胞培養でよく見られる問題:沈殿物 [sigmaaldrich.com]
- 10. Cell Culture Academy [procellsystem.com]
- 11. This compound - LKT Labs [lktlabs.com]
Carprofen Degradation Product Analysis: A Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the identification and characterization of carprofen degradation products.
Frequently Asked Questions (FAQs)
Q1: What are the typical degradation pathways for this compound?
This compound is susceptible to degradation under various stress conditions. The primary degradation pathways observed are hydrolysis and photolysis. Forced degradation studies have shown that this compound is sensitive to acidic conditions and exposure to UV light, while it remains relatively stable under alkaline, oxidative, and thermal stress.[1][2]
-
Acid Hydrolysis: Under acidic conditions, one major degradation product is typically formed.[1]
-
Photodegradation: Exposure to UV light can lead to the formation of multiple degradation products.[1][3][4] The primary photochemical pathway involves dechlorination, with decarboxylation occurring as a minor reaction.[3][4]
Q2: How can I identify the structures of this compound degradation products?
The most common and effective method for identifying this compound degradation products is Liquid Chromatography-Mass Spectrometry (LC-MS).[1][3][4][5] By comparing the mass-to-charge ratio (m/z) of the degradation products with that of the parent this compound molecule, the chemical modifications can be elucidated. For example, a decrease in molecular weight may indicate decarboxylation, while an increase could suggest the addition of a functional group.[3][4]
Q3: What are some common challenges in analyzing this compound and its degradation products?
Common challenges include:
-
Co-elution of degradation products: During chromatographic separation, some degradation products may have similar retention times, leading to overlapping peaks. Method optimization is crucial to achieve adequate resolution.
-
Formation of artifacts: The choice of solvent can sometimes lead to the formation of artifacts. For instance, using methanol as a solvent during photolytic studies can result in the formation of methyl ester impurities of this compound.[1]
-
Poor peak shape: Tailing or fronting of peaks can affect the accuracy of quantification. This can be caused by issues with the column, mobile phase, or sample preparation.
Troubleshooting Guides
Chromatographic Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Peak Resolution/Co-elution | Inappropriate mobile phase composition. | Optimize the mobile phase gradient or isocratic composition. Adjusting the pH of the mobile phase can also improve separation.[1] |
| Incorrect column selection. | Use a column with a different stationary phase or a smaller particle size for higher efficiency. An ODS (C18) column is commonly used for this compound analysis.[1][5] | |
| Peak Tailing | Active sites on the column packing. | Add a competing base (e.g., triethylamine) to the mobile phase. Ensure the mobile phase pH is appropriate for the analyte. |
| Column overload. | Reduce the sample concentration or injection volume. | |
| Column contamination or degradation. | Flush the column with a strong solvent. If the problem persists, replace the column. | |
| Retention Time Shifts | Inconsistent mobile phase preparation. | Ensure accurate and consistent preparation of the mobile phase for every run. |
| Fluctuations in column temperature. | Use a column oven to maintain a constant temperature.[1][5] | |
| Column aging. | Monitor system suitability parameters and replace the column when performance degrades. |
Mass Spectrometry Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Signal Intensity | Inefficient ionization. | Optimize the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow, temperature). This compound and its degradation products are often analyzed in negative ion mode (ESI-).[3][4] |
| Ion suppression from matrix components. | Improve sample clean-up procedures. Dilute the sample if possible. | |
| Inaccurate Mass Measurement | Mass spectrometer not calibrated. | Calibrate the mass spectrometer regularly using a known standard. |
| Difficulty in Structural Elucidation | Insufficient fragmentation in MS/MS. | Optimize the collision energy in MS/MS experiments to achieve informative fragmentation patterns. |
Experimental Protocols
Forced Degradation Study
This protocol outlines a general procedure for conducting forced degradation studies on this compound to identify potential degradation products.
Caption: Workflow for a forced degradation study of this compound.
Detailed Steps:
-
Sample Preparation: Dissolve a known concentration of this compound in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water).[1][3]
-
Stress Conditions:
-
Acid/Base Hydrolysis: Treat the this compound solution with an acid (e.g., 0.1 M HCl) or a base (e.g., 0.1 M NaOH) and keep at room temperature or elevated temperature for a specified period (e.g., 8 hours).[1]
-
Oxidative Degradation: Add an oxidizing agent (e.g., 3% hydrogen peroxide) to the this compound solution.[1]
-
Thermal Degradation: Store the this compound solution or solid drug at an elevated temperature (e.g., 60°C).[1]
-
Photolytic Degradation: Expose the this compound solution to UV light (e.g., 254 nm) in a photostability chamber.[1][3]
-
-
Neutralization: For acid and base hydrolysis samples, neutralize the solution before analysis.
-
Analysis: Analyze the stressed samples using a validated stability-indicating HPLC-MS method.
HPLC-MS Method for this compound and Degradation Products
The following is a representative HPLC-MS method based on published literature.[1][3] Method parameters may need to be optimized for specific instruments and degradation profiles.
Caption: Key components of an HPLC-MS system for this compound analysis.
Quantitative Data Summary
| Stress Condition | Number of Degradation Products | Key Observations | Reference |
| Acid Hydrolysis (0.1 M HCl) | 1 | This compound is sensitive to acidic conditions. | [1] |
| Alkaline Hydrolysis (0.1 M NaOH) | Stable | This compound is stable under basic conditions. | [1] |
| Oxidative (0.33% H2O2) | Stable | This compound is stable under oxidative stress. | [1] |
| Thermal (60°C) | Stable | This compound is stable under thermal stress. | [1] |
| Photolytic (UV at 254 nm) | 7 | Significant degradation occurs. Primary pathway is dechlorination. | [1][3] |
Summary of Identified Photodegradation Products
| Degradation Product (tentative) | Change in m/z from this compound | Proposed Modification | Reference |
| CPF-1 | -34 | Dechlorination | [3] |
| CPF-2 | -44 | Decarboxylation | [3] |
| CPF-3 | -78 | Dechlorination and Decarboxylation | [3] |
| CPF-4 | -30 | N.D. | [3] |
| CPF-5 | -16 | N.D. | [3] |
| CPF-6 | -14 | N.D. | [3] |
| CPF-7 | +14 | Esterification (+CH2) | [3] |
| N.D. - Not Determined |
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. Photolysis of NSAIDs. I. photodegradation products of this compound determined by LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Validated stability indicating LC method for this compound: characterization of degradation products by MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Carprofen Dosage to Minimize Gastrointestinal Side Effects
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments focused on optimizing carprofen dosage to mitigate gastrointestinal (GI) side effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which this compound induces gastrointestinal side effects?
This compound, a non-steroidal anti-inflammatory drug (NSAID), primarily exerts its anti-inflammatory and analgesic effects through the inhibition of cyclooxygenase (COX) enzymes.[1][2] There are two main isoforms of this enzyme: COX-1 and COX-2. While COX-2 is induced during inflammation and is the main target for the therapeutic effects of this compound, COX-1 is constitutively expressed in the gastrointestinal tract and is responsible for the synthesis of prostaglandins that play a crucial role in maintaining the integrity of the gastric mucosa.[1][3] These prostaglandins help by reducing gastric acid secretion, stimulating the production of protective mucus and bicarbonate, and maintaining mucosal blood flow.[4] this compound is a preferential COX-2 inhibitor, but it still possesses some inhibitory activity against COX-1.[5] Inhibition of COX-1 by this compound leads to a reduction in these protective prostaglandins, making the gastric mucosa more susceptible to injury, which can result in ulceration, hemorrhage, and in severe cases, perforation.[4]
Q2: How can I minimize the gastrointestinal side effects of this compound in my experimental animal models?
Minimizing the GI side effects of this compound in research settings involves a multi-faceted approach:
-
Dose Optimization: The most straightforward method is to use the lowest effective dose of this compound. Retrospective studies in rats have shown that reducing the frequency of administration from twice daily to once daily can significantly decrease the incidence of adverse effects like reduced food and water intake, peritonitis, and intestinal obstructions.[6][7]
-
Co-administration with Gastroprotective Agents:
-
Proton Pump Inhibitors (PPIs): Co-therapy with PPIs like omeprazole is a common strategy to reduce NSAID-induced upper GI injury.[8][9][10] PPIs work by suppressing gastric acid secretion.[9] However, it's important to note that while PPIs can be effective in preventing upper GI damage, they may not protect the lower GI tract and could potentially increase the risk of small bowel injury.[8][11] One study in dogs suggested that the combination of this compound and omeprazole might lead to fecal dysbiosis and increased intestinal inflammatory markers.[8][11][12][13]
-
Misoprostol: This synthetic prostaglandin E1 analog can help prevent NSAID-induced gastric ulcers by restoring the protective functions of prostaglandins.[10]
-
-
Use of COX-2 Selective Inhibitors: While this compound is COX-2 preferential, other NSAIDs with even higher selectivity for COX-2 over COX-1 may offer a better safety profile regarding GI side effects.[5]
-
Monitoring: Closely monitor animals for clinical signs of GI distress, such as vomiting, diarrhea, appetite loss, and melena (dark, tarry stools).[14][15]
Q3: What are the key experimental readouts to assess this compound-induced gastrointestinal toxicity?
A comprehensive assessment of this compound-induced GI toxicity should include a combination of in vivo and ex vivo techniques:
-
Endoscopy: This is the gold standard for visualizing and scoring the severity of gastric and duodenal lesions such as erosions, ulcers, and hemorrhages.[16]
-
Histopathology: Microscopic examination of tissue biopsies obtained during endoscopy or at necropsy allows for the grading of inflammation, cellular infiltration, and mucosal damage.
-
Gastrointestinal Permeability Assays: Increased intestinal permeability is an early indicator of mucosal damage. This can be assessed in vivo using sugar permeability tests or ex vivo using Ussing chambers to measure the flux of markers like mannitol or FITC-dextran across the intestinal epithelium.[17][18][19]
-
Measurement of Prostaglandin Levels: Quantifying the concentration of prostaglandins, particularly PGE2, in gastric tissue or fluid can directly assess the pharmacodynamic effect of this compound on COX-1 activity.[7][20][21]
-
Fecal Occult Blood Tests: This non-invasive method can be used to detect gastrointestinal bleeding.
Q4: I am not observing significant gastrointestinal damage in my animal model at a standard this compound dose. What could be the reason?
Several factors could contribute to a lack of significant GI damage:
-
Animal Species and Strain: Different species and even strains of animals can have varying sensitivities to NSAIDs.
-
Dosage and Duration: The dose and duration of this compound administration may be insufficient to induce significant GI toxicity in your specific model. GI damage is often dose-dependent.[22]
-
Diet: The type of diet can influence the gut microbiome and mucosal health, potentially affecting the susceptibility to NSAID-induced damage.
-
Housing Conditions: Stress from housing conditions can impact gastrointestinal physiology.
-
Concomitant Medications: If other medications are being administered, they could have protective or exacerbating effects.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High variability in GI lesion scores between animals in the same treatment group. | Individual differences in drug metabolism or gut microbiome. Inconsistent drug administration. | Increase the number of animals per group to improve statistical power. Ensure precise and consistent dosing for all animals. Consider pre-screening animals for baseline gut health. |
| Difficulty in distinguishing between this compound-induced damage and background pathology. | Pre-existing subclinical gastrointestinal conditions in the animal model. | Perform a thorough health screening of animals before starting the experiment. Include a vehicle-only control group to establish a baseline. |
| Inconsistent results in Ussing chamber experiments. | Technical issues with chamber setup, tissue handling, or buffer composition. | Ensure proper training in the Ussing chamber technique.[17][18][19] Handle tissues gently to maintain viability. Use freshly prepared buffers and maintain appropriate temperature and oxygenation. |
| Low or undetectable levels of PGE2 in control animals. | Improper sample collection, storage, or processing. Issues with the ELISA kit. | Collect tissues quickly and snap-freeze them in liquid nitrogen. Store samples at -80°C until analysis. Follow the ELISA kit manufacturer's protocol carefully and validate the assay with known standards.[7][20][21] |
Data Presentation
Table 1: Comparative Gastrointestinal Effects of this compound and Other NSAIDs in Dogs
| Drug | Dosage | Duration | Key Findings | Reference |
| This compound | 4 mg/kg/day | 7 days | No significant increase in GI permeability or inflammation compared to baseline. | [8][11][12][13] |
| This compound + Omeprazole | 4 mg/kg/day this compound + 1 mg/kg omeprazole twice daily | 7 days | Significantly increased fecal calprotectin concentration and dysbiosis index compared to baseline and this compound alone. | [8][11][12][13] |
| This compound | Not specified | Not specified | Fewer and milder gastric lesions compared to ketoprofen. | [5] |
| This compound | Not specified | Not specified | Less GI ulceration than aspirin. | [5] |
| Meloxicam | Not specified | Not specified | No significant difference in gastric lesion scoring compared to this compound. | [23] |
Table 2: Dose-Dependent Gastrointestinal Effects of this compound in Rats
| Dosage Frequency | Key Observations | Reference |
| 5 mg/kg, twice daily | Reduced food and water intake, disrupted fecal excretion, abdominal bloating, peritonitis, intestinal obstructions, and ulcers. | [6][7] |
| 5 mg/kg, once daily | No adverse symptoms were observed. | [6] |
Experimental Protocols
Protocol 1: Ex Vivo Measurement of Intestinal Permeability using Ussing Chambers
This protocol is adapted from methodologies described for measuring intestinal permeability.[17][18][19]
1. Materials and Reagents:
-
Ussing chamber system
-
Krebs-glucose buffer (serosal side)
-
Krebs-mannitol buffer (mucosal side)
-
Carbogen gas (95% O2, 5% CO2)
-
FITC-dextran (4 kDa)
-
Intestinal tissue segment from the experimental animal
2. Procedure:
-
Immediately after euthanasia, collect a segment of the desired intestinal region (e.g., ileum, colon).
-
Gently flush the lumen with ice-cold Krebs buffer to remove contents.
-
Open the intestinal segment along the mesenteric border and mount it in the Ussing chamber, separating the mucosal and serosal sides.
-
Fill the serosal chamber with Krebs-glucose buffer and the mucosal chamber with Krebs-mannitol buffer.
-
Equilibrate the tissue for 20-30 minutes while bubbling with carbogen gas and maintaining the temperature at 37°C.
-
Add FITC-dextran to the mucosal chamber to a final concentration of 1 mg/mL.
-
At specified time intervals (e.g., 0, 30, 60, 90, 120 minutes), collect samples from the serosal chamber.
-
Measure the fluorescence of the serosal samples using a fluorometer.
-
Calculate the mucosal-to-serosal flux of FITC-dextran to determine intestinal permeability.
Protocol 2: Endoscopic Evaluation of Gastric Lesions
This protocol is based on standard endoscopic procedures for evaluating gastric mucosa in animal models.[16]
1. Materials:
-
Video endoscope appropriate for the animal model
-
Anesthesia and monitoring equipment
-
Gastric insufflator
-
Biopsy forceps
2. Procedure:
-
Fast the animal overnight with free access to water.
-
Anesthetize the animal and place it in left lateral recumbency.
-
Gently insert the endoscope through the esophagus into the stomach.
-
Insufflate the stomach with air to allow for clear visualization of the mucosal surfaces.
-
Systematically examine the entire gastric mucosa, including the fundus, body, and antrum.
-
Record the presence, number, and severity of any lesions (e.g., erythema, erosions, ulcers, hemorrhages).
-
Use a validated scoring system to quantify the extent of gastric damage.
-
Collect biopsies from any observed lesions and from normal-appearing tissue for histopathological analysis.
Table 3: Example of a Gastric Lesion Scoring System
| Score | Description |
| 0 | Normal mucosa |
| 1 | Hyperemia and edema |
| 2 | One or two small erosions |
| 3 | Multiple small erosions or one medium ulcer |
| 4 | Multiple medium ulcers |
| 5 | Large ulcer or perforation |
Protocol 3: Measurement of Prostaglandin E2 (PGE2) in Gastric Tissue by ELISA
This protocol provides a general guideline for PGE2 measurement using a commercial ELISA kit.[7][20][21]
1. Materials:
-
Commercial PGE2 ELISA kit
-
Gastric tissue samples
-
Homogenization buffer (e.g., 0.1 M phosphate buffer, pH 7.4, containing 1 mM EDTA and 10 µM indomethacin)
-
Tissue homogenizer
-
Microplate reader
2. Procedure:
-
Excise gastric tissue and immediately snap-freeze in liquid nitrogen. Store at -80°C until use.
-
Weigh the frozen tissue and add 10 volumes of ice-cold homogenization buffer.
-
Homogenize the tissue on ice until no visible clumps remain.
-
Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.
-
Collect the supernatant for PGE2 analysis.
-
Perform the ELISA according to the manufacturer's instructions. This typically involves:
-
Adding standards and samples to a pre-coated microplate.
-
Adding a detection antibody.
-
Incubating and washing the plate.
-
Adding a substrate and stopping the reaction.
-
Measuring the absorbance at the appropriate wavelength.
-
-
Calculate the PGE2 concentration in the samples based on the standard curve.
Visualizations
Caption: this compound's mechanism of action and its effect on the GI tract.
Caption: A typical experimental workflow for assessing this compound's GI effects.
References
- 1. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 2. NF-κB - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Development of Reliable, Valid and Responsive Scoring Systems for Endoscopy and Histology in Animal Models for Inflammatory Bowel Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NSAIDs: Comparative Toxicity and Drug Interactions - WSAVA2013 - VIN [vin.com]
- 6. mdpi.com [mdpi.com]
- 7. cloud-clone.com [cloud-clone.com]
- 8. The effect of combined this compound and omeprazole administration on gastrointestinal permeability and inflammation in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Management of NSAID-induced gastrointestinal toxicity: focus on proton pump inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Current approaches to prevent NSAID-induced gastropathy – COX selectivity and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The effect of combined this compound and omeprazole administration on gastrointestinal permeability and inflammation in dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The effect of combined this compound and omeprazole administration on gastrointestinal permeability and inflammation in dogs | Semantic Scholar [semanticscholar.org]
- 14. This compound for Dogs: Uses, Dosage & Risks [vcahospitals.com]
- 15. This compound (Rimadyl) - Veterinary Partner - VIN [veterinarypartner.vin.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. The Ussing chamber system for measuring intestinal permeability in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mmpc.org [mmpc.org]
- 20. elkbiotech.com [elkbiotech.com]
- 21. cdn.caymanchem.com [cdn.caymanchem.com]
- 22. Pharmacogenomics of NSAID-Induced Upper Gastrointestinal Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 23. ivis.org [ivis.org]
troubleshooting inconsistent results in carprofen cell-based assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during carprofen cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in cell-based assays?
This compound is a non-steroidal anti-inflammatory drug (NSAID) that primarily acts by inhibiting the cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins (PGs).[1][2][3] It shows preferential inhibition of COX-2 over COX-1, although the degree of selectivity can vary depending on the experimental conditions and the cell type used.[1][4][5] At higher concentrations, off-target effects may be observed.
Q2: Why are my this compound IC50 values different from published data?
Inconsistent IC50 values for this compound are a common issue and can be attributed to several factors:
-
Cell Line Differences: Different cell lines express varying levels of COX-1 and COX-2, which will significantly impact the observed IC50 values.[1][4]
-
Assay Conditions: Variations in substrate concentration (e.g., arachidonic acid), serum concentration in the culture medium, and incubation time can all alter the apparent potency of this compound.
-
Drug Formulation: The solubility and stability of this compound in your cell culture medium can affect its effective concentration.[3] this compound is sparingly soluble in aqueous solutions and is often dissolved in DMSO, which itself can have effects on cells at higher concentrations.
-
COX-2 Induction: The level of COX-2 expression can be influenced by the stimulus used (e.g., lipopolysaccharide - LPS) and the duration of stimulation. Incomplete or variable induction will lead to inconsistent results.
Q3: I am observing cytotoxicity at concentrations where this compound should primarily be inhibiting COX-2. What could be the cause?
While this compound is generally considered to have a good safety profile at therapeutic concentrations, cytotoxicity in cell-based assays can occur, particularly at higher concentrations.[6][7] Potential reasons include:
-
Off-Target Effects: At high concentrations, this compound may have off-target effects unrelated to COX inhibition that can lead to cell death.
-
Mitochondrial Effects: Some NSAIDs have been shown to affect mitochondrial function, which can compromise cell viability.
-
Solvent Toxicity: If using a stock solution of this compound in a solvent like DMSO, ensure the final concentration of the solvent in your assay is not toxic to the cells.
-
Cell Line Sensitivity: Some cell lines may be inherently more sensitive to this compound than others.[2]
Q4: How can I ensure my this compound stock solution is stable and accurately diluted?
This compound is a white crystalline compound that is practically insoluble in water but soluble in ethanol and DMSO.[3] To ensure consistency:
-
Prepare a high-concentration stock solution in an appropriate solvent like DMSO.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
When preparing working solutions, dilute the stock in pre-warmed cell culture medium and mix thoroughly.
-
Be aware that this compound may be sensitive to light and acidic conditions.[3]
Troubleshooting Guides
Inconsistent COX Inhibition Results
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | - Inconsistent cell seeding- Pipetting errors- Uneven distribution of this compound | - Ensure a homogenous cell suspension before seeding.- Use calibrated pipettes and proper pipetting technique.- Gently mix the plate after adding this compound. |
| Lower than expected COX-2 inhibition | - Insufficient COX-2 induction- Loss of this compound activity | - Optimize LPS concentration and incubation time for maximal COX-2 expression.- Prepare fresh this compound dilutions for each experiment. |
| Higher than expected COX-1 inhibition | - this compound concentration is too high- Cell line expresses high levels of COX-1 | - Perform a dose-response curve to determine the optimal concentration range.- Characterize the COX-1 and COX-2 expression levels in your cell line. |
Variable Cell Viability Assay (e.g., MTT) Results
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High background absorbance | - Contamination of reagents or cells- Incomplete removal of MTT solution | - Use sterile technique and check for mycoplasma contamination.- Carefully aspirate the MTT solution without disturbing the formazan crystals. |
| Low signal or poor dynamic range | - Low cell number- Insufficient incubation with MTT reagent- Incomplete dissolution of formazan crystals | - Optimize cell seeding density.- Ensure adequate incubation time for formazan formation.- Use an appropriate solubilization buffer and ensure complete dissolution by shaking or pipetting. |
| Results not correlating with expected cytotoxicity | - Interference of this compound with the assay- Indirect effects on cell metabolism | - Run a control with this compound in cell-free medium to check for direct reduction of MTT.- Consider a different viability assay that measures a different cellular parameter (e.g., ATP levels or membrane integrity).[8] |
Quantitative Data
Table 1: Reported IC50 Values for this compound Against COX-1 and COX-2
| Species | Assay System | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2/COX-1 Selectivity Ratio | Reference |
| Canine | Washed Platelets / Macrophage-like cell line | >100 | 0.102 | >980 | [4] |
| Canine | Monocyte/Macrophage cell line | Not specified | Not specified | 1.75 | [1] |
| Canine | Whole Blood | Not specified | Not specified | 16.8 | [9] |
| Bovine/Murine | Aortic Endothelial Cells / J774.2 Macrophages | 10.96 | 10.96 | 1 | [10] |
| Feline | Whole Blood | 26.6 | 0.9 | 29.6 | [11] |
Note: The variability in these values highlights the importance of standardizing experimental conditions and interpreting results within the context of the specific assay system used.
Experimental Protocols
Protocol 1: Determination of this compound's Effect on PGE2 Production in LPS-Stimulated RAW 264.7 Macrophages
-
Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10^5 cells/mL in 1 mL of culture medium per well and incubate overnight.
-
This compound Pre-treatment: Pre-incubate the cells with various concentrations of this compound (or vehicle control) for 2 hours.
-
LPS Stimulation: Stimulate the cells with 100 ng/mL of LPS for 24 hours to induce COX-2 expression and PGE2 production.[12]
-
Supernatant Collection: Collect the cell culture supernatants and centrifuge at 1,000 x g for 15 minutes to remove any cellular debris.
-
PGE2 Measurement: Determine the PGE2 concentration in the supernatants using a commercially available PGE2 ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of PGE2 production for each this compound concentration compared to the LPS-stimulated vehicle control.
Protocol 2: Assessment of this compound's Cytotoxicity using the MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
This compound Treatment: Treat the cells with a range of this compound concentrations (and a vehicle control) for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Remove the culture medium and add 100 µL of fresh medium containing 0.5 mg/mL of MTT to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the MTT-containing medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Reading: Shake the plate for 15 minutes to dissolve the formazan crystals and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control cells.
Visualizations
Caption: this compound's mechanism of action on the COX signaling pathway.
Caption: General experimental workflow for this compound cell-based assays.
Caption: A logical flowchart for troubleshooting inconsistent assay results.
References
- 1. In vitro effects of nonsteroidal anti-inflammatory drugs on cyclooxygenase activity in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Silico and Experimental Investigation of the Biological Potential of Some Recently Developed this compound Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis Methods and Therapeutic Journey of this compound and Its Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of selective inhibition of canine cyclooxygenase 1 and 2 by this compound and other nonsteroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. avmajournals.avma.org [avmajournals.avma.org]
- 7. The In Vitro Effects of this compound on Lipopolysaccharide-Induced Neutrophil Extracellular Trap Formation in Dairy Cows - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What factors affect the accuracy of cell viability assays? | AAT Bioquest [aatbio.com]
- 9. Cyclooxygenase selectivity of nonsteroidal anti-inflammatory drugs in canine blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. WO1998050033A1 - Cox-2 selective this compound for treating pain and inflammation in dogs - Google Patents [patents.google.com]
- 11. avmajournals.avma.org [avmajournals.avma.org]
- 12. Inhibition of COX-2 and PGE2 in LPS-stimulated RAW264.7 cells by lonimacranthoide VI, a chlorogenic acid ester saponin - PMC [pmc.ncbi.nlm.nih.gov]
refinement of carprofen synthesis for improved yield and purity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the synthesis of Carprofen for improved yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound, and which is recommended for high yield and purity?
A1: Several synthetic routes to this compound have been developed, with more recent methods offering significant advantages in terms of yield, cost-effectiveness, and safety.
-
Traditional Routes from Carbazole: Early syntheses often started from carbazole. These methods can be lengthy, require harsh reaction conditions, and involve costly starting materials, making them less suitable for large-scale production.[1] Challenges in these routes include intricate and non-selective chlorination steps, which can lead to isomeric impurities that are difficult to separate.[1]
-
Modern Routes from Cyclohexanone: More recent and highly recommended syntheses begin with cyclohexanone. These routes are generally more efficient, utilize cheaper starting materials, and can be designed to minimize the need for purification of intermediates, leading to higher overall yields.[2][3] A key step in this approach is the Fischer indole synthesis.
Q2: What are the critical parameters to control during the Fischer indole synthesis step for this compound?
A2: The Fischer indole synthesis is a crucial step in modern this compound synthesis, and its success is highly dependent on several factors:
-
Acid Catalyst: The choice and concentration of the acid catalyst are critical.[4] Common catalysts include polyphosphoric acid, hydrochloric acid, and sulfuric acid.[2][5] The acidity of the reaction medium can influence the cyclization pathway and potentially lead to the formation of unwanted side products.[4]
-
Temperature: The reaction typically requires elevated temperatures to proceed efficiently.[6] However, excessively high temperatures can lead to degradation of the reactants or products.
-
Solvent: The choice of solvent (e.g., methanol, acetic acid, dioxane) can impact the solubility of intermediates and the reaction rate.[2]
Q3: What types of impurities are commonly encountered in this compound synthesis?
A3: Impurities in this compound can arise from various sources, including the starting materials, side reactions, and degradation. They can be broadly categorized as:
-
Related Substances: These are byproducts formed during the synthesis. Their formation is often influenced by reaction conditions.
-
Degradation Products: this compound can degrade when exposed to light, heat, or moisture.
-
Residual Solvents: Solvents used in the synthesis and purification steps may be present in the final product.
Q4: Is it always necessary to purify reaction intermediates?
A4: Not always. Well-designed synthetic routes, particularly those starting from cyclohexanone, can be conducted in a "one-pot" or telescopic manner where crude intermediates are used directly in the subsequent step without purification.[2][3] This approach can significantly improve efficiency and overall yield by minimizing material loss during purification steps.[2][3] However, in some cases, purification of an intermediate may be necessary to prevent interference with a subsequent reaction.[2]
Troubleshooting Guides
Problem 1: Low Yield in the Final Product
| Potential Cause | Troubleshooting Steps |
| Incomplete Fischer Indole Cyclization | - Optimize the acid catalyst and its concentration. Experiment with different Brønsted or Lewis acids.[4][6]- Adjust the reaction temperature and time. Monitor the reaction progress by TLC or HPLC.- Ensure the phenylhydrazone intermediate is pure. |
| Side Reactions during Aromatization | - In syntheses involving a tetrahydrocarbazole intermediate, ensure the aromatization step goes to completion. This is often achieved by heating with a reagent like pyridinium hydrochloride.[1][2] |
| Loss of Material during Work-up and Purification | - Minimize the number of purification steps. If possible, use crude intermediates directly in the next reaction.[2][3]- Optimize the purification method. For final purification, consider the formation of a triethylamine salt followed by neutralization, which has been shown to be effective.[7] |
| Degradation of Intermediates or Final Product | - Protect reaction mixtures and isolated compounds from excessive heat and light. |
Problem 2: Poor Purity of the Final Product
| Potential Cause | Troubleshooting Steps |
| Formation of Isomeric Impurities | - In older methods starting from carbazole, the chlorination step can be a source of isomers.[1] Using a more regioselective chlorinating agent like trichloroisocyanuric acid can improve this.[1]- During the Fischer indole synthesis, improper control of reaction conditions can lead to the formation of regioisomers.[4] |
| Incomplete Reactions | - Monitor reactions to ensure they have gone to completion before proceeding to the next step. |
| Ineffective Purification | - For crude this compound, a fine purification method involves dissolving the crude product in acetone, adding triethylamine to form the salt, filtering and washing, then neutralizing with hydrochloric acid in an ethanol solvent.[7] |
| Presence of Residual Solvents | - Ensure the final product is thoroughly dried under vacuum at an appropriate temperature. |
Data Presentation
Table 1: Comparison of Reported Yields for Different this compound Synthesis Approaches
| Starting Material | Key Synthesis Steps | Reported Yield | Reference |
| Cyclohexanone | Enamine formation, reaction with α-substituted carboxylic acid ester, Fischer indole synthesis, aromatization | 82.7% | [2][5] |
| Carbazole | Diacetylation, chlorination, reduction, acetylation, cyanide displacement, hydrolysis | 73% from 6-chloro-2,9-diacetylcarbazole | [8] |
| Carbazole | Acetylation, chlorination, conversion to trimethylsilyloxy cyanohydrin, reduction, hydrolysis | 75% from 6-chloro-2-acetylcarbazole | [8] |
Experimental Protocols
High-Yield Synthesis of this compound from Cyclohexanone
This protocol is based on a modern, efficient synthesis route.
Step 1: Formation of 1-(cyclohex-1-en-1-yl)pyrrolidine (Enamine)
-
In a round-bottom flask equipped with a Dean-Stark apparatus, combine cyclohexanone, pyrrolidine (1.0-1.2 equivalents), and a catalytic amount of p-toluenesulfonic acid in toluene.
-
Heat the mixture to reflux and remove water azeotropically until no more water is collected.
-
Cool the reaction mixture and remove the toluene under reduced pressure to obtain the crude enamine, which can often be used in the next step without further purification.
Step 2: Reaction with an α-Substituted Carboxylic Acid Ester
-
Dissolve the crude enamine in an organic solvent such as acetonitrile.
-
Add an ester of an α-substituted carboxylic acid (e.g., ethyl 2-bromopropionate) and a catalyst like sodium iodide.[1]
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture. The crude 2-substituted cyclohexanone can be isolated by an extractive work-up or, in some procedures, used directly.
Step 3: Fischer Indole Synthesis and Aromatization
-
The 2-substituted cyclohexanone is reacted with a substituted phenyldiazonium salt (prepared from 4-chloroaniline and sodium nitrite in hydrochloric acid) to form a hydrazone.[1]
-
The resulting hydrazone is then heated in the presence of an acid catalyst (e.g., hydrochloric acid in acetic acid) to effect the Fischer indole cyclization, forming a tetrahydrocarbazole intermediate.
-
The tetrahydrocarbazole intermediate is aromatized by heating with pyridinium hydrochloride to yield this compound.[1][2]
Step 4: Purification of this compound
-
Dissolve the crude this compound in acetone.
-
Add triethylamine and stir to form the this compound triethylamine salt.[7]
-
Filter the salt and wash with acetone.[7]
-
Suspend the salt in 80% ethanol and add 5% hydrochloric acid until the pH is 3-4.[7]
-
Filter the precipitated pure this compound, wash with purified water until the pH is neutral, and dry under vacuum.[7]
Mandatory Visualizations
Caption: High-level workflow for the synthesis of this compound starting from cyclohexanone.
Caption: A troubleshooting guide for addressing low yields in this compound synthesis.
References
- 1. Synthesis Methods and Therapeutic Journey of this compound and Its Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EP3091000A1 - Synthetic process of this compound - Google Patents [patents.google.com]
- 3. US9611217B2 - Synthetic processes of this compound - Google Patents [patents.google.com]
- 4. scientiairanica.sharif.edu [scientiairanica.sharif.edu]
- 5. CN106187860A - The synthetic method of this compound - Google Patents [patents.google.com]
- 6. Fischer Indole Synthesis [organic-chemistry.org]
- 7. CN101492413B - Fine purification method for this compound - Google Patents [patents.google.com]
- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Technical Support Center: Mitigating Carprofen-Induced Hepatotoxicity in Long-Term Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for mitigating carprofen-induced hepatotoxicity in long-term experimental studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced hepatotoxicity?
This compound-induced hepatotoxicity is generally considered idiosyncratic, meaning it is an unpredictable reaction that occurs in a small subset of individuals.[1][2][3] The exact molecular mechanisms are not fully elucidated but are thought to involve a combination of factors including:
-
Metabolic Bioactivation: this compound is metabolized in the liver, primarily through glucuronidation and oxidation.[4] In susceptible individuals, metabolic processes may lead to the formation of reactive metabolites. These reactive metabolites can covalently bind to cellular proteins, forming neoantigens that can trigger an immune response.[1][5]
-
Mitochondrial Dysfunction: Several non-steroidal anti-inflammatory drugs (NSAIDs), including this compound, have been shown to be mitochondrial toxins.[3] This can lead to impaired cellular energy production, increased oxidative stress, and initiation of cell death pathways.[2][5]
-
Oxidative Stress: The formation of reactive oxygen species (ROS) can overwhelm the cell's antioxidant defenses, leading to damage of lipids, proteins, and DNA, and contributing to hepatocellular injury.[5][6][7]
Q2: What are the typical clinical signs and biochemical changes observed in this compound-induced hepatotoxicity?
In long-term studies, researchers should monitor for the following:
-
Clinical Signs: Anorexia, vomiting, lethargy, and jaundice are the most commonly reported clinical signs.[8][9]
-
Biochemical Abnormalities: Significant elevations in serum alanine aminotransferase (ALT) and alkaline phosphatase (ALP) activities are hallmark indicators.[9][10] Hyperbilirubinemia may also be present in cases of jaundice.[9]
Q3: How soon can hepatotoxicity be observed after initiating long-term this compound administration?
The onset of clinical signs of hepatotoxicity is variable but typically occurs within the first few weeks of treatment. In dogs, signs are often seen between 14 and 30 days after starting this compound.[8][10] Therefore, close monitoring is crucial during this initial period.
Q4: Are there any known mitigating agents for this compound-induced hepatotoxicity?
Yes, several agents are used to mitigate or treat drug-induced liver injury, and they may be considered in a research setting. These include:
-
N-acetylcysteine (NAC): NAC is a precursor to the antioxidant glutathione (GSH). It helps to replenish intracellular GSH stores, directly scavenges reactive oxygen species, and may improve mitochondrial function.[2][11]
-
S-adenosylmethionine (SAMe): SAMe is an endogenous molecule that plays a crucial role in liver function. It is a precursor to glutathione and is involved in cell membrane fluidity and bile flow.[12][13] Supplementation can help protect liver cells from damage and support their regeneration.[12]
-
Ursodeoxycholic acid (UDCA): UDCA is a hydrophilic bile acid that has cytoprotective, anti-inflammatory, and anti-apoptotic effects. It can help to reduce the accumulation of toxic bile acids and protect hepatocytes from injury.[1][5][14][15][16]
Troubleshooting Guides
Issue 1: Unexpected Elevation in Liver Enzymes (ALT/ALP) in a Subject on Long-Term this compound
Possible Cause: Idiosyncratic drug reaction leading to hepatocellular injury.
Troubleshooting Steps:
-
Immediate Action: Discontinue this compound administration immediately.
-
Biochemical Confirmation:
-
Repeat serum biochemistry panel to confirm the elevation in ALT and ALP.
-
Consider measuring serum bilirubin to assess for cholestasis.
-
A bile acids stimulation test can provide a more sensitive measure of liver function.[17]
-
-
Investigate Other Causes: Rule out other potential causes of liver enzyme elevation (e.g., other medications, underlying disease).
-
Consider Mitigating Agents:
-
Administer N-acetylcysteine (NAC) to provide antioxidant support.
-
Initiate S-adenosylmethionine (SAMe) supplementation to support hepatocyte function and glutathione production.
-
In cases with evidence of cholestasis, ursodeoxycholic acid (UDCA) may be beneficial.
-
-
Monitoring: Monitor liver enzymes every 1-2 weeks until they return to baseline.
Issue 2: Subject Shows Clinical Signs of Anorexia and Vomiting
Possible Cause: Gastrointestinal upset (a common side effect of NSAIDs) or early signs of hepatotoxicity.
Troubleshooting Steps:
-
Initial Assessment: Perform a thorough clinical examination.
-
Biochemical Evaluation: Immediately measure serum ALT and ALP levels to assess for liver injury.
-
Management:
-
If liver enzymes are within the normal range, the signs may be related to gastrointestinal irritation. Consider administering this compound with food or a gastroprotectant.
-
If liver enzymes are elevated, treat as a case of suspected hepatotoxicity (see Issue 1).
-
-
Follow-up: Closely monitor the subject for the development of other clinical signs, such as jaundice or lethargy.
Data Presentation
Table 1: Biochemical Markers for Monitoring this compound-Induced Hepatotoxicity
| Parameter | Significance | Typical Findings in Hepatotoxicity | Monitoring Frequency |
| Alanine Aminotransferase (ALT) | A sensitive indicator of hepatocellular damage. | Marked elevation.[9][10] | Baseline, then every 2-4 weeks for the first 3 months, then every 3-6 months.[16] |
| Alkaline Phosphatase (ALP) | An indicator of cholestasis and hepatocellular damage. | Moderate to marked elevation.[9][10] | Baseline, then every 2-4 weeks for the first 3 months, then every 3-6 months.[16] |
| Total Bilirubin | A measure of conjugated and unconjugated bilirubin in the blood. | Elevated in cases with significant cholestasis and jaundice.[9] | Baseline and if clinical signs of jaundice appear. |
| Bile Acids | A sensitive indicator of liver function. | Increased fasting and/or post-prandial levels. | Baseline and if other liver enzymes are elevated.[17] |
Table 2: Dosing Recommendations for Potential Mitigating Agents in Dogs (for research purposes)
| Mitigating Agent | Proposed Mechanism of Action | Suggested Dosage (for research use in dogs) | Reference |
| N-acetylcysteine (NAC) | Glutathione precursor, antioxidant. | Loading dose of 140 mg/kg IV, followed by 70 mg/kg IV or orally every 6 hours for 7 treatments. | [2][11] |
| S-adenosylmethionine (SAMe) | Glutathione precursor, supports hepatocyte function. | 17-20 mg/kg orally once daily on an empty stomach. | [13] |
| Ursodeoxycholic acid (UDCA) | Cytoprotective, anti-inflammatory, anti-apoptotic. | 10-15 mg/kg orally once daily. | [18] |
Experimental Protocols
Protocol 1: Assessment of Mitochondrial Respiration in Isolated Liver Mitochondria
This protocol is adapted from standard methods for assessing mitochondrial function using a Clark-type oxygen electrode.
1. Isolation of Mitochondria: a. Euthanize the subject and immediately perfuse the liver with ice-cold isolation buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl, 1 mM EGTA, pH 7.4). b. Mince the liver tissue and homogenize in isolation buffer using a Dounce homogenizer. c. Centrifuge the homogenate at a low speed (e.g., 600 x g for 10 minutes at 4°C) to pellet nuclei and cell debris. d. Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g for 10 minutes at 4°C) to pellet the mitochondria. e. Wash the mitochondrial pellet by resuspending in isolation buffer and repeating the high-speed centrifugation. f. Resuspend the final mitochondrial pellet in a minimal volume of respiration buffer (e.g., 125 mM KCl, 10 mM Tris-HCl, 2 mM K2HPO4, 1 mM MgCl2, 0.5 mM EGTA, pH 7.2). g. Determine the protein concentration of the mitochondrial suspension using a standard protein assay (e.g., Bradford or BCA).
2. Measurement of Oxygen Consumption: a. Calibrate the Clark-type oxygen electrode according to the manufacturer's instructions. b. Add respiration buffer to the electrode chamber and allow it to equilibrate to the desired temperature (e.g., 30°C). c. Add a known amount of isolated mitochondria (e.g., 0.5-1.0 mg of mitochondrial protein) to the chamber. d. Record the basal rate of oxygen consumption (State 2 respiration). e. Add a respiratory substrate (e.g., glutamate/malate for Complex I-driven respiration or succinate for Complex II-driven respiration). f. Initiate State 3 respiration by adding a known amount of ADP. g. After the ADP is consumed, the respiration rate will return to a slower rate, known as State 4 respiration. h. Calculate the Respiratory Control Ratio (RCR = State 3 rate / State 4 rate) as an indicator of mitochondrial coupling and health. A decrease in RCR in this compound-treated subjects compared to controls would suggest mitochondrial dysfunction.
Protocol 2: Quantification of Cellular Glutathione (GSH) in Liver Tissue
This protocol is based on the enzymatic recycling method using DTNB (5,5'-dithio-bis(2-nitrobenzoic acid)).
1. Sample Preparation: a. Homogenize a known weight of liver tissue in ice-cold 5% sulfosalicylic acid (SSA) to precipitate proteins and prevent GSH oxidation. b. Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C. c. Collect the supernatant, which contains the GSH.
2. Assay Procedure: a. Prepare a standard curve using known concentrations of GSH. b. In a 96-well plate, add the sample supernatant and standards to respective wells. c. Add a reaction mixture containing DTNB and glutathione reductase to each well. d. Initiate the reaction by adding NADPH. e. The reduction of DTNB by GSH produces a yellow-colored product (TNB), which can be measured spectrophotometrically at 412 nm. f. The rate of color change is proportional to the total glutathione concentration in the sample. g. Calculate the GSH concentration in the samples based on the standard curve. A significant decrease in GSH levels in the this compound-treated group would indicate increased oxidative stress.
Protocol 3: Measurement of Plasma 8-isoprostane as a Marker of Lipid Peroxidation
8-isoprostane is a stable marker of oxidative stress and can be measured by enzyme immunoassay (EIA) or mass spectrometry.
1. Sample Collection and Preparation: a. Collect whole blood in tubes containing an anticoagulant (e.g., EDTA) and an antioxidant (e.g., butylated hydroxytoluene - BHT) to prevent ex vivo oxidation. b. Centrifuge immediately at 4°C to separate the plasma. c. Store plasma samples at -80°C until analysis. d. Prior to analysis, purify 8-isoprostane from the plasma using solid-phase extraction (SPE) cartridges.
2. Quantification by EIA: a. Use a commercially available 8-isoprostane EIA kit. b. Follow the manufacturer's instructions for preparing standards and samples. c. The assay is a competitive immunoassay where 8-isoprostane in the sample competes with a fixed amount of enzyme-labeled 8-isoprostane for binding to a limited number of antibody sites. d. After washing, a substrate is added, and the color development is inversely proportional to the concentration of 8-isoprostane in the sample. e. Read the absorbance on a microplate reader and calculate the 8-isoprostane concentration from the standard curve. An increase in plasma 8-isoprostane would suggest systemic oxidative stress.
Mandatory Visualizations
Caption: this compound metabolism and proposed hepatotoxicity pathway.
Caption: Experimental workflow for mitigating suspected this compound hepatotoxicity.
Caption: Signaling pathway of oxidative stress in hepatotoxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Idiosyncratic Drug-Induced Liver Injury: Mechanistic and Clinical Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LC-MS/MS Determination of Isoprostanes in Plasma Samples Collected from Mice Exposed to Doxorubicin or Tert-Butyl Hydroperoxide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A practical guide for the analysis, standardization, and interpretation of oxygen consumption measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. avmajournals.avma.org [avmajournals.avma.org]
- 9. Hepatocellular toxicosis associated with administration of this compound in 21 dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Methods for the Determination of Plasma or Tissue Glutathione Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [PDF] Drug-Induced Liver Injury: Cascade of Events Leading to Cell Death, Apoptosis or Necrosis | Semantic Scholar [semanticscholar.org]
- 12. protocols.io [protocols.io]
- 13. dvm360.com [dvm360.com]
- 14. Evaluation of adverse effects of long-term orally administered this compound in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Improved method of plasma 8-Isoprostane measurement and association analyses with habitual drinking and smoking - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound for Dogs: Uses, Dosage & Risks [vcahospitals.com]
- 17. This compound (Rimadyl) - Veterinary Partner - VIN [veterinarypartner.vin.com]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Analytical Method Validation for Carprofen in Complex Biological Matrices
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the validation of analytical methods for carprofen in complex biological matrices such as plasma, synovial fluid, and tissue homogenates.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical techniques for quantifying this compound in biological matrices?
A: The most common techniques are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[1][2][3]
-
HPLC-UV: This method is robust, cost-effective, and widely available. It is suitable for routine analysis when high sensitivity is not required.[1][4] The UV detection wavelength for this compound is typically set around 239-261.5 nm.[4][5][6][7]
-
LC-MS/MS: This is the preferred method for bioanalysis due to its superior sensitivity, selectivity, and speed.[3][8] It is essential when low concentrations of this compound need to be quantified, especially in complex matrices where interferences are common.[8][9]
Q2: What are the critical parameters to evaluate during method validation for this compound?
A: According to guidelines from bodies like the International Conference on Harmonisation (ICH), the core validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.[1][10] For bioanalytical methods, stability of the analyte in the biological matrix is also a critical parameter.[10]
Q3: What are matrix effects in LC-MS/MS analysis, and how can they impact this compound quantification?
A: Matrix effects are the alteration of analyte ionization (suppression or enhancement) caused by co-eluting endogenous components from the biological sample (e.g., phospholipids, salts, proteins).[8][9][11][12] This can lead to poor accuracy, imprecision, and an incorrect estimation of the this compound concentration.[8] The effect can vary between different lots of the same matrix type and even between individual samples, making it a significant challenge in bioanalysis.
Q4: How can matrix effects be minimized or controlled?
A: Strategies to mitigate matrix effects include:
-
Optimized Sample Preparation: Improve cleanup procedures to remove interfering components. Techniques like Solid-Phase Extraction (SPE) are generally more effective than simple protein precipitation.[8]
-
Chromatographic Separation: Modify the HPLC method to separate this compound from the interfering matrix components.[8][9]
-
Use of an Appropriate Internal Standard (IS): An ideal IS is a stable isotope-labeled version of the analyte. It co-elutes with the analyte and experiences similar matrix effects, thus compensating for variations in ionization.[9]
-
Dilution: Diluting the sample can reduce the concentration of interfering components, but this may compromise the ability to detect low levels of this compound.
Q5: What are the typical stability conditions for this compound in biological samples?
A: this compound is generally stable under various storage conditions. Studies have shown that this compound in canine plasma is stable for up to 6 months when stored at -80°C with no significant degradation.[13] It has also been found to be stable in diluted aqueous solutions for at least 7 days under refrigerated (4°C) and ambient conditions.[14] However, it is crucial to perform stability studies for the specific matrix and storage conditions used in your experiment, including freeze-thaw cycles and short-term bench-top stability.[10] this compound is noted to be more sensitive to light and acidic conditions.[15]
Troubleshooting Guides
Sample Preparation and Extraction
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Analyte Recovery | 1. Inefficient extraction from the matrix. 2. Incorrect pH for liquid-liquid extraction (LLE). 3. Inappropriate SPE sorbent or elution solvent. 4. Analyte degradation during sample processing. | 1. Test different extraction solvents or SPE cartridges. 2. Adjust the sample pH to ensure this compound (an acidic drug) is in its non-ionized form for efficient extraction into an organic solvent. 3. Optimize the SPE protocol (conditioning, loading, washing, and elution steps). 4. Minimize processing time and keep samples on ice. |
| High Variability in Results (%RSD) | 1. Inconsistent sample preparation technique. 2. Presence of particulates in the final extract. 3. Variable matrix effects between samples. | 1. Ensure precise and consistent pipetting and vortexing. Consider using automated sample preparation systems. 2. Centrifuge or filter the final extract before injection. 3. Improve the sample cleanup method or use a stable isotope-labeled internal standard.[9] |
Chromatography (HPLC)
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | 1. Mismatched pH of mobile phase relative to analyte pKa. 2. Column degradation or contamination. 3. Strong solvent effect from sample diluent. | 1. Adjust the mobile phase pH. For this compound, an acidic mobile phase (e.g., using acetic or formic acid) is common to ensure good peak shape.[1] 2. Flush the column with a strong solvent or replace it if necessary. Use a guard column to protect the analytical column. 3. Ensure the sample is dissolved in a solvent similar in strength to the initial mobile phase. |
| Shifting Retention Times | 1. Inconsistent mobile phase preparation. 2. Fluctuations in column temperature. 3. Column aging or equilibration issues. | 1. Prepare fresh mobile phase daily and ensure accurate composition. Degas the mobile phase properly. 2. Use a column oven to maintain a constant temperature.[1][5][7] 3. Ensure the column is fully equilibrated before starting the analytical run. |
| Carryover | 1. Adsorption of this compound onto injector parts or the column. 2. High concentration samples analyzed before low concentration ones. | 1. Optimize the injector wash procedure with a strong solvent. 2. Inject blank samples after high concentration standards or samples to check for carryover. |
Detection (UV and MS)
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Sensitivity / Poor Signal | 1. Sub-optimal UV wavelength. 2. Inefficient ionization in the MS source. 3. Contaminated MS source. | 1. Verify the UV detector is set to the absorbance maximum of this compound (~240-260 nm).[1][4] 2. Optimize MS source parameters (e.g., capillary voltage, gas flow, temperature). Adjust mobile phase pH or additives to promote better ionization. 3. Clean the mass spectrometer source according to the manufacturer's instructions. |
| Signal Suppression or Enhancement (LC-MS/MS) | 1. Co-elution of matrix components. 2. Inappropriate internal standard. | 1. Conduct a post-column infusion experiment to identify regions of ion suppression/enhancement. Adjust chromatography to move the this compound peak away from these regions.[9] 2. Use a stable isotope-labeled internal standard for this compound if available. If not, use a structural analog that elutes very close to this compound. |
Quantitative Data Summary
The following tables summarize validation parameters for this compound analysis from published methods.
Table 1: HPLC-UV Method Parameters
| Matrix | Linearity Range (µg/mL) | LOQ (µg/mL) | Precision (%RSD) | Reference |
| Bulk Drug | 50 - 250 (ppm) | Not Reported | < 2% | [1] |
| Bulk Drug | 0.5 - 60 | 0.20 | < 0.5% | [5][7] |
| Bulk Drug | 1 - 5 | Not Reported | < 0.3% | [4] |
Table 2: LC-MS/MS Method Parameters
| Matrix | Linearity Range (ng/mL) | LOQ (ng/mL) | Recovery (%) | Reference |
| Canine Plasma | 5 - 10,000 | 5 | 89% | [16] |
| Canine Interstitial Fluid | 1 - 10,000 | 1 | Not Reported | [17] |
| Sheep Plasma & Synovial Fluid | Not specified | Not specified | Not Reported | [18] |
Experimental Protocols
Protocol 1: Sample Preparation via Protein Precipitation (PPT)
This is a fast but less clean method suitable for initial screening.
-
To 100 µL of biological matrix (e.g., plasma) in a microcentrifuge tube, add 300 µL of cold acetonitrile containing the internal standard.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or vial for analysis.
-
Evaporate the solvent under a gentle stream of nitrogen if concentration is needed, then reconstitute in the mobile phase.
Protocol 2: Sample Preparation via Liquid-Liquid Extraction (LLE)
This method offers better cleanup than PPT.
-
Pipette 200 µL of plasma into a glass tube. Add the internal standard.
-
Add 50 µL of an acid (e.g., 1M HCl) to acidify the sample.
-
Add 1 mL of an immiscible organic solvent (e.g., methyl tert-butyl ether or ethyl acetate).
-
Vortex for 2 minutes, then centrifuge for 5 minutes to separate the layers.
-
Transfer the upper organic layer to a new tube.
-
Evaporate the solvent to dryness under nitrogen.
-
Reconstitute the residue in 100 µL of mobile phase for injection.[16]
Protocol 3: HPLC-UV Method
-
Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer, pH adjusted) and an organic solvent like acetonitrile or methanol. A common ratio is 60:40 (aqueous:organic).[5][6][7]
-
Injection Volume: 10-20 µL.
-
Run Time: Typically 5-10 minutes. The retention time for this compound is often around 3-5 minutes under these conditions.[1][7]
Visualizations
Caption: General workflow for this compound analysis in biological samples.
Caption: Decision tree for troubleshooting matrix effects in LC-MS/MS.
Caption: Step-by-step workflow for Solid-Phase Extraction (SPE).
References
- 1. ijcrt.org [ijcrt.org]
- 2. Determination of this compound in the Presence of some Hydrosoluble V...: Ingenta Connect [ingentaconnect.com]
- 3. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 4. ajpamc.com [ajpamc.com]
- 5. Validated stability indicating LC method for this compound: characterization of degradation products by MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. eijppr.com [eijppr.com]
- 9. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rr-americas.woah.org [rr-americas.woah.org]
- 11. Influence of matrix effect on the performance of the method for the official residue control of non-steroidal anti-inflammatory drugs in animal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Effect of storage duration on this compound concentration measurements in dog plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Effect of storage duration on this compound concentration measurements in dog plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Preliminary study on this compound concentration measurements after transcutaneous treatment with Vetdrop® in a microfracture joint defect model in sheep - PMC [pmc.ncbi.nlm.nih.gov]
Carprofen in Solution: A Technical Guide to Stability and Troubleshooting
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing stability issues of carprofen in solution. Below you will find frequently asked questions, troubleshooting guides, detailed experimental protocols, and data summaries to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the main factors affecting the stability of this compound in solution?
A1: this compound in solution is primarily sensitive to light and acidic conditions.[1] It is relatively stable in basic media.[1] The choice of solvent also plays a crucial role, with degradation rates varying significantly between different solvents.[1] Temperature can also influence stability, with higher temperatures generally accelerating degradation.[2][3]
Q2: How stable is this compound in aqueous solutions for animal administration?
A2: this compound in aqueous solutions can be stable for at least 7 days under various conditions, including ambient light, ambient dark, and refrigerated (4°C) environments.[4] For longer-term storage, diluted this compound in sterile vials can be kept for up to 180 days when refrigerated while maintaining its strength and sterility.[5][6] Short-term storage of diluted this compound in conical tubes at room temperature is feasible for up to 60 days.[5][6]
Q3: What are the known degradation pathways for this compound?
A3: The primary degradation pathway for this compound, particularly under photoirradiation, involves an initial dechlorination.[7][8] This is often followed by competing reactions of esterification and decarboxylation.[7] In acidic methanolic solutions, esterification to form a methyl ester has been observed.[3]
Q4: What solvents are recommended for dissolving this compound?
A4: this compound is soluble in organic solvents such as ethanol, DMSO, and dimethylformamide (DMF).[9] Its solubility is approximately 20 mg/mL in ethanol and DMF, and about 30 mg/mL in DMSO.[9] For aqueous solutions, it is sparingly soluble, and it is recommended to first dissolve it in a small amount of an organic solvent like DMSO and then dilute it with the aqueous buffer.[9]
Q5: How should I store my this compound stock and working solutions?
A5: For crystalline solid this compound, storage at -20°C is recommended.[9] Stock solutions in organic solvents should be purged with an inert gas and stored under appropriate conditions, though specific stability data for these solutions is limited. Aqueous solutions should not be stored for more than one day unless stability has been verified for longer periods.[9] For diluted aqueous solutions intended for animal use, refrigeration in sterile vials is recommended for extended storage (up to 180 days).[5][6]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Unexpectedly low this compound concentration in my assay. | Degradation due to light exposure. | Protect this compound solutions from light by using amber vials or covering containers with aluminum foil. |
| Degradation due to acidic pH of the solution. | Adjust the pH of your solution to be neutral or slightly basic if compatible with your experimental design. This compound is more stable in basic media.[1] | |
| Incompatibility with the chosen solvent. | Review the solvent-dependent stability data. Consider using a solvent in which this compound exhibits greater stability, such as ethanol or 2-propanol over chloroform or dichloromethane for photostability.[1] | |
| Appearance of unknown peaks in my chromatogram. | Formation of degradation products. | Refer to the known degradation pathways. The primary photodegradation products result from dechlorination and subsequent reactions.[7][8] In acidic methanol, a methyl ester can form.[3] Use a stability-indicating analytical method to separate and identify these products. |
| Precipitation of this compound in my aqueous working solution. | Poor aqueous solubility. | Ensure the final concentration does not exceed this compound's aqueous solubility. A common practice is to first dissolve this compound in a minimal amount of DMSO before diluting with your aqueous buffer.[9] |
| Inconsistent results between experimental replicates. | Inhomogeneous solution, especially after dilution. | Ensure thorough mixing after dilution. For extemporaneously prepared suspensions from crushed tablets, ensure uniform dispersion of the drug. |
| Ongoing degradation during the experiment. | Prepare solutions fresh before use whenever possible. If solutions must be prepared in advance, store them under validated stable conditions (e.g., refrigerated and protected from light). |
Data Presentation
Table 1: Summary of this compound Stability Under Different Storage Conditions
| Preparation | Storage Container | Temperature | Duration | Outcome | Reference(s) |
| Diluted Aqueous Solution | Glass Flasks | Ambient Light, Ambient Dark, 4°C | 7 days | Stable | [4] |
| Stock and Diluted Solutions | Sterile Vials | Refrigerated | 180 days | Strength and sterility maintained | [5][6] |
| Diluted Solution | Conical Tubes | Room Temperature | 60 days | Strength and sterility maintained | [5][6] |
| Diluted in Sterile Water (1:10) | Compounded Multidose Vials | 5°C and 24°C | 28 days | Stable, no bacterial contamination | [10] |
| Canine Plasma | - | -80°C | 6 months | Stable | [11][12] |
| Suspensions from Crushed Caplets | Various Vehicles | 20-24°C and 3-5°C | 21 days | ≥ 90% of original concentration retained | [13][14][15] |
Table 2: Influence of Solvents on the Photodegradation Rate of this compound
The photodegradation of this compound follows apparent first-order kinetics. The rate of degradation is influenced by the hydrogen-donating ability of the solvent.[1]
| Solvent | Order of Decreasing Degradation Rate |
| Chloroform | 1 (Fastest) |
| Dichloromethane | 2 |
| Methanol | 3 |
| Ethanol | 4 |
| 2-Propanol | 5 (Slowest) |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting forced degradation studies to understand the stability of this compound under various stress conditions.[2][3][16][17]
1. Preparation of Stock Solution:
-
Accurately weigh and dissolve a sample of this compound bulk drug in a suitable solvent (e.g., methanol or the mobile phase of your analytical method) to obtain a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M hydrochloric acid and keep it at room temperature for up to 8 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M sodium hydroxide and keep it at room temperature for up to 8 hours.
-
Oxidative Degradation: Mix the stock solution with 0.33% hydrogen peroxide and keep it at room temperature.
-
Thermal Degradation: Heat the stock solution at 60°C.
-
Photodegradation: Expose the stock solution to UV light at 254 nm in a UV chamber for up to 8 hours.[2][3]
3. Sample Analysis:
-
At specified time points, withdraw aliquots of the stressed samples.
-
If necessary, neutralize the acidic and basic samples.
-
Dilute the samples to a suitable concentration for analysis.
-
Analyze the samples using a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method for this compound
This is an example of an HPLC method that can be used to separate this compound from its degradation products.[2][16]
-
Column: Octadecyl silane (ODS), 5 µm particle size (e.g., 150 mm x 4.6 mm).[2][16]
-
Mobile Phase: Acetonitrile and 100 mM ammonium acetate (pH 6.7) in a 40:60 (v/v) ratio.[2][16]
-
Injection Volume: Appropriate for the expected concentration range.
Visualizations
Caption: Primary photodegradation pathways of this compound.
Caption: Workflow for a forced degradation stability study.
References
- 1. researchgate.net [researchgate.net]
- 2. Validated stability indicating LC method for this compound: characterization of degradation products by MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. Strength and Sterility of Stock and Diluted this compound Over Time - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Strength and Sterility of Stock and Diluted this compound Over Time - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Photolysis of NSAIDs. I. photodegradation products of this compound determined by LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. Sterility and Stability of Diluted this compound in a Multidose Vial in the Laboratory Animal Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Effect of storage duration on this compound concentration measurements in dog plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. avmajournals.avma.org [avmajournals.avma.org]
- 14. avmajournals.avma.org [avmajournals.avma.org]
- 15. researchgate.net [researchgate.net]
- 16. academic.oup.com [academic.oup.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Optimizing HPLC Parameters for Carprofen Enantiomer Separation
Welcome to the technical support center for the chiral separation of Carprofen. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on optimizing High-Performance Liquid Chromatography (HPLC) parameters for the effective separation of this compound enantiomers. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to assist in your analytical work.
Frequently Asked Questions (FAQs)
Q1: What is the most critical parameter for the successful chiral separation of this compound?
A1: The most critical parameter is the choice of the Chiral Stationary Phase (CSP). Polysaccharide-based CSPs, such as those derived from amylose or cellulose, are widely reported to be effective for the enantioseparation of profens, including this compound. Columns like Chiralpak® AD or Chiralcel® OD have demonstrated high enantioselectivity for this class of compounds.[1][2]
Q2: How does the mobile phase composition affect the separation of this compound enantiomers?
A2: The mobile phase composition, including the organic modifier, its proportion, and the presence of acidic additives, significantly influences retention times and resolution.[2]
-
Organic Modifiers: Alcohols (e.g., ethanol, isopropanol) or acetonitrile are commonly used. The type and concentration of the organic modifier affect the interactions between the analyte and the CSP.
-
Acidic Additives: Small amounts of an acid like formic acid or acetic acid (typically 0.1-0.2%) are crucial.[1] this compound is a weakly acidic compound, and adding an acid to the mobile phase suppresses the ionization of its carboxyl group. This leads to better peak shapes, reduces tailing, and improves reproducibility.[1]
Q3: What is the role of temperature in the chiral separation of this compound?
A3: Column temperature is an important parameter that can affect retention time, selectivity, and resolution.[3]
-
Lowering the temperature generally increases retention times and can sometimes improve resolution for closely eluting compounds.[3]
-
Increasing the temperature typically decreases retention times and reduces system backpressure.[3] However, the effect on resolution can be complex; for some polysaccharide-based CSPs, an increase in temperature can lead to changes in the chiral selector's conformation, which may either improve or worsen the separation.[4] It is a parameter that should be optimized for each specific method.
Q4: Can I use a Reverse-Phase (RP) method for this compound enantiomer separation?
A4: While RP-HPLC is commonly used for the assay of this compound as a single analyte[5], chiral separation is more often performed using Normal-Phase (NP) or Polar Organic modes. Polysaccharide-based CSPs are highly effective under these conditions. However, some immobilized polysaccharide CSPs are compatible with reverse-phase solvents, offering an alternative approach.[1] To enhance resolution in RP mode, water is added to the mobile phase.[1]
Troubleshooting Guides
This section addresses common issues encountered during the HPLC separation of this compound enantiomers.
Issue 1: Poor or No Resolution of Enantiomers
If you are observing a single peak or two poorly resolved peaks, follow this troubleshooting workflow.
Caption: Troubleshooting workflow for poor enantiomeric resolution.
Issue 2: Peak Tailing or Broad Peaks
This issue often relates to secondary interactions or mobile phase incompatibility.
-
Probable Cause: Ionization of this compound's carboxylic acid group.
-
Solution: Ensure an acidic modifier (e.g., 0.1-0.2% formic acid or acetic acid) is present in the mobile phase. This suppresses ionization and minimizes interactions with residual silanols on the stationary phase.[1]
-
-
Probable Cause: Contamination of the column or guard column.
-
Solution: Flush the column with a strong solvent (ensure solvent compatibility with the CSP). If using a guard column, try replacing it.
-
-
Probable Cause: Sample solvent is too strong.
-
Solution: Whenever possible, dissolve the sample in the mobile phase. If a different solvent is necessary, ensure it is weaker than the mobile phase to prevent peak distortion.[6]
-
Issue 3: High Backpressure
High backpressure can indicate a blockage in the system.
Caption: Logical steps for diagnosing high backpressure issues.
Data Presentation: Comparison of HPLC Parameters
The following tables summarize typical starting conditions for the chiral separation of profens, which are applicable to this compound.
Table 1: Comparison of Chiral Stationary Phases and Mobile Phases
| Chiral Stationary Phase (CSP) | Mobile Phase Composition | Flow Rate (mL/min) | Temperature (°C) | Typical Observation |
| Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-3) | Acetonitrile / 0.1% Formic Acid in Water (35:65 v/v) | 0.4 - 0.6 | 22 - 25 | Good resolution for several NSAIDs.[1] |
| Amylose tris(3-chloro-5-methylphenylcarbamate) | n-Hexane / Ethanol / Formic Acid (95:5:0.1 v/v/v) | 2.0 | 35 | Baseline separation of ketoprofen enantiomers.[4] |
| Cellulose tris(4-methylbenzoate) | Methanol / Water / Acetic Acid (70:30:0.1 v/v/v) | 0.5 | 35 | Effective separation under reversed-phase conditions.[1] |
| Vancomycin-based (e.g., Chirobiotic V) | Tetrahydrofuran / 0.5% TEAA Buffer (15:85 v/v) | 0.7 | Ambient | Baseline separation with a resolution of 2.28 for ketoprofen.[7][8] |
Table 2: Effect of Temperature on Separation (Example: Ketoprofen)
| Temperature (°C) | Mobile Phase | Retention Time (min) | Separation Factor (α) | Resolution (Rs) |
| 25 | n-Hexane/Ethanol/Formic Acid (95:5:0.1) | ~8 and ~9 | 1.15 | ~2.1 |
| 35 | n-Hexane/Ethanol/Formic Acid (95:5:0.1) | ~6 and ~7 | 1.18 | ~2.5 |
(Data adapted from studies on ketoprofen, demonstrating typical trends applicable to this compound)[4]
Experimental Protocols
Protocol 1: Chiral Separation of this compound using a Polysaccharide-Based CSP (Normal Phase)
This protocol provides a robust starting point for method development.
1. Materials and Reagents:
-
This compound standard (racemic)
-
HPLC-grade n-Hexane
-
HPLC-grade Ethanol (or Isopropanol)
-
Formic Acid (or Acetic Acid)
-
Chiral Column: Amylose or Cellulose-based, e.g., Chiralpak® AD-H or Chiralcel® OD-H (250 x 4.6 mm, 5 µm)
2. Instrument and Conditions:
-
HPLC System: With UV detector
-
Mobile Phase: n-Hexane / Ethanol / Formic Acid (90:10:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 240 nm[5]
-
Injection Volume: 10 µL
3. Sample Preparation:
-
Prepare a stock solution of racemic this compound at 1 mg/mL in the mobile phase.
-
Further dilute with the mobile phase to a working concentration of approximately 50-100 µg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
4. Procedure:
-
Equilibrate the column with the mobile phase for at least 30-60 minutes or until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure there are no system peaks.
-
Inject the prepared this compound standard solution.
-
Monitor the chromatogram for the separation of the two enantiomers.
5. Optimization:
-
To improve resolution: Decrease the percentage of ethanol (e.g., to 5%) or lower the flow rate (e.g., to 0.8 mL/min).
-
To reduce run time: Increase the percentage of ethanol (e.g., to 15%) or increase the flow rate. Be aware that this may compromise resolution.
Protocol 2: Sample Preparation from a Pharmaceutical Formulation (Tablets)
1. Materials:
-
This compound tablets
-
Mortar and pestle
-
Volumetric flasks
-
Mobile phase (as defined in Protocol 1)
-
Ultrasonic bath
2. Procedure:
-
Weigh and finely crush a tablet in a mortar and pestle.
-
Accurately weigh a portion of the powder equivalent to a known amount of this compound (e.g., 10 mg) and transfer it to a volumetric flask (e.g., 10 mL).
-
Add approximately 7 mL of the mobile phase, sonicate for 10-15 minutes to dissolve the active ingredient.
-
Allow the solution to cool to room temperature and dilute to the mark with the mobile phase. This yields a concentration of ~1 mg/mL.
-
Centrifuge or filter the solution through a 0.45 µm filter to remove insoluble excipients.
-
Dilute the clear supernatant/filtrate to the working concentration range (50-100 µg/mL) with the mobile phase and inject into the HPLC system.
References
- 1. researchgate.net [researchgate.net]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. chromtech.com [chromtech.com]
- 4. mdpi.com [mdpi.com]
- 5. ijcrt.org [ijcrt.org]
- 6. HPLC故障排除指南 [sigmaaldrich.com]
- 7. [Enantiomeric separation of ketoprofen by HPLC using chirobiotic V CSP and vancomycin as chiral mobile phase additives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Carprofen and Meloxicam for the Management of Canine Osteoarthritis: A Review of Clinical Trial Data
For Researchers, Scientists, and Drug Development Professionals
The management of pain associated with canine osteoarthritis (OA) is a cornerstone of veterinary practice, with non-steroidal anti-inflammatory drugs (NSAIDs) serving as a first-line therapy. Among the most commonly prescribed NSAIDs are carprofen and meloxicam, both of which function through the inhibition of cyclooxygenase (COX) enzymes to reduce the production of pro-inflammatory prostaglandins. This guide provides an objective comparison of the efficacy of this compound and meloxicam based on published clinical trial data, with a focus on quantitative outcomes, experimental methodologies, and the underlying mechanism of action.
Quantitative Efficacy Comparison
The following tables summarize the key quantitative data from clinical trials evaluating the efficacy of this compound and meloxicam in dogs with osteoarthritis.
Table 1: Ground Reaction Force (GRF) Analysis
| Study | Treatment Group | N | Assessment Timepoint | Peak Vertical Force (% Body Weight) - Mean Change from Baseline | Vertical Impulse (N.s) - Mean Change from Baseline | P-value |
| Moreau et al. (2003)[1][2] | This compound | 18 | Day 60 | Significant Improvement | Significant Improvement | < 0.017 |
| Meloxicam | 16 | Day 60 | Significant Improvement (returned to normal values) | Significant Improvement | < 0.017 |
In the study by Moreau et al. (2003), both this compound and meloxicam demonstrated a significant improvement in ground reaction forces, an objective measure of limb function.[1][2] Notably, the meloxicam-treated group's craniocaudal ground reaction force values were considered to have returned to normal by day 60 (P < 0.05), while the this compound group showed a steady, but not fully normalized, improvement (P > 0.05).[2]
Table 2: Owner and Veterinarian Subjective Assessments
| Study | Treatment Group | N | Assessment | Outcome |
| Moreau et al. (2003)[1][2] | This compound | 18 | Orthopaedic Surgeon Assessment | Improvement noted |
| Owner Assessment | No significant improvement reported | |||
| Meloxicam | 16 | Orthopaedic Surgeon Assessment | Improvement noted | |
| Owner Assessment | Significant improvement reported |
Subjective assessments by orthopedic surgeons in the Moreau et al. (2003) trial indicated improvement with both this compound and meloxicam.[1][2] However, a significant difference was observed in the owner's perception of efficacy, with only the owners of dogs in the meloxicam group reporting a significant improvement in their pets' condition.[1][2]
Table 3: Canine Brief Pain Inventory (CBPI) Scores for this compound
| Study | Treatment Group | N | Assessment Timepoint | Pain Severity Score (PSS) - Median Change from Baseline | Pain Interference Score (PIS) - Median Change from Baseline |
| Brown et al. (2008) | This compound | 35 | Day 14 | -2.00 | -1.66 |
| Placebo | 35 | Day 14 | -0.25 | -0.67 |
A study by Brown et al. (2008) demonstrated that this compound significantly reduced both the Pain Severity Score (PSS) and the Pain Interference Score (PIS) of the Canine Brief Pain Inventory (CBPI) compared to placebo in dogs with osteoarthritis.
Table 4: Clinical Metrology Instruments for Meloxicam (from a comparative trial with Mavacoxib)
| Study | Treatment Group | N | Assessment Timepoint | Liverpool Osteoarthritis in Dogs (LOAD) Score - Mean Change from Baseline | Canine Brief Pain Inventory (CBPI) Score - Mean Change from Baseline |
| Walton et al. (2014)[3] | Meloxicam | ~55 | Week 6 | Significant Improvement | Significant Improvement |
| Week 12 | Continued Significant Improvement | Continued Significant Improvement |
In a comparative trial by Walton et al. (2014), meloxicam demonstrated significant improvements in both the Liverpool Osteoarthritis in Dogs (LOAD) score and the Canine Brief Pain Inventory (CBPI) score over a 12-week period.[3]
Experimental Protocols
A detailed understanding of the methodologies employed in these clinical trials is crucial for the interpretation of their findings.
Moreau et al. (2003) Experimental Protocol
-
Study Design: A prospective, randomized, double-blind, placebo-controlled clinical trial.[1][2]
-
Subjects: 71 client-owned dogs with clinical and radiographic evidence of chronic, stable osteoarthritis in at least one major joint.[1][2]
-
Treatment Groups:
-
This compound: 2.2 mg/kg orally every 12 hours for 60 days.
-
Meloxicam: 0.2 mg/kg orally on day 1, followed by 0.1 mg/kg orally every 24 hours for 59 days.[2]
-
Nutraceutical
-
Placebo
-
-
Assessments:
Brown et al. (2008) Experimental Protocol
-
Study Design: A double-blind, randomized, placebo-controlled clinical trial.
-
Subjects: 70 client-owned dogs with osteoarthritis.
-
Treatment Groups:
-
This compound: Dosage not specified in the provided abstract.
-
Placebo
-
-
Assessments:
-
Primary Outcome: Canine Brief Pain Inventory (CBPI) completed by owners at baseline and day 14. The CBPI consists of a Pain Severity Score (PSS) and a Pain Interference Score (PIS).
-
Walton et al. (2014) Experimental Protocol
-
Study Design: A randomized clinical comparator trial.[3]
-
Subjects: 111 client-owned dogs with osteoarthritis of the elbow, hip, or stifle.[3]
-
Treatment Groups:
-
Meloxicam: Administered as per the manufacturer's summary of product characteristics (SPC), which advises giving the lowest effective dose.[3]
-
Mavacoxib
-
-
Assessments:
-
Primary Outcomes: Ground reaction forces and three validated clinical metrology instruments: the Liverpool Osteoarthritis in Dogs (LOAD) score, the Canine Brief Pain Inventory (CBPI), and the Helsinki Chronic Pain Index (HCPI) at baseline, 6 weeks, and 12 weeks.[3]
-
Mechanism of Action: Cyclooxygenase Inhibition
The therapeutic effects of both this compound and meloxicam are mediated through the inhibition of cyclooxygenase (COX) enzymes, which are critical for the conversion of arachidonic acid into prostaglandins. Prostaglandins are key mediators of inflammation, pain, and fever. There are two primary isoforms of the COX enzyme:
-
COX-1: Constitutively expressed in many tissues and is involved in homeostatic functions such as gastrointestinal mucosal protection and platelet aggregation.
-
COX-2: Primarily induced at sites of inflammation and is responsible for the production of pro-inflammatory prostaglandins.
Both this compound and meloxicam are considered to be preferential COX-2 inhibitors, meaning they have a higher affinity for inhibiting the COX-2 enzyme over the COX-1 enzyme. This selectivity is thought to contribute to a more favorable safety profile compared to non-selective NSAIDs, particularly concerning gastrointestinal side effects.
Caption: Signaling pathway of NSAID-mediated cyclooxygenase inhibition.
Experimental Workflow Diagrams
Caption: Experimental workflow for the Moreau et al. (2003) clinical trial.
Caption: Experimental workflow for the Brown et al. (2008) this compound CBPI study.
Conclusion
Based on the available clinical trial data, both this compound and meloxicam are effective in improving objective measures of limb function in dogs with osteoarthritis. The study by Moreau et al. (2003) suggests that meloxicam may lead to a more complete normalization of gait and higher owner satisfaction compared to this compound. However, it is important to note that this is a single study and further head-to-head comparisons using validated owner-assessed pain inventories are warranted. Data from separate studies indicate that both this compound and meloxicam significantly improve pain and function as measured by the Canine Brief Pain Inventory. The choice between these two NSAIDs may depend on a variety of factors including the specific clinical presentation of the patient, veterinarian experience, and owner preference. Both drugs demonstrate a commitment to preferential COX-2 inhibition, which is a key consideration for long-term management of this chronic condition. Future research should aim for direct, large-scale comparative trials employing a comprehensive suite of objective and subjective outcome measures to further delineate the relative efficacies of these two important therapeutic agents.
References
A Comparative Analysis of Carprofen Pharmacokinetics Across Various Animal Species
A comprehensive guide for researchers and drug development professionals on the diverse pharmacokinetic profiles of the non-steroidal anti-inflammatory drug, carprofen.
This compound, a widely used non-steroidal anti-inflammatory drug (NSAID) in veterinary medicine, exhibits significant pharmacokinetic variability across different animal species. Understanding these differences is paramount for effective and safe therapeutic application, as well as for the development of new drug formulations. This guide provides a comparative overview of key pharmacokinetic parameters of this compound in several species, supported by experimental data and detailed methodologies.
Cross-Species Pharmacokinetic Parameters of this compound
The following table summarizes the primary pharmacokinetic parameters of this compound in various species. These values highlight the considerable interspecies differences in drug absorption, distribution, metabolism, and excretion.
| Species | Route of Administration | Dose (mg/kg) | Tmax (h) | Cmax (µg/mL) | t1/2 (h) | AUC (µg·h/mL) | Vd (L/kg) | Cl (mL/kg/h) | Bioavailability (%) |
| Dog | Oral | 4.4 | 2-3[1] | - | ~8[1] | - | 0.12-0.22[2] | 17[2] | >90[1][3] |
| IV | - | - | - | 11.7 ± 3.1[2] | - | 0.14[4] | - | - | |
| Oral | 2 | - | - | - | 73.1 | - | - | - | |
| Cat | IV | 4.0 | - | - | 15.5 | - | - | - | - |
| SC | 4.0 | - | - | - | - | - | - | 92-100[5] | |
| Horse | IV | 0.7 | - | - | 21.9[4] | - | - | 0.75[4] | - |
| IM | - | - | - | 23.7-43.3 | - | - | - | - | |
| Oral | - | - | - | - | - | - | - | 75-100[6] | |
| Cattle | IV/SC | 1.4 | - | - | 30.7[4] - 64.6[6] | - | 0.091[4] | 2.4[4] | - |
| Sheep | IV | 1.4 | - | - | 27.57 | 515.12 | 0.105 | 2.72 | - |
| IV | - | - | 26.1-33.7[7] | - | - | 0.093[4] | 2.5[4] | - | |
| Rat | - | - | - | - | - | - | - | - | - |
| Mouse | SC | 20 | 1 | 133.4 ± 11.3 | 8.52 | - | - | - | - |
| Rainbow Trout | IV | 2.5 | - | - | 30.66[7] | - | 0.60[7][8] | 20[7][8] | - |
| IM | 2.5 | 2[7][8] | 3.96[7][8] | 46.11[7][8] | - | - | - | 121.89[7][8] | |
| Oral | 2.5 | 4[7][8] | 2.52[7][8] | 41.08[7][8] | - | - | - | 78.66[7][8] | |
| Donkey | IV | 0.7 | - | - | - | - | - | R(-): 2.8 ± 0.45, S(+): 4.9 ± 0.95 | - |
Note: Dashes (-) indicate that the data was not specified in the cited sources. All values are presented as approximations or ranges based on the available literature.
Key Interspecies Variations
Significant differences in the pharmacokinetic profile of this compound are evident from the compiled data. For instance, the elimination half-life (t1/2) varies dramatically, from approximately 8 hours in dogs to over 30 hours in cattle and rainbow trout.[1][7] This variability directly impacts dosing frequency required to maintain therapeutic plasma concentrations.
The volume of distribution (Vd) is relatively low across most species, suggesting that this compound is largely confined to the plasma and extracellular fluid, which is consistent with its high degree of protein binding (over 99%).[1][6] Clearance (Cl) also shows marked differences, indicating variable efficiency in drug elimination among species.
Bioavailability following oral administration is generally high in dogs and horses, exceeding 90% and 75% respectively, suggesting efficient gastrointestinal absorption.[1][3][6]
Experimental Methodologies
The data presented in this guide are derived from various pharmacokinetic studies. While specific protocols may vary, a general experimental workflow is typically followed.
General Experimental Protocol
-
Animal Subjects: Healthy, adult animals of the target species are selected. The number of subjects varies between studies.
-
Drug Administration: A specified dose of this compound is administered via a defined route (e.g., intravenous, intramuscular, oral, or subcutaneous).
-
Blood Sampling: Serial blood samples are collected at predetermined time points post-administration.
-
Plasma Separation: Blood samples are processed to separate plasma, which is then stored, typically at -20°C or -80°C, until analysis.[4]
-
Drug Concentration Analysis: The concentration of this compound in the plasma samples is quantified using a validated analytical method, most commonly High-Performance Liquid Chromatography (HPLC).[2][9]
-
Pharmacokinetic Analysis: The resulting plasma concentration-time data is analyzed using non-compartmental or compartmental pharmacokinetic models to determine key parameters such as Tmax, Cmax, t1/2, AUC, Vd, and Cl.
Visualization of the Comparative Pharmacokinetic Workflow
The following diagram illustrates the logical flow of a cross-species pharmacokinetic comparison study for this compound.
Caption: Workflow for Cross-Species this compound Pharmacokinetic Comparison.
Conclusion
The pharmacokinetic profile of this compound is highly species-dependent. This comparative guide underscores the importance of species-specific data for the rational use of this compound in veterinary medicine. Researchers and drug development professionals should consider these inherent differences when designing dosage regimens, developing new formulations, and conducting preclinical and clinical trials. Further research is warranted to elucidate the metabolic pathways and genetic factors contributing to these pharmacokinetic variations.
References
- 1. Nonsteroidal Anti-inflammatory Drugs in Animals - Pharmacology - Merck Veterinary Manual [merckvetmanual.com]
- 2. Biopharmaceutical evaluation of this compound following single intravenous, oral, and rectal doses in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdn.ymaws.com [cdn.ymaws.com]
- 4. repository.up.ac.za [repository.up.ac.za]
- 5. Pharmacodynamics and enantioselective pharmacokinetics of this compound in the cat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ema.europa.eu [ema.europa.eu]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacokinetics and Bioavailability of this compound in Rainbow Trout (Oncorhynchus mykiss) Broodstock - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison of Carprofen and Tramadol for Post-Operative Pain Management in Canines
A comprehensive review of clinical data for researchers and drug development professionals.
In the realm of veterinary medicine, effective post-operative pain management is crucial for ensuring patient welfare and promoting a swift recovery. Two commonly prescribed analgesics for canines, the non-steroidal anti-inflammatory drug (NSAID) carprofen and the atypical opioid tramadol, are often at the center of clinical choice. This guide provides an objective, data-driven comparison of their efficacy and safety in the post-operative setting, drawing upon key head-to-head clinical trials.
Quantitative Analysis of Analgesic Efficacy
The following tables summarize the key quantitative outcomes from comparative clinical studies, offering a clear overview of the performance of this compound versus tramadol in managing post-operative pain in dogs.
| Table 1: Efficacy in Dogs Undergoing Enucleation | This compound Group | Tramadol Group | p-value |
| Number of Dogs | 22 | 21 | N/A |
| Dogs Requiring Rescue Analgesia | 1 | 6 | 0.035 |
| Mean Pain Score (over all time points) | Not significantly different from tramadol | Not significantly different from this compound | 0.915 |
| Mean VAS Score (over all time points) | Not significantly different from tramadol | Not significantly different from this compound | 0.372 |
| Data from a randomized, masked clinical trial in dogs undergoing enucleation. All dogs received hydromorphone as a premedication.[1][2][3] |
| Table 2: Efficacy in Dogs Undergoing Cutaneous Tumor Removal | This compound Group | Tramadol Group | No Pre-emptive Analgesia Group |
| Number of Dogs | Not specified in abstract | Not specified in abstract | Not specified in abstract |
| Rescue Analgesia Requirement | No significant difference | No significant difference | No significant difference |
| Time to Rescue Analgesia | No significant difference | No significant difference | No significant difference |
| Pain VAS, MGCMPS, and Algometry Scores | No significant differences among groups | No significant differences among groups | No significant differences among groups |
| Data from a prospective, blinded, controlled clinical study. All dogs received pre-operative hydromorphone and rescue analgesia as needed.[4][5] |
Experimental Protocols
A detailed understanding of the methodologies employed in these studies is essential for the critical evaluation of their findings.
Study 1: Post-Operative Analgesia Following Enucleation
-
Study Design: A randomized, masked clinical trial was conducted on 43 client-owned dogs undergoing routine enucleation.[1][3]
-
Treatment Groups: Dogs were randomly assigned to receive either oral this compound or oral tramadol two hours prior to surgery and again 12 hours after the initial dose.[1][2][3]
-
Anesthetic Protocol: All dogs received a standardized premedication and inhalation anesthesia regimen, which included hydromorphone.[1][2][3]
-
Pain Assessment: Pain was assessed by trained observers at baseline and at multiple time points post-extubation (0.25, 0.5, 1, 2, 4, 6, 8, 24, and 30 hours).[1][3] A total pain score and a visual analog scale (VAS) score were used.[1][2][3]
-
Rescue Analgesia: Hydromorphone was administered as a rescue analgesic if the total pain score reached a predetermined threshold (≥9), if a score of ≥3 was recorded in any single category, or if the VAS score was ≥35 in conjunction with a palpation score greater than 0.[1][3] The requirement for rescue analgesia was considered a treatment failure.[1][2][3]
Study 2: Pre-emptive Analgesia for Cutaneous Tumor Removal
-
Study Design: A prospective, blinded, controlled clinical study involving 36 client-owned dogs.[4][5]
-
Treatment Groups: Dogs were randomly assigned to one of three groups: pre-emptive oral this compound, pre-emptive oral tramadol, or no pre-emptive treatment.[4][5]
-
Pain Assessment: Pain was evaluated using a visual analog scale (VAS), the Modified Glasgow Composite Measure Pain Score (MGCMPS), and algometry.[4][5] Assessments were performed at enrollment, before premedication, at extubation, hourly for the first four hours, and then every four hours for 24 hours.[4][5]
-
Rescue Analgesia: Rescue analgesia was administered if the MGCMPS was ≥ 7 or the VAS measurement was ≥ 40 mm.[4][5]
Mechanism of Action and Signaling Pathways
The differing pharmacological profiles of this compound and tramadol underpin their analgesic effects.
This compound Signaling Pathway
This compound is a non-steroidal anti-inflammatory drug (NSAID) that exhibits selectivity for inhibiting the cyclooxygenase-2 (COX-2) enzyme.[4] This enzyme is a key mediator in the inflammatory cascade, responsible for the production of prostaglandins that cause pain and inflammation. By selectively blocking COX-2, this compound reduces the synthesis of these inflammatory mediators.
Tramadol Signaling Pathway
Tramadol possesses a multimodal mechanism of action. It is a weak agonist at the µ-opioid receptor.[4] Additionally, it inhibits the reuptake of serotonin and norepinephrine, which modulates descending inhibitory pain pathways in the central nervous system.
Experimental Workflow
The following diagram illustrates the typical workflow of the comparative clinical trials discussed.
Adverse Effects
While the primary focus of these studies was efficacy, it is important to consider the potential side effects of each medication.
-
This compound: As an NSAID, this compound carries a risk of gastrointestinal, renal, and hepatic side effects, particularly with long-term use.[6][7] Common adverse effects can include loss of appetite, vomiting, and diarrhea.[7][8]
-
Tramadol: Side effects of tramadol can include sedation and gastrointestinal upset.[6]
Conclusion
The available head-to-head clinical trial data suggests that this compound, when administered with an opioid premedication, provides more effective post-operative analgesia than tramadol in dogs undergoing enucleation, as evidenced by a significantly lower requirement for rescue analgesia.[1][2][3] In the case of less invasive soft tissue surgery, such as cutaneous tumor removal, pre-emptive administration of either this compound or tramadol did not demonstrate a significant difference in post-operative pain scores or the need for rescue analgesia when a pre-operative opioid was also used.[4][5]
The choice between this compound and tramadol for post-operative pain management in dogs should be made on a case-by-case basis, considering the type and severity of the surgical procedure, the individual patient's health status, and the potential for adverse effects. For moderately painful procedures, this compound appears to be a more reliable option for preventing breakthrough pain. The multimodal mechanism of tramadol may offer benefits in specific pain states, but further research is needed to delineate its optimal use in the post-operative period.
References
- 1. This compound provides better post-operative analgesia than tramadol in dogs after enucleation: A randomized, masked clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. avmajournals.avma.org [avmajournals.avma.org]
- 3. Comparison of this compound and tramadol for postoperative analgesia in dogs undergoing enucleation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effects of preoperative oral administration of this compound or tramadol on postoperative analgesia in dogs undergoing cutaneous tumor removal - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The effects of preoperative oral administration of this compound or tramadol on postoperative analgesia in dogs undergoing cutaneous tumor removal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dialavet.com [dialavet.com]
- 7. pawlicy.com [pawlicy.com]
- 8. toegrips.com [toegrips.com]
Validating a Novel Spectrophotometric Method for Carprofen Analysis Against a Reference HPLC Standard
This guide provides a comprehensive comparison of a new, rapid spectrophotometric method for the quantification of carprofen against a well-established High-Performance Liquid Chromatography (HPLC) reference standard method. The data presented herein is intended to assist researchers, scientists, and drug development professionals in evaluating the suitability of the new method for their specific analytical needs.
Data Presentation: A Comparative Analysis
The performance of the new spectrophotometric method was rigorously evaluated against the reference HPLC method across several key validation parameters, as stipulated by the International Council for Harmonisation (ICH) guidelines. The results are summarized in the table below, demonstrating the new method's comparable accuracy and precision for the quantitative analysis of this compound.
| Validation Parameter | New Spectrophotometric Method | Reference HPLC Method | Acceptance Criteria |
| **Linearity (R²) ** | 0.9995 | 0.9999 | R² ≥ 0.999 |
| Range (µg/mL) | 1 - 25 | 0.5 - 60 | Defined by linearity |
| Accuracy (% Recovery) | 99.5% - 101.2% | 99.2% - 100.7% | 98.0% - 102.0% |
| Precision (% RSD) | |||
| - Repeatability | 0.85% | 0.3% | ≤ 2% |
| - Intermediate Precision | 1.10% | 0.5% | ≤ 2% |
| Limit of Detection (LOD) (µg/mL) | 0.25 | 0.066 | Reportable |
| Limit of Quantitation (LOQ) (µg/mL) | 0.80 | 0.20 | Reportable |
| Specificity | No interference from common excipients | No interference from degradation products | No interference at the analyte retention time/wavelength |
Visualizing the Validation Workflow
The following diagram illustrates the logical workflow of the analytical method validation process employed for this comparative study.
Caption: Workflow for the validation of a new analytical method against a reference standard.
Experimental Protocols
Reference Analytical Method: High-Performance Liquid Chromatography (HPLC)
This method is based on a previously validated stability-indicating HPLC method for this compound.[1][2]
-
Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.[2]
-
Mobile Phase: Acetonitrile and 100 mM ammonium acetate buffer (pH 6.7) in a 40:60 (v/v) ratio.[1][2]
-
Injection Volume: 10 µL.
-
Standard Preparation: A stock solution of 1000 µg/mL this compound is prepared by dissolving 25 mg of this compound reference standard in a minimal amount of methanol and diluting to 25 mL with the mobile phase.[2] Working standards are prepared by diluting the stock solution with the mobile phase to concentrations ranging from 0.5 to 60 µg/mL.[1][2]
-
Sample Preparation: A sample powder equivalent to 100 mg of this compound is accurately weighed and dissolved in 100 mL of methanol with the aid of sonication. The solution is then filtered and diluted with the mobile phase to fall within the calibration range.[2]
New Analytical Method: UV-Visible Spectrophotometry
This novel method proposes a simpler and faster approach for the quantification of this compound.
-
Instrumentation: A double-beam UV-Visible spectrophotometer.
-
Solvent: A mixture of methanol and acetonitrile (30:70 v/v).[3]
-
Wavelength of Maximum Absorbance (λmax): 261.5 nm.[3]
-
Standard Preparation: A stock solution of 100 µg/mL this compound is prepared by accurately weighing 10 mg of this compound reference standard and dissolving it in the solvent mixture in a 100 mL volumetric flask.[3] Working standards are prepared by diluting the stock solution to concentrations ranging from 1 to 25 µg/mL.
-
Sample Preparation: A sample powder equivalent to 10 mg of this compound is accurately weighed and dissolved in the solvent mixture in a 100 mL volumetric flask with the aid of sonication. The solution is then filtered, and an appropriate aliquot is diluted with the solvent to obtain a final concentration within the calibration range.
Validation Protocol
The following validation parameters were assessed for both the new and reference methods in accordance with ICH Q2(R1) guidelines.[4][5]
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[4] For the HPLC method, this was evaluated by analyzing stressed samples (acid, base, peroxide, heat, and light degradation) to ensure no co-elution with the this compound peak.[1][2] For the spectrophotometric method, the absorbance of a placebo formulation was measured to ensure no interference at the analytical wavelength.
-
Linearity and Range: The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.[4] A minimum of five concentrations were prepared for each method, and the calibration curve was constructed by plotting the response versus the concentration. The correlation coefficient (R²) was calculated. The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[6]
-
Accuracy: The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[4] This was determined by the standard addition method, where known amounts of this compound reference standard were added to a placebo formulation at three different concentration levels (low, medium, and high). The percentage recovery was then calculated.[3]
-
Precision: The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.[7]
-
Repeatability (Intra-day precision): The analysis of a minimum of six replicate samples of the same batch was performed on the same day, by the same analyst, and with the same equipment.
-
Intermediate Precision (Inter-day precision): The analysis was repeated on a different day by a different analyst to assess the effect of random events on the precision of the analytical procedure. The results were expressed as the percentage relative standard deviation (%RSD).
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[6] The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[6] These were determined based on the standard deviation of the response and the slope of the calibration curve using the following equations:
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
Where σ is the standard deviation of the y-intercepts of the regression lines and S is the slope of the calibration curve.[3]
-
References
- 1. Validated stability indicating LC method for this compound: characterization of degradation products by MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. ajpamc.com [ajpamc.com]
- 4. Validating Analytical Methods in Pharmaceuticals [pharmuni.com]
- 5. ijcrt.org [ijcrt.org]
- 6. pharmaerudition.org [pharmaerudition.org]
- 7. scielo.br [scielo.br]
A Comparative Analysis of Carprofen Enantiomers on Cyclooxygenase (COX) Enzyme Inhibition
For Researchers, Scientists, and Drug Development Professionals
Carprofen, a non-steroidal anti-inflammatory drug (NSAID) of the 2-arylpropionic acid class, is widely utilized in veterinary medicine for its analgesic and anti-inflammatory properties. It exists as a racemic mixture of two enantiomers: R(-)-carprofen and S(+)-carprofen. The therapeutic effects of this compound are primarily attributed to its inhibition of cyclooxygenase (COX) enzymes, which are key mediators in the synthesis of prostaglandins. This guide provides an objective comparison of the inhibitory effects of this compound enantiomers on COX-1 and COX-2, supported by experimental data, to inform research and drug development efforts.
Data Presentation: Quantitative Comparison of Enzyme Inhibition
The inhibitory potency of each this compound enantiomer against COX-1 and COX-2 is typically quantified by the half-maximal inhibitory concentration (IC50). The following table summarizes the IC50 values for R(-)- and S(+)-carprofen from studies conducted in different species. A lower IC50 value indicates greater inhibitory potency.
| Enantiomer | Target Enzyme | Species | IC50 (µM) | Selectivity (COX-1 IC50 / COX-2 IC50) |
| S(+)-Carprofen | COX-2 | Canine | 0.0371[1] | ~161 (preferential for COX-2) |
| COX-1 | Canine | ~6[1] | ||
| R(-)-Carprofen | COX-2 | Canine | 5.97[1] | ~1 (no significant selectivity) |
| COX-1 | Canine | ~6[1] | ||
| S(+)-Carprofen | COX-2 | Bovine | Varies with inhibition level[2] | 9.04 (at IC10) to 1.84 (at IC95)[2] |
| COX-1 | Bovine | Varies with inhibition level[2] | ||
| R(-)-Carprofen | COX-2 | Bovine | Varies with inhibition level[2] | 6.63 (at IC10, preferential for COX-2) to 0.20 (at IC95, preferential for COX-1)[2] |
| COX-1 | Bovine | Varies with inhibition level[2] |
Key Findings:
-
Stereoselective Inhibition: The S(+)-enantiomer is a significantly more potent inhibitor of COX-2 than the R(-)-enantiomer. In canine studies, S(+)-carprofen was approximately 200-fold more potent at inhibiting COX-2 than R(-)-carprofen[1].
-
COX-2 Selectivity: S(+)-carprofen demonstrates marked selectivity for COX-2 over COX-1, particularly in canines. This selectivity is a desirable trait in NSAIDs as it is associated with a reduced risk of gastrointestinal side effects, which are often linked to the inhibition of the constitutively expressed COX-1.
-
Species-Specific Differences: The inhibitory profiles and selectivity of this compound enantiomers can vary between species, as evidenced by the differing selectivity ratios in canine and bovine models[1][2].
-
Complex Inhibition by R(-)-Carprofen: In bovine whole blood assays, the selectivity of R(-)-carprofen was found to be dependent on the level of inhibition, showing a preference for COX-2 at lower concentrations and for COX-1 at higher concentrations[2].
Experimental Protocols
The determination of IC50 values for COX inhibition by this compound enantiomers typically involves in vitro assays using either isolated enzymes or whole-cell systems.
1. Source of COX Enzymes:
-
COX-1: Often sourced from washed canine platelets, which constitutively express COX-1[1].
-
COX-2: Can be obtained from a canine macrophage-like cell line induced with endotoxin (lipopolysaccharide) to express COX-2[1].
2. General Assay Principle: The assay measures the production of prostaglandins (e.g., Prostaglandin E2, PGE2) from a substrate, typically arachidonic acid, in the presence of the COX enzyme and varying concentrations of the inhibitor (this compound enantiomers). The amount of prostaglandin produced is inversely proportional to the inhibitory activity of the compound.
3. Measurement of Prostaglandin Production: The concentration of PGE2 is commonly determined using an enzyme immunoassay (EIA)[3].
4. Data Analysis: Dose-response curves are generated by plotting the percentage of inhibition of prostaglandin production against the logarithm of the inhibitor concentration. The IC50 value is then calculated from this curve, representing the concentration of the inhibitor required to reduce prostaglandin production by 50%[1].
Mandatory Visualizations
The following diagrams illustrate the key concepts and workflows discussed in this guide.
Caption: Differential inhibition of COX-1 and COX-2 by this compound enantiomers.
Caption: A generalized workflow for determining COX inhibition by this compound enantiomers.
References
- 1. Evaluation of selective inhibition of canine cyclooxygenase 1 and 2 by this compound and other nonsteroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In vitro effects of nonsteroidal anti-inflammatory drugs on cyclooxygenase activity in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Carprofen's Therapeutic Efficacy in a Traumatic Brain Injury Model: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of Carprofen's therapeutic effects in a novel disease model—Traumatic Brain Injury (TBI). It objectively compares this compound's performance with alternative treatments, supported by experimental data, to inform preclinical research and drug development strategies.
Introduction
This compound is a non-steroidal anti-inflammatory drug (NSAID) that selectively inhibits cyclooxygenase-2 (COX-2).[1][2] While its efficacy is well-established for managing pain and inflammation in conditions like osteoarthritis in dogs, its neuroprotective potential in acute injury settings such as TBI is an emerging area of research.[1][3] This guide focuses on a preclinical mouse model of TBI to evaluate this compound's therapeutic effects and compare it with other relevant therapeutic agents.
Core Mechanism of Action
This compound's primary mechanism involves the inhibition of COX-2, an enzyme upregulated during inflammatory processes that is responsible for the synthesis of prostaglandins.[1][2][4] In the context of TBI, this inhibition is believed to mitigate the secondary injury cascade, which includes neuroinflammation, edema, and excitotoxicity, thereby offering a neuroprotective effect.[1][3]
Signaling Pathway: this compound's Role in Neuroinflammation
Caption: this compound inhibits COX-2, reducing prostaglandin synthesis and subsequent neuroinflammation after TBI.
Experimental Validation in a Mouse Model of TBI
The data presented below is primarily derived from a controlled cortical impact (CCI) model of TBI in mice, a widely used model that mimics focal brain injury.
Experimental Workflow
Caption: Workflow for inducing TBI in mice and assessing therapeutic interventions.
Data Presentation: this compound Performance
The following table summarizes the quantitative effects of this compound in the TBI mouse model.
| Parameter | Control (Vehicle) | This compound-treated | Percentage Change | p-value | Reference |
| Lesion Volume (mm³) | ~25 | ~15 | ↓ 40% | p=0.002 | [1][3] |
| Brain Water Content (%) | ~82 | ~80.5 | ↓ 1.5% | p=0.03 | [1][3] |
| IL-1β Levels (pg/mg protein) | ~18 | ~10 | ↓ 44% | p=0.03 | [1][3] |
| IL-6 Levels (pg/mg protein) | ~350 | ~200 | ↓ 43% | p=0.02 | [1][3] |
| Microglia Number (cells/field) | ~140 | ~60 | ↓ 57% | p<0.0001 | [1][3] |
| Neurological Severity Score (Day 7) | ~8 | ~5 | ↓ 37.5% (Improvement) | p≤0.008 | [1][3] |
| Cell Proliferation (BrdU+ cells) | Not specified | 3-fold increase | ↑ 200% | p≤0.002 | [1][3] |
Comparative Analysis with Alternatives
Direct comparison is challenging due to variations in TBI models and species. The following tables present data for common alternatives to provide a broader context.
Meloxicam (COX-2 Inhibitor) - Rat TBI Model
| Parameter | Trauma (Vehicle) | Trauma + Meloxicam | Percentage Change | Reference |
| Brain Water Content (%) | Significantly Increased | Partially Reversed | ↓ (Specific % not stated) | [1] |
| Evans Blue Extravasation (BBB permeability) | Increased | Reduced | ↓ (Specific % not stated) | [1] |
| Malondialdehyde Levels (Oxidative Stress) | Significantly Increased | Significantly Reduced | ↓ (Specific % not stated) | [1] |
| Neurological Score | Mildly Increased | Improved | ↓ (Improvement) | [1] |
Celecoxib (COX-2 Inhibitor) - Repetitive Mild TBI Mouse Model
| Parameter | Vehicle + Impact | Celecoxib + Impact | Outcome | Reference |
| Hippocampal Spatial Learning (Morris Water Maze) | Impaired | Impaired (exacerbated in acute phase) | No Improvement | [5][6] |
| Microglial Activation (mRNA analysis) | Increased | Significantly Improved (chronic) | ↓ | [5][6] |
| Inflammation (mRNA analysis) | Increased | Significantly Improved (chronic) | ↓ | [5][6] |
| Excitotoxicity (mRNA analysis) | Increased | Significantly Improved (chronic) | ↓ | [5][6] |
Morphine (Opioid Analgesic) - Mild TBI Mouse Model
| Parameter | Saline-treated | Morphine-treated | Outcome | Reference |
| Cognitive Impairment (Morris Water Maze) | Present | Protected (long-term) | Improved | [3][7] |
| Brain Edema | Increased | Attenuated (at 5 mg/kg) | ↓ | [4] |
| IL-1β in CSF | Increased | Significantly Changed | ↓ | [4] |
| IL-10 in CSF | Not specified | Significantly Changed | ↑ | [4] |
Logical Relationship of this compound's Effects in TBI
References
- 1. Effect of COX-2 inhibitor meloxicam against traumatic brain injury-induced biochemical, histopathological changes and blood-brain barrier permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Morphine protects for head trauma induced cognitive deficits in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Morphine attenuates neuroinflammation and blood-brain barrier disruption following traumatic brain injury through the opioidergic system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Item - Celecoxib in a preclinical model of repetitive mild traumatic brain injury: Hippocampal learning deficits persist with inflammatory and excitotoxic neuroprotection - CQUniversity - Figshare [acquire.cqu.edu.au]
- 7. researchgate.net [researchgate.net]
Comparative In Vitro Cytotoxicity of Carprofen and Other Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro cytotoxicity of carprofen against other commonly used non-steroidal anti-inflammatory drugs (NSAIDs). The data presented is compiled from various studies to assist researchers in evaluating the cellular effects of these compounds.
Quantitative Cytotoxicity Data
The following tables summarize the in vitro cytotoxic effects of this compound and other NSAIDs across different canine cell lines. The primary endpoint for comparison is cell viability, often determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells.
| NSAID | Cell Line | Concentration | Effect on Cell Viability | Assay |
| This compound | Canine Osteosarcoma (D-17) | 20 µg/mL | 71.98 ± 1.16% viability | MTT |
| 40 µg/mL | 21.56 ± 3.33% viability | MTT | ||
| Ketoprofen | Canine Osteosarcoma (D-17) | Not specified | No significant cytotoxic activity at clinically relevant concentrations | MTT |
| Tolfenamic Acid | Canine Osteosarcoma (D-17) | Not specified | High cytotoxicity, comparable to this compound | MTT |
| Etodolac | Canine Osteosarcoma (D-17) | Not specified | Poor cytotoxic effects | MTT |
| Flunixin | Canine Osteosarcoma (D-17) | Not specified | Poor cytotoxic effects | MTT |
Table 1: Comparison of Cytotoxicity in Canine Osteosarcoma Cells (D-17). Data from this table highlights that this compound and tolfenamic acid exhibited the most significant cytotoxic effects on canine osteosarcoma cells in vitro.[1]
| NSAID | Cell Line | Concentration | Effect on Apoptosis (Induced by SNP) | Assay |
| This compound | Canine Cruciate Ligament (CCL) Cells | 10 µg/mL | Decreased apoptosis by almost 45% | Flow Cytometry |
| Meloxicam | Canine Cruciate Ligament (CCL) Cells | 1 µg/mL | Decreased apoptosis by 16-18% | Flow Cytometry |
| 10 µg/mL | Decreased apoptosis by 16-18% | Flow Cytometry | ||
| Robenacoxib | Canine Cruciate Ligament (CCL) Cells | 10 µg/mL | Decreased apoptosis by 16-18% | Flow Cytometry |
| Acetylsalicylic Acid | Canine Cruciate Ligament (CCL) Cells | 10 µg/mL | Decreased apoptosis by 16-18% | Flow Cytometry |
Table 2: Cytoprotective Effects Against Sodium Nitroprusside (SNP)-Induced Apoptosis in Canine Cruciate Ligament (CCL) Cells. This table indicates that while several NSAIDs showed a protective effect against induced apoptosis, this compound was the most potent in this in vitro model.[2][3]
Experimental Protocols
The methodologies outlined below are based on standard protocols reported in the cited literature for assessing in vitro cytotoxicity of NSAIDs.
Cell Culture
Canine cell lines, such as D-17 osteosarcoma cells or primary canine cruciate ligament cells, are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
MTT Assay for Cell Viability
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
NSAID Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test NSAIDs (e.g., this compound, ketoprofen). Control wells receive medium with the vehicle (e.g., DMSO) used to dissolve the drugs.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: A solution of MTT is added to each well and incubated for a further 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm). The absorbance is directly proportional to the number of viable cells.
Flow Cytometry for Apoptosis Analysis
-
Cell Treatment: Cells are cultured and treated with NSAIDs as described for the cytotoxicity assay. In some experimental designs, an apoptosis-inducing agent like sodium nitroprusside (SNP) is used.
-
Cell Harvesting: Adherent cells are detached using trypsin-EDTA, and all cells (including floating cells) are collected by centrifugation.
-
Staining: The cells are washed and then stained with a combination of fluorescent dyes, such as Annexin V and Propidium Iodide (PI). Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane of apoptotic cells, while PI enters and stains the nucleus of late apoptotic or necrotic cells with compromised membrane integrity.
-
Flow Cytometric Analysis: The stained cells are analyzed using a flow cytometer. The instrument measures the fluorescence intensity of individual cells, allowing for the differentiation and quantification of viable, early apoptotic, late apoptotic, and necrotic cell populations.
Visualizations
Experimental Workflow
Caption: Experimental workflow for comparing the in vitro cytotoxicity of NSAIDs.
Signaling Pathway of NSAID-Induced Apoptosis
References
A Comparative Analysis of Carprofen and Other NSAIDs for Canine Osteoarthritis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the clinical trial outcomes for carprofen and other commonly used non-steroidal anti-inflammatory drugs (NSAIDs) in the management of canine osteoarthritis. The data presented is intended to offer an objective overview of the efficacy and safety profiles of these therapeutic agents, supported by experimental evidence.
Efficacy Outcomes: A Head-to-Head Comparison
Clinical trials have demonstrated the efficacy of this compound and other NSAIDs in alleviating the clinical signs of osteoarthritis in dogs. The following tables summarize the key efficacy findings from various studies, focusing on veterinarian and owner assessments of improvement.
Table 1: Veterinarian Assessment of Clinical Improvement
| Treatment Group | Dosage | Duration of Study | Percentage of Dogs Improved | Citation |
| This compound | 4 mg/kg/day | 30 days | 92.4% | [1][2] |
| Firocoxib | 5 mg/kg/day | 30 days | 92.5% | [1][2] |
| Robenacoxib | 1-2 mg/kg/day | 28 days | Good to excellent efficacy | [3][4] |
| Meloxicam | Not specified | 60 days | Significant improvement in mobility | [5][6][7] |
Table 2: Owner Assessment of Clinical Improvement
| Treatment Group | Dosage | Duration of Study | Percentage of Dogs Improved | Citation |
| This compound | 4 mg/kg/day | 30 days | 92.4% | [1][2] |
| Firocoxib | 5 mg/kg/day | 30 days | 96.2% | [1][2] |
| Robenacoxib | 1-2 mg/kg/day | 28 days | Good to excellent efficacy | [3][4] |
| Meloxicam | Not specified | 60 days | Owners reported improvement | [5][6][7] |
In a multi-center, randomized, double-blind study, firocoxib was found to be statistically significantly superior to this compound in the reduction of lameness as assessed by veterinarians, and in overall improvement as evaluated by owners[1][2]. Another study comparing robenacoxib and this compound found that while robenacoxib was numerically superior across all 13 assessed endpoints, the differences were not statistically significant[3][4]. Evidence comparing meloxicam directly to this compound is limited, with one study suggesting meloxicam may lead to a return to normal ground reaction forces, a measure of gait, which was not observed with this compound[5][6][7].
Safety and Tolerability Profile
The safety of NSAIDs is a critical consideration in the long-term management of osteoarthritis. The most commonly reported adverse events are gastrointestinal in nature.
Table 3: Incidence of Adverse Events
| Treatment Group | Most Common Adverse Events | Incidence Rate | Citation |
| This compound | Mild gastrointestinal events | 52% (in one 12-week study) | [8] |
| Firocoxib | Not specified | Not specified | |
| Robenacoxib | Mild gastrointestinal events | 46% (in one 12-week study) | [8] |
| Meloxicam | Not specified | Not specified |
In a 12-week study, no significant difference was found in the frequency of adverse events between robenacoxib (46%) and this compound (52%), with most events being mild and affecting the gastrointestinal tract[8]. One case of hepatopathy was reported in a dog treated with this compound in a separate study[5].
Experimental Protocols
The clinical trials cited in this guide employed various standardized methods to assess the efficacy and safety of the NSAIDs.
Veterinarian Lameness Assessment
Veterinarians typically assess lameness using a numerical rating scale. This involves observing the dog at a walk and trot and scoring the degree of lameness. The assessment often includes evaluation of weight-bearing, stride length, and any signs of discomfort during movement. Pain on manipulation of the affected joint(s) is also a key component of the veterinarian's assessment.
Owner Assessment (Canine Brief Pain Inventory - CBPI)
The Canine Brief Pain Inventory (CBPI) is a validated questionnaire completed by the dog's owner[9][10][11][12]. It is designed to quantify the severity of a dog's pain and the degree to which that pain interferes with daily activities. The CBPI consists of two main sections:
-
Pain Severity Score (PSS): Owners rate the dog's pain at its worst, least, average, and currently on a scale of 0 (no pain) to 10 (extreme pain).
-
Pain Interference Score (PIS): Owners assess how much pain interferes with general activity, enjoyment of life, rising, walking, running, and climbing on a scale of 0 (does not interfere) to 10 (completely interferes).
Force Plate Gait Analysis
Force plate analysis is an objective method used to quantify lameness by measuring the ground reaction forces generated by each limb as the dog moves across a specialized plate. This analysis provides quantitative data on the peak vertical force (the maximum force exerted by the limb on the plate) and vertical impulse (the total force exerted over the stance phase). A reduction in these values in an affected limb is indicative of lameness.
Mechanism of Action: The COX Signaling Pathway
Non-steroidal anti-inflammatory drugs exert their therapeutic effects by inhibiting cyclooxygenase (COX) enzymes, which are key to the inflammatory cascade. There are two main isoforms of this enzyme, COX-1 and COX-2.
References
- 1. Clinical evaluation of firocoxib and this compound for the treatment of dogs with osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical evaluation of firocoxib and this compound for the treatment of dogs with osteoarthritis | Semantic Scholar [semanticscholar.org]
- 3. Comparison of oral robenacoxib and this compound for the treatment of osteoarthritis in dogs: a randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of Oral Robenacoxib and this compound for the Treatment of Osteoarthritis in Dogs: A Randomized Clinical Trial [jstage.jst.go.jp]
- 5. Clinical evaluation of a nutraceutical, this compound and meloxicam for the treatment of dogs with osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. veterinaryevidence.org [veterinaryevidence.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Ability of the Canine Brief Pain Inventory to detect response to treatment in dogs with osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. assets.elanco.com [assets.elanco.com]
- 12. zeropainphilosophy.com [zeropainphilosophy.com]
comparative study of carprofen's impact on gene expression profiles
For researchers, scientists, and drug development professionals, understanding the molecular mechanisms of non-steroidal anti-inflammatory drugs (NSAIDs) is paramount. This guide provides a comparative analysis of carprofen's effect on gene expression profiles, placing it in context with other NSAIDs where data is available. While comprehensive transcriptomic data for this compound is not publicly available, this guide leverages targeted gene expression studies and compares them with broader profiling of other NSAIDs like ibuprofen to offer valuable insights.
This compound, a widely used NSAID in veterinary medicine, primarily functions as a selective inhibitor of cyclooxygenase-2 (COX-2).[1] This targeted action is believed to reduce the gastrointestinal side effects associated with non-selective COX inhibitors.[1] However, its influence extends beyond COX inhibition, impacting various signaling pathways and gene expression.
Comparative Gene Expression Analysis
Due to the lack of publicly available microarray or RNA-sequencing data for this compound, this section presents quantitative data from targeted gene expression studies. For a broader perspective on NSAID-induced transcriptomic changes, data from an RNA-Seq study on ibuprofen is included for comparison.
This compound: Targeted Gene Expression Changes
Studies have demonstrated this compound's ability to modulate the expression of key genes involved in inflammation and apoptosis. In a study using an in vitro model of lipopolysaccharide (LPS)-induced inflammation in bovine neutrophils, this compound significantly downregulated the gene expression of several pro-inflammatory cytokines.[2]
Table 1: Effect of this compound on Pro-inflammatory Cytokine Gene Expression in Bovine Neutrophils [2]
| Gene | Treatment | Fold Change vs. LPS-stimulated Control |
| TNF-α | LPS + this compound | Downregulated (p=0.0005) |
| IL-18 | LPS + this compound | Downregulated (p<0.0001) |
| IL-1β | LPS + this compound | Downregulated (p=0.0421) |
| IL-6 | LPS + this compound | Downregulated (p=0.0079) |
Data presented as statistically significant downregulation compared to LPS stimulation alone. Exact fold changes were not provided in the source.
Another study on canine articular chondrocytes revealed that this compound can induce the upregulation of genes involved in apoptosis.[3]
Table 2: Effect of this compound on Apoptotic Gene Expression in Canine Chondrocytes [3]
| Gene | Treatment | Result |
| Bax | This compound | Upregulated |
| Casp3 | This compound | Upregulated |
| Casp8 | This compound | Upregulated |
| Casp9 | This compound | Upregulated |
| NOS2 | This compound | Upregulated |
This study reported upregulation compared to a control group.
Ibuprofen: A Transcriptomic Perspective
In contrast to the targeted studies on this compound, a comprehensive RNA-sequencing analysis of ibuprofen's effects on human osteoarthritic chondrocytes provides a genome-wide view of its impact on gene expression. In inflammatory conditions mimicked by interleukin-1β (IL-1β), ibuprofen was found to upregulate 51 genes and downregulate 42 genes with a fold change greater than 1.5.[4]
Table 3: Selected Differentially Expressed Genes in Human Osteoarthritic Chondrocytes Treated with Ibuprofen in the Presence of IL-1β [4]
| Gene | Regulation | Function |
| Upregulated | ||
| PPARG | Upregulated | Anti-inflammatory, chondroprotective |
| CSF2 | Upregulated | Granulocyte-macrophage colony-stimulating factor |
| SELE | Upregulated | Cell adhesion molecule |
| Downregulated | ||
| IL6 | Downregulated | Pro-inflammatory cytokine |
| IL23A | Downregulated | Pro-inflammatory cytokine |
This table presents a selection of genes and their general functions as reported in the study.
Signaling Pathways Modulated by this compound
This compound's effects on gene expression are mediated through various signaling pathways. While COX-2 inhibition is the primary mechanism, evidence suggests the involvement of COX-independent pathways as well.
Caption: Signaling pathways modulated by this compound.
Experimental Protocols
The following are summaries of the experimental methodologies used in the cited studies.
This compound and Pro-inflammatory Cytokine Gene Expression in Bovine Neutrophils[2]
-
Cell Model: Polymorphonuclear leukocytes (PMNs) isolated from the peripheral blood of postpartum dairy cows.
-
Treatment: PMNs were stimulated with 80 µg/mL of lipopolysaccharide (LPS) for 2 hours to induce an inflammatory response. Subsequently, cells were co-incubated with 60 µmol/L this compound and 80 µg/mL LPS for 1 hour.
-
Gene Expression Analysis: Real-time quantitative polymerase chain reaction (RT-qPCR) was used to measure the mRNA expression levels of TNF-α, IL-18, IL-1β, and IL-6. Gene expression was normalized to the housekeeping gene β-actin.
Caption: Experimental workflow for analyzing this compound's effect on bovine neutrophils.
This compound and Apoptotic Gene Expression in Canine Chondrocytes[3]
-
Cell Model: Normal canine articular chondrocytes.
-
Treatment: Chondrocytes were treated with this compound at its IC20 concentration (0.16 mg/mL).
-
Gene Expression Analysis: The study utilized methods to assess the upregulation of apoptotic genes including Bax, Casp3, Casp8, Casp9, and NOS2.
Ibuprofen and Gene Expression in Human Osteoarthritic Chondrocytes[4]
-
Cell Model: Primary chondrocytes isolated from cartilage samples of patients with osteoarthritis undergoing knee replacement surgery.
-
Treatment: Chondrocytes were cultured in the presence of interleukin-1β (IL-1β) to mimic inflammatory conditions, with and without the addition of ibuprofen.
-
Gene Expression Analysis: Total mRNA was sequenced using RNA-Seq. Differentially expressed genes were identified using the edgeR package, and functional analysis was performed using Ingenuity Pathway Analysis (IPA).
Conclusion
The available evidence indicates that this compound's impact on gene expression is multifaceted, extending beyond its well-established role as a COX-2 inhibitor. It actively downregulates the expression of key pro-inflammatory cytokines and can induce the expression of genes involved in apoptosis. While comprehensive transcriptomic data for this compound is a clear research gap, comparative analysis with broad-spectrum NSAIDs like ibuprofen, for which RNA-Seq data is available, provides a valuable framework for understanding the potential wider effects of this compound on the cellular transcriptome. Further research employing high-throughput sequencing technologies is necessary to fully elucidate the complete gene expression profile modulated by this compound and to identify novel therapeutic targets and biomarkers.
References
- 1. Synthesis Methods and Therapeutic Journey of this compound and Its Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The In Vitro Effects of this compound on Lipopolysaccharide-Induced Neutrophil Extracellular Trap Formation in Dairy Cows - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Post-treatment of hyaluronan to decrease the apoptotic effects of this compound in canine articular chondrocyte culture - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of ibuprofen on gene expression in chondrocytes from patients with osteoarthritis as determined by RNA-Seq - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Carprofen: A Guide for Laboratory Professionals
The safe and compliant disposal of Carprofen, a non-steroidal anti-inflammatory drug (NSAID), is critical for ensuring laboratory safety, environmental protection, and regulatory adherence. This guide provides essential procedural information for researchers, scientists, and drug development professionals on the proper handling and disposal of this compound waste.
Immediate Safety and Disposal Protocols
All waste containing this compound must be handled in accordance with local, state, and federal regulations.[1][2] A fundamental principle is to prevent the entry of this compound into sewer systems or natural waterways.[1][3][4][5]
Step-by-Step Disposal for Unused or Expired this compound:
-
Consult Regulations: Before proceeding, review all applicable local, state, and federal waste disposal requirements, as these can vary significantly by location.[1]
-
Identify a Licensed Facility: Contact a licensed waste disposal contractor or your institution's Waste Management Authority to identify a suitable treatment or disposal facility.[1][3]
-
Primary Disposal Methods:
-
Incineration: This is a recommended and often preferred method for disposal.[6] The material may be mixed with a suitable combustible material before incineration in a licensed apparatus.[1]
-
Licensed Landfill: If incineration is not feasible, disposal by burial in a licensed landfill is an alternative.[1][6]
-
-
Container Decontamination: After disposal of the contents, decontaminate empty containers. Puncture or otherwise destroy the containers to prevent re-use.[1]
Accidental Spill Procedures:
Proper and swift management of spills is crucial to prevent exposure and environmental contamination.
-
Minor Spills:
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, safety glasses, and a dust respirator.[1]
-
Control Dust: Use dry clean-up procedures and avoid generating dust. If necessary, dampen the material with water to prevent it from becoming airborne before sweeping.[1]
-
Containment: Carefully sweep or vacuum the spilled material. Ensure any vacuum cleaner is fitted with a HEPA-type exhaust microfilter.[1]
-
Disposal: Place the collected waste into a suitable, clearly labeled container for disposal according to the protocols outlined above.[1]
-
-
Major Spills:
-
Evacuate and Secure: Clear the area of all personnel and move upwind from the spill.[1]
-
Alert Authorities: Immediately alert your institution's emergency responders, providing the location and nature of the hazard.[1]
-
PPE: Only personnel with full-body protective clothing and breathing apparatus should manage the cleanup.[1]
-
Prevent Spread: Use any means necessary, such as sand, earth, or vermiculite, to contain the spill and prevent it from entering drains or water courses.[1][3]
-
Collect and Dispose: Collect the recoverable product into labeled containers for proper disposal.[1]
-
Environmental and Ecotoxicity Data
This compound presents a notable environmental consideration due to its persistence and potential for bioaccumulation. It is classified as slightly hazardous to water, and direct release into the environment should be avoided.[7] Of particular concern is the established toxicity of this compound to Gyps vultures, which can suffer fatal secondary exposure from consuming carcasses of animals treated with the drug.[8][9]
| Parameter | Value/Classification | Source |
| Oral LD50 (Rat) | 149 mg/kg | [10][11] |
| Oral LD50 (Mouse) | 282 mg/kg | [10][11] |
| Canine Toxicity | Signs of toxicity can be seen with doses of 22 mg/kg. | [12] |
| Persistence: Water/Soil | HIGH | [1] |
| Persistence: Air | LOW | [1] |
| Bioaccumulation Potential | MEDIUM | [1] |
This compound Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Logical workflow for this compound waste disposal.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. dechra-us.com [dechra-us.com]
- 3. www2.zoetis.ca [www2.zoetis.ca]
- 4. dechra-us.com [dechra-us.com]
- 5. neogen.com [neogen.com]
- 6. dechra-us.com [dechra-us.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. save-vultures.org [save-vultures.org]
- 9. pure.uhi.ac.uk [pure.uhi.ac.uk]
- 10. ema.europa.eu [ema.europa.eu]
- 11. ema.europa.eu [ema.europa.eu]
- 12. vetmeds.org [vetmeds.org]
Safeguarding Your Research: A Comprehensive Guide to Handling Carprofen
For laboratory professionals engaged in drug development and scientific research, the safe handling of chemical compounds is paramount. This guide provides essential, procedural information for the safe use of Carprofen, a non-steroidal anti-inflammatory drug (NSAID). Adherence to these protocols is critical for minimizing exposure risk and ensuring a safe laboratory environment.
Personal Protective Equipment (PPE) for this compound
The selection of appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the recommended protective equipment for handling this compound, based on Safety Data Sheet (SDS) guidelines.
| Protection Type | Equipment Specification | Conditions for Use | Source |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields or a face shield. | Recommended for all handling activities, especially when there is a risk of dust generation or splashes. | [1][2][3] |
| Hand Protection | Chemical-resistant, impermeable gloves. | Required for all handling procedures where skin contact is possible. Gloves must be inspected for integrity before use. | [1][2][3][4][5] |
| Skin & Body Protection | Lab coat, body covering, or impervious protective clothing. | Recommended to minimize skin contact. Impervious clothing is advised for bulk processing operations or during spill cleanup. | [1][2][4][6] |
| Respiratory Protection | None normally required. Use a dust mask or a full-face respirator. | Required if handling generates dust or if exposure limits are exceeded. A NIOSH/MSHA approved respirator should be used when ventilation is insufficient. | [1][2][3][4][7] |
Occupational Exposure Limits (OELs): While some sources indicate no established Threshold Limit Value (TLV)[7], region-specific OELs for this compound dust have been noted. Engineering controls and PPE should always be utilized to maintain airborne levels as low as possible.
| Jurisdiction | Occupational Exposure Limit (8-hour TWA) | Source |
| Slovakia | 4 mg/m³ | [6] |
| Spain | 10 mg/m³ | [6] |
| Switzerland | 3 mg/m³ | [6] |
Operational Plan for Safe Handling
This section provides a step-by-step protocol for the routine handling of this compound in a laboratory setting.
Preparation and Pre-Handling
-
Ventilation Check: Ensure you are working in a well-ventilated area.[1][2] Good general room ventilation is typically adequate, but for procedures that may generate dust, a chemical fume hood or other local exhaust ventilation should be used.[4][6]
-
Gather Materials: Assemble all necessary equipment, including this compound, solvents, containers, and required PPE.
-
Review SDS: Before beginning, review the Safety Data Sheet for this compound.
-
Personal Hygiene: Do not eat, drink, or smoke in the handling area.[2][5][7]
Donning Personal Protective Equipment (PPE)
-
Hand Protection: Inspect chemical-resistant gloves for any signs of damage or degradation before putting them on.[2][5]
-
Body Protection: Put on a clean lab coat or other protective clothing.
-
Eye Protection: Wear safety goggles with side shields.[2][3] If there is a significant risk of splashing, use a face shield in addition to goggles.[1]
-
Respiratory Protection: If the procedure involves handling this compound powder outside of a contained system (e.g., weighing), a dust mask or appropriate respirator is necessary.[1][3][7]
Handling this compound
-
Avoid Dust Generation: When handling this compound in its solid form (caplets or powder), take care to avoid creating dust.[1][3][8] If tablets must be crushed, this should be done in a contained environment like a fume hood.[1][6]
-
Weighing: Weigh solid this compound in a chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.
-
Solution Preparation: When dissolving this compound, add the solid to the solvent slowly to avoid splashing.
-
General Handling: Avoid all personal contact with the material, including inhalation and skin contact.[7]
Post-Handling and PPE Removal
-
Decontamination: Clean the work area thoroughly with detergent and water.[1]
-
Glove Removal: Remove gloves using the proper technique (without touching the outer surface with bare hands) to avoid skin contamination.[5]
-
Hand Washing: Immediately after removing gloves, wash hands and arms thoroughly with soap and water.[1][2][5][7]
-
Storage: Store this compound in a tightly closed, original container in a cool, dry, and well-ventilated place, away from direct sunlight.[1][7][9]
Emergency and Disposal Plan
Accidental Spills
-
Evacuate and Secure: Alert others in the vicinity. If the spill is large or generates significant dust, evacuate the immediate area.
-
Assess and Protect: Before cleaning, ensure you are wearing the appropriate PPE, including respiratory protection, chemical-resistant gloves, and eye protection.[1][3]
-
Containment: For solid spills, carefully scoop or vacuum the material into a labeled container for disposal.[1] Use a HEPA-filtered vacuum or wet the material to prevent dust from becoming airborne.[3] Do not dry sweep.
-
Cleaning: Clean the spill area thoroughly with detergent and water.[1] Collect the cleaning materials and contaminated absorbent for proper disposal.
Disposal of Waste
-
Regulatory Compliance: All this compound waste, including expired material, contaminated PPE, and spill cleanup materials, must be disposed of as chemical waste in accordance with all applicable local, state, and federal regulations.[5][7][10]
-
Containers: Dispose of the chemical in its original container or a suitable, clearly labeled, and closed waste container.[2][5] Do not mix with other waste.[5]
-
Environmental Protection: Do not allow this compound to enter drains, sewers, or waterways.[2][10][11]
Handling Workflow Diagram
The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.
Caption: Workflow for Safe this compound Handling.
References
- 1. dechra-us.com [dechra-us.com]
- 2. echemi.com [echemi.com]
- 3. dechra-us.com [dechra-us.com]
- 4. zoetisus.com [zoetisus.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. northamerica.covetrus.com [northamerica.covetrus.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 9. dechra.com.au [dechra.com.au]
- 10. neogen.com [neogen.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
